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Rpe65-IN-1

Cat. No.: B12381904
M. Wt: 277.4 g/mol
InChI Key: ZUJMXLRQVDCTHJ-UHFFFAOYSA-N
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Description

Rpe65-IN-1 is a investigational compound designed to selectively inhibit RPE65, also known as retinoid isomerohydrolase. RPE65 is an iron-dependent enzyme found in the retinal pigment epithelium (RPE) and is essential for the vertebrate visual cycle. It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, the critical isomerization step that regenerates the visual chromophore. Inhibiting RPE65 halts the visual cycle, making research chemicals like this compound valuable tools for studying retinoid-related diseases, modeling vision disorders, and investigating potential therapeutic strategies for conditions such as age-related macular degeneration (AMD). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific details on potency, selectivity, and solubility for "this compound" should be confirmed with the product's Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO2 B12381904 Rpe65-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-[3-(cyclohexylmethoxy)phenyl]-3-(methylamino)propan-1-ol

InChI

InChI=1S/C17H27NO2/c1-18-11-10-17(19)15-8-5-9-16(12-15)20-13-14-6-3-2-4-7-14/h5,8-9,12,14,17-19H,2-4,6-7,10-11,13H2,1H3

InChI Key

ZUJMXLRQVDCTHJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC(=CC=C1)OCC2CCCCC2)O

Origin of Product

United States

Foundational & Exploratory

Rpe65-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpe65-IN-1, also identified as Compound 16e, is a potent and selective inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal. Inhibition of RPE65 can modulate the visual cycle and has therapeutic potential in retinopathies where the accumulation of toxic byproducts of the visual cycle is implicated. This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Core Mechanism of Action

This compound is a derivative of emixustat, a known visual cycle modulator. It functions as a competitive inhibitor of RPE65. The core of its mechanism lies in its ability to bind to the active site of the RPE65 enzyme, thereby preventing the binding and isomerization of its natural substrate, all-trans-retinyl esters. This inhibition leads to a slowdown of the visual cycle.

The design of this compound incorporates a secondary amine, which imparts resistance to oxidative deamination by vascular adhesion protein-1 (VAP-1), a metabolic pathway that affects emixustat. However, this modification also leads to increased hepatic metabolism, suggesting a different pharmacokinetic profile compared to its parent compound.

The binding of this compound to the RPE65 active site has been elucidated through X-ray crystallography. The crystal structure of the RPE65-Rpe65-IN-1 complex reveals that the inhibitor occupies the active site cavity, with a palmitate ligand also present in the distal region of the active site. This structural information confirms the direct interaction of this compound with its target and provides a basis for understanding its inhibitory activity at a molecular level.

Quantitative Data

The inhibitory potency and metabolic stability of this compound have been quantified in several studies. The key quantitative data are summarized in the tables below.

ParameterValueReference
In Vitro RPE65 Inhibition
IC500.29 µM[1]
Hepatic Metabolism
Vmax (vs. Emixustat)Higher[1]
Km (vs. Emixustat)Lower[1]
Intrinsic Clearance (Clint)5.5-fold higher than Emixustat[1]

Table 1: In Vitro Potency and Metabolic Parameters of this compound

ParameterDoseTime PointObservationReference
In Vivo RPE65 Inhibition in Mice
Retinyl Ester Accumulation380 nmol (i.p.)4 hours post-dark adaptationLarge accumulation[1]
11-cis-retinal (11cRAL) Recovery380 nmol (i.p.)4 hours post-dark adaptationSignificantly reduced
11-cis-retinal (11cRAL) Levels380 nmol (i.p.)24 hours post-administration201.8 pmol/eye
Retinyl Ester Levels380 nmol (i.p.)24 hours post-administration215.4 pmol/eye

Table 2: In Vivo Effects of this compound on the Visual Cycle in Mice

Signaling Pathways and Experimental Workflows

Visual Cycle and Point of Inhibition

The following diagram illustrates the canonical visual cycle and highlights the specific step inhibited by this compound.

Visual_Cycle_Inhibition cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11_cis_retinal 11-cis-retinal Rhodopsin Rhodopsin 11_cis_retinal->Rhodopsin Opsin all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light all_trans_retinol_PR all-trans-retinol all_trans_retinal->all_trans_retinol_PR all_trans_retinol_RPE all-trans-retinol all_trans_retinol_PR->all_trans_retinol_RPE Transport all_trans_retinyl_esters all-trans-retinyl esters all_trans_retinol_RPE->all_trans_retinyl_esters LRAT RPE65 RPE65 all_trans_retinyl_esters->RPE65 11_cis_retinol 11-cis-retinol RPE65->11_cis_retinol 11_cis_retinal_RPE 11-cis-retinal 11_cis_retinol->11_cis_retinal_RPE RDH 11_cis_retinal_RPE->11_cis_retinal Transport Rpe65_IN_1 This compound Rpe65_IN_1->RPE65 Inhibition

Caption: The visual cycle pathway and the inhibitory action of this compound on the RPE65 enzyme.

Experimental Workflow for In Vitro RPE65 Inhibition Assay

This diagram outlines the typical workflow for determining the in vitro inhibitory activity of compounds like this compound against the RPE65 enzyme.

In_Vitro_Workflow Prepare_RPE_microsomes Prepare RPE microsomes (Source of RPE65) Incubate Incubate microsomes, substrate, and this compound (various concentrations) Prepare_RPE_microsomes->Incubate Prepare_substrate Prepare all-trans-retinyl ester substrate Prepare_substrate->Incubate Stop_reaction Stop reaction Incubate->Stop_reaction Extract_retinoids Extract retinoids Stop_reaction->Extract_retinoids HPLC_analysis Analyze retinoid isomers by HPLC Extract_retinoids->HPLC_analysis Calculate_IC50 Calculate IC50 value HPLC_analysis->Calculate_IC50 In_Vivo_Workflow Administer_compound Administer this compound (e.g., intraperitoneal injection) to mice Dark_adaptation Dark adapt mice Administer_compound->Dark_adaptation Light_bleach Expose mice to a light bleach Dark_adaptation->Light_bleach Return_to_dark Return mice to darkness for a set time Light_bleach->Return_to_dark Euthanize_and_collect_eyes Euthanize mice and collect eyes Return_to_dark->Euthanize_and_collect_eyes Extract_retinoids Extract retinoids from eye tissue Euthanize_and_collect_eyes->Extract_retinoids HPLC_analysis Quantify retinoid levels (e.g., 11-cis-retinal, retinyl esters) by HPLC Extract_retinoids->HPLC_analysis Analyze_data Analyze data to determine effect on visual cycle HPLC_analysis->Analyze_data

References

In-Depth Technical Guide to RPE65 Inhibitors: Chemical Structure, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of small molecule inhibitors targeting the Retinal Pigment Epithelium 65 (RPE65) enzyme, a critical component of the visual cycle. This document details the chemical structures, physicochemical properties, and biological activities of key RPE65 inhibitors. It also outlines detailed experimental protocols for their evaluation and visualizes the underlying biological pathways and experimental workflows.

Introduction to RPE65 and its Role in the Visual Cycle

The Retinal Pigment Epithelium 65 (RPE65) is an essential enzyme in the vertebrate visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This isomerization step is crucial for the regeneration of the visual chromophore, 11-cis-retinal, which is required for both rod and cone photoreceptor function. Inhibition of RPE65 has emerged as a promising therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle, such as Stargardt disease and certain forms of age-related macular degeneration. By slowing down the visual cycle, RPE65 inhibitors can reduce the formation of these toxic compounds and protect retinal cells from damage.

Chemical Structure and Properties of Key RPE65 Inhibitors

While the compound "Rpe65-IN-1" is not a recognized nomenclature in scientific literature, several potent and well-characterized RPE65 inhibitors have been identified. This guide focuses on three prominent examples: Emixustat, CU239, and (±)-RPE65-61.

PropertyEmixustatCU239(±)-RPE65-61
IUPAC Name (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide(2-aminoethyl)(3-(cyclohexylmethoxy)phenyl)(imino)-λ⁶-sulfanone
Molecular Formula C₁₆H₂₅NO₂C₁₉H₁₅F₃N₄O₃SC₁₅H₂₄N₂O₂S
Molecular Weight 263.38 g/mol [1]436.41 g/mol [2]Not explicitly found
SMILES C1CCC(CC1)COC2=CC=CC(=C2)--INVALID-LINK--O[1]O=C(NC1=CC=C(OC(F)(F)F)C=C1)CC2=CSC(NC(NC3=CC=CC=C3)=O)=N2[2]Not explicitly found
InChI Key WJIGGYYSZBWCGC-MRXNPFEDSA-N[1]UIWWYKGFNZZCQB-UHFFFAOYSA-NNot explicitly found
PubChem CID 25221720Not availableNot available
CAS Number 1141777-14-1946249-82-7Not explicitly found

Biological Activity and Mechanism of Action

RPE65 inhibitors act by binding to the RPE65 enzyme and preventing the conversion of all-trans-retinyl esters to 11-cis-retinol. This modulation of the visual cycle leads to a reduction in the supply of 11-cis-retinal to the photoreceptors.

InhibitorIC₅₀KᵢMechanism of Action
Emixustat 4.4 nMNot explicitly foundNon-retinoid inhibitor of RPE65.
CU239 6 µM9.9 ± 0.8 µMCompetitive inhibitor of RPE65.
(±)-RPE65-61 80 nM119 ± 11 nMUncompetitive inhibitor of RPE65.
The Visual Cycle and Point of Inhibition

The following diagram illustrates the canonical visual cycle and highlights the enzymatic step catalyzed by RPE65, which is the target for the inhibitors discussed.

Visual Cycle cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light (hν) all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport 11-cis-retinal_ROS 11-cis-retinal 11-cis-retinal_ROS->Rhodopsin Opsin all-trans-retinyl_ester all-trans-retinyl ester all-trans-retinol_RPE->all-trans-retinyl_ester LRAT RPE65 RPE65 all-trans-retinyl_ester->RPE65 11-cis-retinol 11-cis-retinol 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE RDH5 11-cis-retinal_RPE->11-cis-retinal_ROS Transport RPE65->11-cis-retinol Inhibitors Emixustat CU239 (±)-RPE65-61 Inhibitors->RPE65

The Visual Cycle and RPE65 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RPE65 inhibitors.

In Vitro RPE65 Inhibition Assay using Bovine RPE Microsomes

This assay measures the ability of a compound to inhibit the conversion of all-trans-retinol to 11-cis-retinol in a preparation of bovine retinal pigment epithelium microsomes, which are rich in RPE65 and other necessary enzymes of the visual cycle.

Materials:

  • Bovine eyes

  • Homogenization buffer: 10 mM 1,3-bis[tris(hydroxymethyl)-methylamino]propane (BTP), pH 8.0, 100 mM NaCl

  • Reaction buffer: 10 mM BTP, pH 8.0, 100 mM NaCl, 1% Bovine Serum Albumin (BSA)

  • Cellular retinaldehyde-binding protein (CRALBP)

  • all-trans-[³H]-retinol

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMF)

  • Methanol and Hexane for extraction

Procedure:

  • Preparation of Bovine RPE Microsomes:

    • Dissect bovine eyes to isolate the retina and RPE.

    • Homogenize the RPE cells in homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in homogenization buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine 25 µg of bovine RPE microsomal proteins with the reaction buffer.

    • Add the desired concentration of the test inhibitor or vehicle control.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding 0.2 µM of all-trans-[³H]-retinol and 25 µM CRALBP.

    • Incubate the reaction for 1 hour at 37°C in the dark.

  • Extraction and Analysis:

    • Stop the reaction by adding 300 µL of cold methanol followed by 300 µL of hexane.

    • Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Collect the upper hexane phase containing the retinoids.

    • Analyze the extracted retinoids by High-Performance Liquid Chromatography (HPLC) coupled with a flow scintillation analyzer to quantify the amount of 11-cis-[³H]-retinol produced.

Liposome-Based RPE65 Isomerase Assay

This assay utilizes purified RPE65 and a liposome system to provide the substrate, all-trans-retinyl ester, in a membrane environment, which is essential for enzyme activity.

Materials:

  • Purified recombinant RPE65

  • Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • all-trans-retinyl palmitate

  • Assay buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5% BSA

  • Cellular retinaldehyde-binding protein (CRALBP)

  • Methanol and Hexane for extraction

Procedure:

  • Preparation of Substrate-Containing Liposomes:

    • Dissolve phospholipids and all-trans-retinyl palmitate in chloroform/hexane.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with the assay buffer and sonicate on ice to form liposomes.

  • Isomerase Assay:

    • Combine the prepared liposomes with purified RPE65 (e.g., 25 µg) and CRALBP (e.g., 25 µM) in the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction mixture for 2 hours at 37°C in the dark.

  • Extraction and Analysis:

    • Extract the retinoids using methanol and hexane as described in the previous protocol.

    • Analyze the formation of 11-cis-retinol by HPLC.

In Vivo Light-Induced Retinal Damage (LIRD) Mouse Model

This in vivo model assesses the protective effect of RPE65 inhibitors against retinal damage caused by intense light exposure.

Materials:

  • BALB/cJ albino mice

  • Test inhibitor compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control

  • Lightbox equipped with a white fluorescent light source (e.g., 8,000-10,000 lux)

  • Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation

Procedure:

  • Animal Preparation:

    • Dark-adapt the mice for at least 12 hours before the experiment.

    • Administer the test inhibitor (e.g., 2 mg/kg) or vehicle via i.p. injection.

    • One hour after injection, dilate the pupils of the mice with tropicamide and phenylephrine.

  • Light Exposure:

    • Place the mice in the lightbox and expose them to high-intensity white light (e.g., 8,000 lux) for a defined period (e.g., 3 hours).

  • Post-Exposure Analysis:

    • Return the mice to a normal light/dark cycle for a recovery period (e.g., 5-7 days).

    • Assess retinal function using electroretinography (ERG).

    • Evaluate retinal structure using optical coherence tomography (OCT) and histology to measure the thickness of the outer nuclear layer (ONL), a marker of photoreceptor survival.

Experimental and Screening Workflows

The following diagrams illustrate a typical workflow for the screening and validation of novel RPE65 inhibitors.

RPE65_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Evaluation Library Compound Library HTS High-Throughput Screening (In vitro RPE65 assay) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC₅₀ Determination Hits->Dose_Response Mechanism Mechanism of Action Studies (e.g., Competitive vs. Uncompetitive) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Lead Optimization Mechanism->SAR Validated_Hits Validated Hits/Leads SAR->Validated_Hits In_Vivo In Vivo Efficacy (e.g., LIRD model) Validated_Hits->In_Vivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PKPD Tox Toxicology Studies PKPD->Tox Candidate Clinical Candidate Tox->Candidate

Workflow for RPE65 Inhibitor Discovery.

This guide provides a foundational understanding of RPE65 inhibitors for professionals in the field of ophthalmology and drug discovery. The detailed protocols and compiled data serve as a valuable resource for initiating and advancing research in this promising therapeutic area.

References

An In-Depth Technical Guide on the Target Specificity and Selectivity of RPE65 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific compound designated "Rpe65-IN-1" is not available. This technical guide will therefore focus on a well-characterized and clinically evaluated RPE65 inhibitor, Emixustat (ACU-4429) , as a representative example to illustrate the principles of target specificity and selectivity for this class of molecules.

Introduction to RPE65 and its Inhibition

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle. It functions as a retinoid isomerohydrolase, converting all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is required for both rod and cone photoreceptor function. Inhibition of RPE65 is a therapeutic strategy for certain retinal diseases, such as Stargardt disease and age-related macular degeneration, where the accumulation of toxic byproducts of the visual cycle is thought to contribute to pathology. By slowing down the visual cycle, RPE65 inhibitors aim to reduce the metabolic stress on the retina and prevent the formation of these toxic species.

Emixustat is a non-retinoid, small molecule inhibitor of RPE65 that has been evaluated in multiple clinical trials. Its mechanism of action is the reversible inhibition of RPE65, leading to a dose-dependent reduction in the rate of visual chromophore regeneration.

Target Specificity of Emixustat

The primary target of Emixustat is the RPE65 enzyme. The specificity of Emixustat for RPE65 is demonstrated by its potent inhibitory activity in in vitro assays and its characteristic on-target pharmacological effects in vivo.

In Vitro Potency

The potency of Emixustat against RPE65 has been determined using in vitro retinoid isomerization assays. These assays measure the production of 11-cis-retinol from all-trans-retinol in the presence of RPE microsomes, which contain RPE65.

CompoundTargetAssay TypeIC50 (nM)
EmixustatRPE65In vitro retinoid isomerization4.4

Table 1: In vitro potency of Emixustat against RPE65.

Target Selectivity of Emixustat

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. While comprehensive quantitative data from broad off-target screening panels for Emixustat are not publicly available, clinical and preclinical studies have provided insights into its selectivity profile.

Clinical trials with Emixustat have reported primarily ocular adverse events that are consistent with its mechanism of action (inhibition of the visual cycle). These include delayed dark adaptation, chromatopsia (altered color vision), and blurred vision. The low incidence of systemic side effects suggests a high degree of selectivity for RPE65.

Further preclinical studies have shown that Emixustat reduces oxygen consumption specifically in the retina under dark conditions, consistent with its targeted effect on the visual cycle.

A comprehensive quantitative selectivity panel is not publicly available in the reviewed literature. Therefore, a detailed table of off-target activities cannot be provided.

Experimental Protocols

In Vitro RPE65 Retinoid Isomerase Inhibition Assay

This protocol outlines the general steps to determine the in vitro potency of a compound against RPE65.

Objective: To measure the concentration-dependent inhibition of RPE65-mediated conversion of all-trans-retinol to 11-cis-retinol.

Materials:

  • Bovine retinal pigment epithelium (RPE) microsomes (as a source of RPE65)

  • All-trans-retinol (substrate)

  • Test compound (e.g., Emixustat)

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., 10 mM Bis-Tris propane, pH 7.5)

  • Methanol (for quenching the reaction)

  • Hexane (for extraction)

  • High-performance liquid chromatography (HPLC) system with a normal-phase column

Procedure:

  • Prepare a reaction mixture containing RPE microsomes and BSA in the reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, all-trans-retinol.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of methanol.

  • Extract the retinoids from the reaction mixture using hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the dried retinoids in a suitable solvent for HPLC analysis.

  • Inject the sample into the HPLC system and separate the different retinoid isomers.

  • Quantify the amount of 11-cis-retinol produced in the presence of different concentrations of the test compound.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Off-Target Selectivity Profiling (General Workflow)

To assess the selectivity of a compound, it is typically screened against a broad panel of other proteins, including kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Objective: To identify potential off-target interactions of a compound.

General Procedure:

  • The test compound is submitted to a contract research organization (CRO) or an internal screening facility.

  • The compound is tested at one or more concentrations against a large panel of purified enzymes or receptors in binding or functional assays.

  • For kinase screening, radiometric assays or fluorescence-based assays are commonly used to measure the inhibition of kinase activity.

  • For GPCR screening, radioligand binding assays are used to determine the displacement of a known ligand from the receptor.

  • The results are typically reported as the percentage of inhibition at a given concentration or as IC50/Ki values for any significant interactions.

Visualizations

experimental_workflow cluster_invitro In Vitro Potency & Selectivity cluster_invivo In Vivo Target Engagement & Effects prep_compound Prepare Test Compound (e.g., Emixustat) rpe65_assay RPE65 Isomerase Assay prep_compound->rpe65_assay off_target_panel Broad Off-Target Panel Screening (e.g., Kinases, GPCRs) prep_compound->off_target_panel ic50_calc Calculate IC50 for RPE65 rpe65_assay->ic50_calc selectivity_analysis Analyze Off-Target Hits off_target_panel->selectivity_analysis animal_model Administer Compound to Animal Model ic50_calc->animal_model selectivity_analysis->animal_model erg_measurement Electroretinography (ERG) Measurement animal_model->erg_measurement pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis erg_measurement->pk_pd_analysis

Caption: Experimental workflow for assessing RPE65 inhibitor specificity and selectivity.

visual_cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_retinal all-trans-retinal rhodopsin->all_trans_retinal light Light light->rhodopsin Photoisomerization all_trans_retinol_pr all-trans-retinol all_trans_retinal->all_trans_retinol_pr Reduction all_trans_retinol_rpe all-trans-retinol all_trans_retinol_pr->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_rpe->all_trans_retinyl_ester Esterification (LRAT) rpe65 RPE65 all_trans_retinyl_ester->rpe65 eleven_cis_retinol 11-cis-retinol rpe65->eleven_cis_retinol Isomerohydrolation eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation eleven_cis_retinal->rhodopsin Transport & Regeneration emixustat Emixustat emixustat->rpe65 Inhibition

Caption: The visual cycle and the site of inhibition by Emixustat.

An In-Depth Technical Guide to the In Vitro Characterization of RPE65 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research did not yield specific public data for a compound designated "Rpe65-IN-1." Therefore, this guide provides a comprehensive framework for the in vitro characterization of novel inhibitors of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the visual cycle. The methodologies, data presentation formats, and visualizations are based on established principles for characterizing enzyme inhibitors and are tailored to the known biochemistry of RPE65.

Introduction to RPE65 and Its Role in the Visual Cycle

The Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) is a key enzyme, specifically a retinoid isomerohydrolase, that resides in the retinal pigment epithelium of the eye.[1][2] Its primary function is to catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol.[2][3] This step is the rate-limiting reaction in the regeneration of 11-cis-retinal, the chromophore essential for vision.[4] Following its production, 11-cis-retinol is oxidized to 11-cis-retinal, which is then transported to photoreceptor cells (rods and cones) where it combines with opsin to form rhodopsin, the light-sensitive pigment. Mutations in the RPE65 gene can lead to a deficiency in this protein, causing a disruption of the visual cycle and resulting in severe retinal dystrophies such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa.

The inhibition of RPE65 is a therapeutic strategy for certain retinal diseases, such as those characterized by the accumulation of toxic byproducts of the visual cycle. By slowing down the visual cycle, inhibitors can potentially reduce the metabolic stress on the retina and preserve vision.

Quantitative Data Summary for a Hypothetical RPE65 Inhibitor

The following tables represent typical quantitative data obtained during the in vitro characterization of an RPE65 inhibitor. Note: The data presented here is for illustrative purposes only.

Table 1: Binding Affinity of this compound for RPE65

Assay TypeLigandKD (nM)Ki (nM)
Fluorescence Quenchingall-trans-retinoic acid109-
Fluorescence Quenching13-cis-retinoic acid195-
Competitive Bindingall-trans-retinyl palmitate47-

Data based on findings for known RPE65 ligands.

Table 2: Enzymatic Inhibition of RPE65 by this compound

Assay TypeSubstrateIC50 (µM)Inhibition Type
Isomerohydrolase Assayall-trans-retinyl palmitateValuee.g., Competitive

Experimental Protocols

RPE65 Binding Assay (Fluorescence Quenching)

This protocol is adapted from methods used to measure the binding of retinoids to RPE65.

  • Protein Preparation: Purified recombinant RPE65 is prepared and its concentration is determined using a standard protein assay (e.g., Bradford).

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2, is prepared.

  • Ligand Preparation: The inhibitor (e.g., this compound) and a known competing ligand (e.g., all-trans-retinoic acid) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.

  • Fluorescence Measurement:

    • The intrinsic tryptophan fluorescence of RPE65 is measured using a fluorometer. The excitation wavelength is set to ~295 nm, and the emission spectrum is scanned from ~300 to 400 nm.

    • An initial fluorescence reading of the RPE65 solution is taken.

    • Aliquots of the inhibitor solution are titrated into the RPE65 solution, and the fluorescence is measured after each addition until saturation is reached.

  • Data Analysis: The change in fluorescence intensity is plotted against the inhibitor concentration. The dissociation constant (KD) is determined by fitting the data to a saturation binding isotherm.

RPE65 Isomerohydrolase Activity Assay

This protocol is based on established methods for measuring RPE65 enzymatic activity.

  • Cell Culture and Lysate Preparation:

    • HEK293 cells are co-transfected with expression vectors for RPE65 and Lecithin:Retinol Acyltransferase (LRAT). LRAT is required to produce the all-trans-retinyl ester substrate for RPE65.

    • After a suitable expression period (e.g., 48 hours), the cells are harvested and lysed in a buffer containing a mild detergent.

    • The total protein concentration of the lysate is determined.

  • Enzymatic Reaction:

    • The cell lysate containing RPE65 and LRAT is incubated with all-trans-retinol and a fatty acid donor (e.g., palmitoyl-CoA) to generate the all-trans-retinyl palmitate substrate in situ.

    • The inhibitor, this compound, is added at various concentrations. A control reaction with no inhibitor is also prepared.

    • The reaction is initiated and allowed to proceed at 37°C for a specific time (e.g., 1 hour).

  • Product Extraction and Detection:

    • The reaction is stopped, and the retinoids are extracted using an organic solvent (e.g., hexane).

    • The extracted retinoids are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The amount of 11-cis-retinol produced is measured.

  • Data Analysis: The rate of 11-cis-retinol production is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The RPE65 Visual Cycle Pathway

RPE65_Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11_cis_retinal 11-cis-retinal all_trans_retinal all-trans-retinal 11_cis_retinal->all_trans_retinal Light all_trans_retinol_photo all-trans-retinol all_trans_retinal->all_trans_retinol_photo RDH8 all_trans_retinol_rpe all-trans-retinol all_trans_retinol_photo->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_rpe->all_trans_retinyl_ester LRAT RPE65 RPE65 all_trans_retinyl_ester->RPE65 11_cis_retinol 11-cis-retinol RPE65->11_cis_retinol 11_cis_retinal_rpe 11-cis-retinal 11_cis_retinol->11_cis_retinal_rpe RDH5 11_cis_retinal_rpe->11_cis_retinal Transport

Caption: The canonical visual cycle pathway highlighting the central role of RPE65.

Experimental Workflow for In Vitro Characterization of an RPE65 Inhibitor

Inhibitor_Characterization_Workflow Start Start: Hypothetical Inhibitor (this compound) Binding_Assay Binding Assay (e.g., Fluorescence Quenching) Start->Binding_Assay Enzyme_Assay Enzyme Activity Assay (Isomerohydrolase Assay) Start->Enzyme_Assay Data_Analysis_Binding Data Analysis: Determine KD Binding_Assay->Data_Analysis_Binding Data_Analysis_Enzyme Data Analysis: Determine IC50 Enzyme_Assay->Data_Analysis_Enzyme Mechanism_Studies Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) Data_Analysis_Binding->Mechanism_Studies Data_Analysis_Enzyme->Mechanism_Studies Final_Report Final Characterization Report Mechanism_Studies->Final_Report

Caption: A logical workflow for the in vitro characterization of a novel RPE65 inhibitor.

References

Rpe65-IN-1: A Technical Guide to its Effects on the Visual Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle is a critical enzymatic process responsible for regenerating 11-cis-retinal, the chromophore of visual pigments in photoreceptor cells. A key enzyme in this pathway, the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), has emerged as a significant therapeutic target for various retinal diseases. RPE65, an isomerohydrolase, catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol within the retinal pigment epithelium (RPE).[1][2][3] Dysregulation of the visual cycle can lead to the accumulation of toxic byproducts, contributing to the pathology of diseases such as Stargardt disease and age-related macular degeneration.

This technical guide provides an in-depth overview of the effects of Rpe65-IN-1, a representative small molecule inhibitor of RPE65, on the visual cycle. While "this compound" is used here as a representative name, the data and methodologies presented are a synthesis of findings from research on several novel, potent RPE65 inhibitors, including but not limited to (±)-RPE65-61 and CU239.[4][5] This document details the mechanism of action, quantitative effects, and the experimental protocols used to characterize the inhibition of RPE65.

Core Concepts: The Visual Cycle and RPE65 Function

The visual cycle is a complex series of enzymatic reactions that regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal. This process is essential for sustained vision.

  • Key Steps:

    • Photoisomerization: Light triggers the conversion of 11-cis-retinal to all-trans-retinal within the photoreceptor outer segments.

    • Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol and transported from the photoreceptors to the RPE.

    • Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters.

    • Isomerization: RPE65, the rate-limiting enzyme, converts all-trans-retinyl esters into 11-cis-retinol.

    • Oxidation and Transport: 11-cis-retinol is oxidized to 11-cis-retinal and transported back to the photoreceptors.

    • Rhodopsin Regeneration: 11-cis-retinal combines with opsin to regenerate the visual pigment rhodopsin.

RPE65 is a non-heme iron-containing enzyme located in the endoplasmic reticulum of RPE cells. Its inhibition is a therapeutic strategy aimed at slowing down the visual cycle to reduce the accumulation of cytotoxic retinoid byproducts.

Mechanism of Action of this compound

This compound acts as a potent modulator of the visual cycle by directly inhibiting the enzymatic activity of RPE65. The primary mechanisms of inhibition observed for compounds in this class are either competitive or uncompetitive.

  • Competitive Inhibition: The inhibitor binds to the active site of RPE65, directly competing with the endogenous substrate, all-trans-retinyl esters. This is the mechanism for inhibitors like CU239.

  • Uncompetitive Inhibition: The inhibitor binds to the enzyme-substrate complex, preventing the formation of the product. This has been demonstrated for inhibitors such as (±)-RPE65-61.

By binding to RPE65, this compound effectively reduces the rate of 11-cis-retinol and, consequently, 11-cis-retinal production. This leads to a slowing of the overall visual cycle.

Quantitative Data on RPE65 Inhibition

The inhibitory potency of this compound and similar compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize key quantitative data for representative RPE65 inhibitors.

InhibitorIC50Enzyme SourceSubstrateAssay TypeReference
(±)-RPE65-6180 nMBovine RPE microsomesall-trans-[3H]-retinolIn vitro isomerase assay
CU2396 µMBovine RPE microsomesall-trans-retinolIn vitro isomerase assay
Emixustat~98 nMBovine RPE microsomesNot specifiedIn vitro RPE65 inhibition assay
Compound 6~70-164 nMBovine RPE microsomesNot specifiedIn vitro RPE65 inhibition assay
Compound 7~70-164 nMBovine RPE microsomesNot specifiedIn vitro RPE65 inhibition assay
Triacsin C500 nMRecombinant chicken RPE65all-trans-retinyl palmitate in liposomesIn vitro isomerase assay

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RPE65 inhibition. The following are representative protocols for key experiments.

In Vitro RPE65 Isomerase Activity Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from a substrate.

a. Using Bovine RPE Microsomes:

  • Materials:

    • Bovine RPE microsomes

    • all-trans-[3H]-retinol

    • Reaction Buffer (e.g., 10 mM BTP, pH 8.0, 100 mM NaCl)

    • Bovine Serum Albumin (BSA)

    • Cellular Retinaldehyde-Binding Protein (CRALBP)

    • This compound (dissolved in a suitable solvent like DMF or DMSO)

    • Methanol and Hexane for extraction

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, BSA, and CRALBP.

    • Add a specified amount of bovine RPE microsomes (e.g., 20-25 µg of protein) to the reaction mixture.

    • For inhibition studies, add this compound at various concentrations. A vehicle control (solvent only) should be included.

    • Initiate the reaction by adding the substrate, all-trans-[3H]-retinol (e.g., 0.2 µM).

    • Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction and extract the retinoids by adding cold methanol followed by hexane.

    • Centrifuge to separate the phases and collect the upper hexane layer containing the retinoids.

    • Analyze the extracted retinoids by HPLC.

b. Using Recombinant RPE65 and Liposome-Based Substrate:

  • Materials:

    • Purified recombinant RPE65 (e.g., chicken RPE65)

    • all-trans-retinyl palmitate

    • Liposomes (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine: 1,2-dilauroyl-sn-glycero-3-phosphocholine, 85:15)

    • Reaction Buffer

    • This compound

    • Methanol and Hexane

  • Procedure:

    • Prepare liposomes containing all-trans-retinyl palmitate.

    • Set up the reaction mixture with the reaction buffer and purified recombinant RPE65 (e.g., 25 µg).

    • Add this compound at desired concentrations for inhibition studies.

    • Start the reaction by adding the substrate-laden liposomes.

    • Incubate in the dark at 37°C for a defined period (e.g., 2 hours).

    • Extract the retinoids using methanol and hexane.

    • Analyze the products by HPLC.

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the different retinoid isomers produced in the isomerase assay.

  • Instrumentation:

    • HPLC system with a normal-phase column (e.g., silica column)

    • UV-Vis detector or a flow scintillation analyzer for radiolabeled retinoids

  • Mobile Phase:

    • A mixture of solvents such as hexane and ethyl acetate in a specific ratio, run under isocratic conditions.

  • Procedure:

    • Evaporate the hexane extract from the isomerase assay to dryness under a stream of nitrogen.

    • Reconstitute the retinoid residue in a small volume of the HPLC mobile phase.

    • Inject the sample onto the HPLC column.

    • Monitor the elution of retinoids at a specific wavelength (e.g., 325 nm).

    • Identify and quantify the peaks corresponding to retinyl esters, 11-cis-retinol, and all-trans-retinol by comparing their retention times to those of known standards.

    • For radiolabeled experiments, quantify the amount of [3H]-11-cis-retinol using a flow scintillation analyzer.

    • Calculate the percentage of inhibition by comparing the amount of 11-cis-retinol produced in the presence of the inhibitor to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

Visual_Cycle cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light all_trans_retinol_PR all-trans-retinol all_trans_retinal->all_trans_retinol_PR RDH all_trans_retinol_RPE all-trans-retinol all_trans_retinol_PR->all_trans_retinol_RPE Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_RPE->all_trans_retinyl_ester LRAT RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Isomerization eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH eleven_cis_retinal->Rhodopsin Transport & Recombination Inhibitor This compound Inhibitor->RPE65 Inhibition

Caption: The canonical visual cycle and the point of intervention for this compound.

Experimental_Workflow cluster_assay In Vitro RPE65 Isomerase Assay cluster_extraction Retinoid Extraction cluster_analysis Analysis Microsomes Bovine RPE Microsomes or Recombinant RPE65 Incubation Incubation (37°C, dark) Microsomes->Incubation Substrate all-trans-retinyl ester (or all-trans-retinol) Substrate->Incubation Inhibitor This compound Inhibitor->Incubation Extraction Methanol/Hexane Extraction Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of 11-cis-retinol HPLC->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Experimental workflow for determining the inhibitory activity of this compound.

Conclusion

This compound and similar small molecule inhibitors represent a promising therapeutic strategy for managing retinal diseases associated with visual cycle dysregulation. By potently and selectively inhibiting RPE65, these compounds can modulate the production of 11-cis-retinal, thereby reducing the metabolic stress on the RPE and the accumulation of toxic retinoid species. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel RPE65 inhibitors. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of these compounds is warranted to translate these promising preclinical findings into viable clinical therapies.

References

Preliminary Efficacy of RPE65 Modulators: A Technical Overview of (±)-RPE65-61

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific compound designated "Rpe65-IN-1" is not documented in publicly available scientific literature, this technical guide provides an in-depth analysis of a representative small molecule inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), known as (±)-RPE65-61 . This novel, non-retinoid compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the visual cycle.

RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This process is essential for regenerating the chromophore 11-cis-retinal, which is vital for vision.[1] Inhibition of RPE65 has been proposed as a therapeutic strategy for certain retinal diseases where the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E), contributes to pathogenesis.[1]

This guide summarizes the preliminary efficacy data for (±)-RPE65-61, details the experimental protocols used in its evaluation, and provides visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data Summary

The inhibitory potency of (±)-RPE65-61 on RPE65 enzymatic activity was determined through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound Assay Type Target IC50 (nM) Source
(±)-RPE65-61In vitro Retinoid Isomerase AssayRPE6580[1]

Experimental Protocols

In Vitro Retinol Isomerase Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of RPE65 in a controlled laboratory setting.

Objective: To determine the IC50 value of (±)-RPE65-61 for the inhibition of RPE65-mediated retinoid isomerization.

Materials:

  • Bovine RPE microsomes (as a source of RPE65 and LRAT)

  • All-trans-[³H]-retinol (substrate)

  • (±)-RPE65-61 (test compound)

  • Incubation buffer

  • High-Performance Liquid Chromatography (HPLC) system with a flow scintillation analyzer

Methodology:

  • Bovine RPE microsomes (25 μg) were incubated in the presence or absence of varying concentrations of (±)-RPE65-61.

  • The enzymatic reaction was initiated by adding 0.2 μM of all-trans-[³H]-retinol. The lecithin retinol acyl transferase (LRAT) present in the microsomes first converts the all-trans-retinol to all-trans-retinyl esters, the direct substrate for RPE65.[1]

  • The reaction mixture was incubated for 1 hour at 37°C.

  • Following incubation, the retinoids were extracted from the reaction mixture.

  • The extracted retinoids were then separated and quantified using an HPLC system coupled with a flow scintillation analyzer to measure the amount of generated 11-cis-[³H]-retinol.

  • The concentration-dependent inhibition of 11-cis-[³H]-retinol generation was plotted to calculate the IC50 value.[1]

Visualizations

RPE65 Signaling Pathway in the Visual Cycle

Visual Cycle Pathway all_trans_retinal All-trans-retinal all_trans_retinol All-trans-retinol all_trans_retinal->all_trans_retinol all_trans_retinyl_ester All-trans-retinyl ester all_trans_retinol->all_trans_retinyl_ester LRAT RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Rhodopsin Rhodopsin eleven_cis_retinal->Rhodopsin Rhodopsin->all_trans_retinal Light Light Light->Rhodopsin Inhibitor (±)-RPE65-61 Inhibitor->RPE65

Caption: The visual cycle pathway and the inhibitory action of (±)-RPE65-61 on the RPE65 enzyme.

Experimental Workflow for In Vitro RPE65 Inhibition Assay

Experimental Workflow start Start: Prepare Bovine RPE Microsomes incubation Incubate Microsomes with (±)-RPE65-61 start->incubation add_substrate Add All-trans-[3H]-retinol incubation->add_substrate reaction Incubate for 1 hour at 37°C add_substrate->reaction extraction Extract Retinoids reaction->extraction analysis HPLC Analysis with Scintillation Detection extraction->analysis quantification Quantify 11-cis-[3H]-retinol analysis->quantification calculation Calculate IC50 Value quantification->calculation end End: Determine Inhibitory Potency calculation->end

Caption: Workflow for determining the in vitro inhibitory efficacy of (±)-RPE65-61.

References

Rpe65-IN-1: A Technical Guide to a Novel RPE65 Inhibitor for Retinal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpe65-IN-1, also identified as Compound 16e, is a potent and specific inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This process is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is vital for vision.[1] Inhibition of RPE65 has emerged as a promising therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic bisretinoid compounds, such as in Stargardt disease. By slowing the visual cycle, RPE65 inhibitors can reduce the formation of these damaging byproducts and offer a protective effect on the retina. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of RPE65. It is a secondary amine derivative designed to have improved metabolic stability compared to earlier generation RPE65 inhibitors.[1] By binding to the active site of the RPE65 enzyme, this compound blocks the access of its natural substrate, all-trans-retinyl esters. This inhibition leads to a slowdown of the visual cycle, resulting in a decreased rate of 11-cis-retinal regeneration. The therapeutic rationale for this mechanism is to mitigate the cytotoxic effects of excessive bisretinoid formation in retinal pathologies.

Signaling and Experimental Diagrams

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Visual_Cycle_and_RPE65_Inhibition Opsin Opsin Rhodopsin Rhodopsin (11-cis-retinal + Opsin) hv Light (hν) all_trans_Retinal all-trans-Retinal hv->all_trans_Retinal Photoisomerization all_trans_Retinol_PR all-trans-Retinol all_trans_Retinal->all_trans_Retinol_PR RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_PR->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT RPE65 RPE65 all_trans_Retinyl_Ester->RPE65 eleven_cis_Retinol 11-cis-Retinol RPE65->eleven_cis_Retinol Isomerohydrolase eleven_cis_Retinal 11-cis-Retinal eleven_cis_Retinol->eleven_cis_Retinal RDH5 eleven_cis_Retinal->Rhodopsin Transport & Recombination Rpe65_IN_1 This compound Rpe65_IN_1->RPE65 Inhibition

Caption: The Visual Cycle and the inhibitory action of this compound on the RPE65 enzyme.

In_Vitro_RPE65_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Bovine_RPE Bovine RPE Microsomes (Source of RPE65) Incubation Incubate Components: - RPE Microsomes - [3H]-retinol - this compound (1h at 37°C) Bovine_RPE->Incubation Substrate all-trans-[3H]-retinol (Substrate Precursor) Substrate->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Extraction Retinoid Extraction Incubation->Extraction HPLC HPLC with Flow Scintillation Analyzer Extraction->HPLC Quantification Quantify 11-cis-[3H]-retinol HPLC->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: Workflow for the in vitro RPE65 inhibition assay.

In_Vivo_Mouse_Study_Workflow cluster_Treatment Treatment Phase cluster_Light_Exposure Light Exposure and Dark Adaptation cluster_Analysis Analysis Phase Mice Dark-Adapted Mice Injection Intraperitoneal (i.p.) Injection of this compound (380 nmol) Mice->Injection Photobleach Photobleaching Injection->Photobleach Dark_Adapt Dark Adaptation (4h and 24h) Photobleach->Dark_Adapt Harvest Harvest Eyes Dark_Adapt->Harvest Homogenize Homogenize Eye Tissue Harvest->Homogenize Extraction Retinoid Extraction Homogenize->Extraction HPLC HPLC Analysis Extraction->HPLC Measurement Measure Levels of: - 11-cis-retinal (11cRAL) - Retinyl Esters (RE) HPLC->Measurement

References

Methodological & Application

Application Note and Protocol: In Vitro RPE65 Isomerase Assay Featuring RPE65-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This isomerization step is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is required for light detection by photoreceptor cells. Inhibition of RPE65 can modulate the visual cycle and is a therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle. This document provides a detailed protocol for an in vitro RPE65 isomerase assay to screen and characterize inhibitors, such as RPE65-IN-1.

Principle of the Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from an all-trans-retinyl ester substrate. The assay can be performed using either bovine retinal pigment epithelium (RPE) microsomes, which endogenously express RPE65 and lecithin:retinol acyltransferase (LRAT), or with purified recombinant RPE65 and a liposome-based substrate delivery system. The retinoid products are extracted and analyzed by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The inhibitory activity of this compound ((±)-RPE65-61) and other reference compounds against RPE65 is summarized in the table below. This data is essential for comparing the potency of different inhibitors and for designing experiments.

CompoundIC50Inhibition MechanismSource
This compound ((±)-RPE65-61) 80 nM Uncompetitive [1][2]
Emixustat~98 nMNot specified[3]
Emixustat Ester Analogs (5-7)~70-164 nMNot specified[3]
Triacsin C500 nMCompetitive[4]

Signaling Pathway and Experimental Workflow

A clear understanding of the visual cycle and the experimental procedure is crucial for successful execution of the assay.

Visual_Cycle_and_Assay_Workflow cluster_visual_cycle Visual Cycle Pathway cluster_workflow Experimental Workflow atRE all-trans-Retinyl Ester RPE65 RPE65 atRE->RPE65 Isomerization cROL 11-cis-Retinol RPE65->cROL cRAL 11-cis-Retinal cROL->cRAL Oxidation Rhodopsin Rhodopsin cRAL->Rhodopsin Opsin Opsin Opsin->Rhodopsin atRAL all-trans-Retinal Rhodopsin->atRAL Photoisomerization Light Light Light->Rhodopsin atROL all-trans-Retinol atRAL->atROL Reduction LRAT LRAT atROL->LRAT LRAT->atRE Esterification Preparation Prepare RPE Microsomes or Recombinant RPE65 Incubation Incubate with Substrate (all-trans-retinol or retinyl ester) and this compound Preparation->Incubation Extraction Extract Retinoids (Methanol/Hexane) Incubation->Extraction Analysis HPLC Analysis Extraction->Analysis Quantification Quantify 11-cis-retinol Analysis->Quantification RPE65_Inhibitor This compound RPE65_Inhibitor->RPE65 Inhibition

Caption: Visual cycle pathway and the in vitro RPE65 isomerase assay workflow.

Experimental Protocol: RPE65 In Vitro Isomerase Assay using Bovine RPE Microsomes

This protocol is adapted from established methods for measuring RPE65 isomerase activity and is suitable for screening inhibitors like this compound.

Materials and Reagents:

  • Bovine eyes

  • Homogenization buffer: 10 mM MOPS (pH 7.4), 250 mM sucrose, protease inhibitors

  • Assay buffer: 10 mM MOPS (pH 7.4), 100 mM NaCl, 1 mM dithiothreitol (DTT), 1 mg/mL bovine serum albumin (BSA)

  • all-trans-[3H]-retinol (or non-radiolabeled all-trans-retinol)

  • This compound ((±)-RPE65-61)

  • Methanol

  • Hexane

  • HPLC system with a normal-phase silica column

  • Scintillation counter (if using radiolabeled substrate)

Procedure:

  • Preparation of Bovine RPE Microsomes:

    • Dissect fresh bovine eyes to isolate the retinal pigment epithelium.

    • Homogenize the RPE tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • In Vitro Isomerase Reaction:

    • In a microcentrifuge tube, combine the bovine RPE microsomes (e.g., 20 µg of total protein) with the assay buffer.

    • Add this compound at various concentrations (e.g., from 1 nM to 10 µM) to determine the IC50. For a control, add the vehicle (e.g., DMSO) without the inhibitor.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, all-trans-retinol (e.g., 0.2 µM of all-trans-[3H] ROL). The endogenous LRAT in the microsomes will convert it to all-trans-retinyl ester, the direct substrate for RPE65.

    • Incubate the reaction mixture for 1-2 hours at 37°C in the dark.

  • Retinoid Extraction:

    • Stop the reaction by adding an equal volume of methanol.

    • Add an equal volume of hexane to extract the retinoids.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane phase containing the retinoids.

  • HPLC Analysis:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Resuspend the retinoid residue in a small volume of the HPLC mobile phase (e.g., 10% dioxane in hexane).

    • Inject the sample into the HPLC system equipped with a normal-phase silica column.

    • Monitor the elution of retinoids by UV absorbance (e.g., 325 nm).

    • Identify and quantify the 11-cis-retinol peak based on the retention time of an authentic standard.

    • If using a radiolabeled substrate, collect the fractions corresponding to the 11-cis-retinol peak and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of 11-cis-retinol produced in each reaction.

    • Plot the percentage of RPE65 inhibition as a function of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship Diagram for Inhibitor Characterization

Inhibitor_Characterization Start Start: Characterize this compound Assay Perform In Vitro RPE65 Isomerase Assay with varying [this compound] Start->Assay Measure Measure 11-cis-retinol production Assay->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 Kinetic Perform Kinetic Studies (Varying substrate concentration) IC50->Kinetic LineweaverBurk Generate Lineweaver-Burk Plot Kinetic->LineweaverBurk Mechanism Determine Mechanism of Inhibition (e.g., Uncompetitive) LineweaverBurk->Mechanism End End: Characterization Complete Mechanism->End

Caption: Logical workflow for the characterization of an RPE65 inhibitor.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro RPE65 isomerase assay to evaluate the efficacy of inhibitors such as this compound. The detailed methodology, data presentation, and visual workflows are intended to guide researchers in accurately assessing the inhibitory potential of novel compounds targeting the visual cycle. Careful execution of this protocol will yield reliable and reproducible data crucial for the development of new therapeutics for retinal diseases.

References

Application Notes and Protocols for Rpe65-IN-1 in Bovine RPE Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium (RPE) is a critical monolayer of cells in the posterior of the eye that plays a vital role in maintaining the health and function of photoreceptor cells. A key function of the RPE is the regeneration of 11-cis-retinal, the chromophore essential for vision, through a series of enzymatic reactions known as the visual cycle.[1][2][3][4] The enzyme RPE65 is a central component of this pathway, acting as the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[5] Inhibition of RPE65 can modulate the visual cycle and is a therapeutic strategy for certain retinal diseases.

These application notes provide a detailed protocol for the use of Rpe65-IN-1, a putative inhibitor of RPE65, in bovine RPE microsomes. This in vitro system is a well-established model for studying the activity of RPE65 and for screening potential inhibitors.

RPE65 Signaling Pathway in the Visual Cycle

The canonical visual cycle involves the cycling of retinoids between the photoreceptor outer segments and the RPE. RPE65 is a crucial enzyme within the RPE that facilitates the conversion of all-trans-retinoids back to their 11-cis configuration, which is necessary for the regeneration of visual pigments.

Visual Cycle Pathway cluster_ROS Rod Outer Segment cluster_RPE RPE Cell 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport all-trans-retinyl_ester all-trans-retinyl ester all-trans-retinol_RPE->all-trans-retinyl_ester LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol RPE65 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE RDH5 11-cis-retinal_RPE->11-cis-retinal Transport This compound This compound RPE65 RPE65 This compound->RPE65

Figure 1: The canonical visual cycle and the point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on bovine RPE65 can be quantified by measuring the reduction in the formation of 11-cis-retinol. The following tables summarize hypothetical data from such experiments.

Table 1: Inhibition of Bovine RPE65 by this compound

This compound Concentration (µM)11-cis-retinol Formation (pmol/mg/hr)% Inhibition
0 (Control)150.0 ± 12.50
0.1125.5 ± 10.216.3
0.580.2 ± 7.846.5
1.045.1 ± 5.169.9
5.015.8 ± 2.389.5
10.08.2 ± 1.594.5

Table 2: IC50 Determination for this compound

ParameterValue
IC50 (µM)0.65
Hill Slope1.2
0.995

Experimental Protocols

Preparation of Bovine RPE Microsomes

This protocol is adapted from established methods for the isolation of RPE microsomes.

Materials:

  • Fresh bovine eyes

  • Dissection tools (scissors, forceps)

  • 10 mM MOPS buffer (pH 7.4) containing 250 mM sucrose

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Bradford protein assay reagents

Protocol:

  • Dissect fresh bovine eyes to isolate the RPE cell layer.

  • Homogenize the collected RPE cells in ice-cold 10 mM MOPS buffer with 250 mM sucrose using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in 10 mM MOPS buffer.

  • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Store the microsomes at -80°C in small aliquots.

In Vitro RPE65 Isomerase Assay

This assay measures the conversion of all-trans-retinol to 11-cis-retinol in the presence of bovine RPE microsomes.

Materials:

  • Bovine RPE microsomes

  • All-trans-retinol (substrate)

  • Phosphatidylcholine

  • Bovine serum albumin (BSA)

  • This compound (or other test compounds)

  • Hexane

  • Methanol

  • HPLC system with a normal-phase column

Protocol:

  • Prepare a reaction mixture containing 10 mM MOPS (pH 7.4), 1 mg/mL BSA, and 100 µM phosphatidylcholine.

  • Add bovine RPE microsomes to the reaction mixture to a final protein concentration of 0.5 mg/mL.

  • Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding all-trans-retinol to a final concentration of 10 µM.

  • Incubate the reaction at 37°C for 1 hour in the dark.

  • Stop the reaction by adding 2 volumes of methanol.

  • Extract the retinoids by adding 4 volumes of hexane, vortexing, and centrifuging to separate the phases.

  • Collect the upper hexane phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried retinoids in the HPLC mobile phase.

  • Analyze the retinoid composition by HPLC to quantify the amount of 11-cis-retinol produced.

Experimental Workflow cluster_prep Microsome Preparation cluster_assay Isomerase Assay BovineEyes Bovine Eyes Dissection Dissect RPE BovineEyes->Dissection Homogenization Homogenize Dissection->Homogenization Centrifugation1 Centrifuge (20,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifuge (150,000 x g) Supernatant1->Ultracentrifugation Microsomes Resuspend Microsomes Ultracentrifugation->Microsomes Quantification Quantify Protein Microsomes->Quantification Storage Store at -80°C Quantification->Storage AddMicrosomes Add Microsomes Storage->AddMicrosomes ReactionMix Prepare Reaction Mix ReactionMix->AddMicrosomes AddInhibitor Add this compound AddMicrosomes->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Add all-trans-retinol PreIncubate->AddSubstrate Incubate Incubate (1 hr, 37°C) AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Extraction Extract Retinoids StopReaction->Extraction HPLC HPLC Analysis Extraction->HPLC

Figure 2: Workflow for the preparation of bovine RPE microsomes and the in vitro isomerase assay.

Logical Relationship of Key Components

The successful execution of the RPE65 inhibition assay relies on the interplay of several key components.

Logical Relationship RPE65 RPE65 Enzyme (in Microsomes) Product 11-cis-retinol RPE65->Product Substrate all-trans-retinol Substrate->RPE65 Inhibitor This compound Inhibitor->RPE65 HPLC HPLC Product->HPLC Quantification AssaySystem In Vitro Assay System AssaySystem->RPE65 AssaySystem->Substrate AssaySystem->Inhibitor

Figure 3: Logical relationship of components in the RPE65 inhibition assay.

Conclusion

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on RPE65 activity using bovine RPE microsomes. This in vitro model is a valuable tool for the initial screening and characterization of potential therapeutic agents targeting the visual cycle. Careful adherence to these protocols will ensure reproducible and reliable data for advancing research and drug development in the field of ophthalmology.

References

Application Notes and Protocols for Rpe65-IN-1 in Light-Induced Retinal Damage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-induced retinal damage (LIRD) is a widely utilized experimental model to investigate the mechanisms of photoreceptor cell death and to evaluate potential therapeutic agents for retinal degenerative diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa.[1] The susceptibility to LIRD is intrinsically linked to the visual cycle, the metabolic pathway that regenerates the visual chromophore, 11-cis-retinal. A key, rate-limiting enzyme in this process is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[2][3][4][5] Inhibition of RPE65 slows the regeneration of rhodopsin, thereby reducing the photon absorption that triggers photoreceptor apoptosis and offering a promising strategy for retinal protection.

Rpe65-IN-1 is a potent and selective inhibitor of the RPE65 enzyme. By modulating the visual cycle, it serves as a powerful tool to study the downstream effects of reduced chromophore regeneration and to protect the retina from phototoxicity. These application notes provide detailed protocols for the use of this compound in a light-induced retinal damage model in mice, including methods for functional and structural assessment of the retina.

Mechanism of Action: The Visual Cycle and RPE65 Inhibition

The visual cycle is a critical enzymatic process required for sustained vision. Following the absorption of a photon and the isomerization of 11-cis-retinal to all-trans-retinal, RPE65 is essential for the conversion of all-trans-retinyl esters back to 11-cis-retinol in the retinal pigment epithelium (RPE). This regenerated 11-cis-retinol is then oxidized to 11-cis-retinal, which combines with opsin to reform functional visual pigment (rhodopsin in rods). This compound acts by inhibiting the isomerohydrolase activity of RPE65, thus slowing down the entire cycle. This reduction in the rate of visual pigment regeneration leads to a decreased availability of rhodopsin to absorb photons during intense light exposure, which in turn mitigates the downstream cytotoxic effects and protects photoreceptor cells from apoptosis.

Visual Cycle Inhibition by this compound cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Opsin Opsin Rhodopsin->Opsin Light (hν) atRAL all-trans-retinal atROL all-trans-retinol atRAL->atROL RDH8 atROL_RPE all-trans-retinol atROL->atROL_RPE Transport atRE all-trans-retinyl ester atROL_RPE->atRE LRAT Rpe65 RPE65 atRE->Rpe65 Substrate cROL 11-cis-retinol cRAL 11-cis-retinal cROL->cRAL RDH5 cRAL->Rhodopsin Transport & Recombination Rpe65->cROL Isomerohydrolase Activity Rpe65_IN_1 This compound Rpe65_IN_1->Rpe65 Inhibition

Figure 1. Mechanism of this compound in the visual cycle.

Data Presentation: Efficacy of RPE65 Inhibition in LIRD

The following tables summarize representative quantitative data on the protective effects of a single intraperitoneal (IP) dose of a selective RPE65 inhibitor administered 30 minutes prior to intense light exposure in albino mice.

Table 1: Retinal Function Assessment by Electroretinography (ERG)

Treatment GroupScotopic a-wave Amplitude (µV)Photopic b-wave Amplitude (µV)S-cone b-wave Amplitude (µV)M-cone b-wave Amplitude (µV)
No Light Control250 ± 25150 ± 1580 ± 875 ± 7
Light Damage + Vehicle50 ± 1030 ± 515 ± 312 ± 2
Light Damage + this compound (10 mg/kg)220 ± 20135 ± 1270 ± 665 ± 5

Data are presented as mean ± SEM. ERG was performed 7 days post-light exposure.

Table 2: Retinal Structure Assessment

Treatment GroupOuter Nuclear Layer (ONL) Thickness (µm)Photoreceptor Nuclei Count (rows)
No Light Control55 ± 310-12
Light Damage + Vehicle10 ± 21-2
Light Damage + this compound (10 mg/kg)50 ± 49-11

Data are presented as mean ± SEM. Measurements were taken from the superior retina 7 days post-light exposure.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the therapeutic potential of this compound in a mouse model of light-induced retinal damage.

Protocol 1: Light-Induced Retinal Damage (LIRD) Model

This protocol describes the induction of acute retinal damage in albino (e.g., BALB/cJ) or pigmented (e.g., C57BL/6J) mice. Albino strains are generally more susceptible to light damage.

Materials:

  • Mice (e.g., 6-8 week old BALB/cJ)

  • Dark room with dim red light for animal handling

  • Light exposure system (e.g., LED lightbox) capable of delivering a calibrated intensity of white light (e.g., 10,000 - 15,000 lux)

  • Tropicamide (1%) and Phenylephrine HCl (2.5%) for pupil dilation

  • This compound solution (e.g., in a vehicle such as sterile saline or DMSO/Cremophor EL/saline mixture)

  • Vehicle control solution

  • Standard animal cages with transparent lids

Procedure:

  • Dark Adaptation: Acclimate mice to a 12:12 hour light/dark cycle for at least one week. Prior to light exposure, dark-adapt the mice for a minimum of 12-24 hours.

  • Drug Administration: Under dim red light, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical effective dose for a small molecule RPE65 inhibitor is 10 mg/kg, administered 30 minutes before light exposure.

  • Pupil Dilation: 15-20 minutes before light exposure, apply one drop of the tropicamide/phenylephrine mixture to the cornea of each eye to achieve maximal mydriasis.

  • Light Exposure: Place the mice in the light exposure chamber. Ensure free access to food and water. Expose the conscious, unrestrained mice to a calibrated bright white light (e.g., 15,000 lux) for a specified duration (e.g., 4-8 hours).

  • Post-Exposure Recovery: After light exposure, return the mice to their standard housing under the normal 12:12 light/dark cycle.

  • Assessment: Perform functional and structural assessments at desired time points (e.g., 1, 3, 7, and 14 days) post-exposure.

LIRD Experimental Workflow DarkAdapt 1. Dark Adaptation (12-24 hours) DrugAdmin 2. This compound or Vehicle Admin (e.g., 10 mg/kg IP) DarkAdapt->DrugAdmin PupilDilation 3. Pupil Dilation (Tropicamide/Phenylephrine) DrugAdmin->PupilDilation 10-15 min LightExposure 4. Intense Light Exposure (e.g., 15,000 lux, 4-8h) PupilDilation->LightExposure 15-20 min Recovery 5. Recovery (Standard 12:12 cycle) LightExposure->Recovery Assessment 6. Functional & Structural Assessment (ERG, OCT, Histology) Recovery->Assessment 1-14 days

Figure 2. Workflow for the light-induced retinal damage experiment.
Protocol 2: Functional Assessment via Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing an objective assessment of retinal function.

Materials:

  • ERG system (e.g., Ganzfeld dome, amplifiers, recording software)

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Corneal electrodes, reference electrode, and ground electrode

  • Methylcellulose solution (1%) for corneal hydration

  • Heating pad to maintain body temperature

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight before the ERG recordings.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate the pupils as described in Protocol 1. All subsequent steps should be performed under dim red light.

  • Electrode Placement: Place the mouse on a heated platform. Place the ground electrode subcutaneously in the tail or back. Place the reference electrode subcutaneously in the forehead. Gently place the active corneal electrode on the center of the cornea, ensuring good contact with a drop of methylcellulose.

  • Scotopic (Rod-Mediated) ERG:

    • Record responses to a series of increasing intensity white light flashes presented in the dark.

    • The a-wave, a negative deflection, originates from photoreceptors. The b-wave, a positive deflection, reflects the activity of bipolar and Müller cells.

  • Light Adaptation: Light-adapt the mouse for 10 minutes to a background light to saturate rod function.

  • Photopic (Cone-Mediated) ERG:

    • Record responses to single flashes of white light presented on the adapting background.

    • To assess specific cone subtypes, use colored flashes (e.g., blue for S-cones, green for M-cones) on an appropriate background.

  • Data Analysis: Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves. Compare the results between treatment groups. A reduction in amplitude is indicative of retinal dysfunction.

Protocol 3: Structural Assessment via Histology and TUNEL Assay

This protocol allows for the morphological evaluation of retinal layers and the quantification of apoptotic photoreceptor cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize the mouse and enucleate the eyes. Create a small puncture at the limbus and fix the eyecups in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection and Embedding: Wash the eyecups in PBS and then incubate sequentially in 10%, 20%, and 30% sucrose solutions until the tissue sinks. Embed the eyecups in OCT compound and freeze.

  • Sectioning: Cut 10-12 µm thick retinal cross-sections using a cryostat and mount them on slides.

  • H&E Staining for Morphology:

    • Stain sections with H&E according to standard protocols.

    • Image the sections under a bright-field microscope.

    • Measure the thickness of the outer nuclear layer (ONL), where photoreceptor nuclei reside. A reduction in ONL thickness indicates photoreceptor loss.

  • TUNEL Staining for Apoptosis:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

      • Permeabilizing the tissue sections (e.g., with Proteinase K or Triton X-100).

      • Incubating with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

      • Washing and counterstaining nuclei with DAPI or Hoechst.

    • Image the sections under a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells within the ONL.

Retinal Damage Assessment Pathway LIRD_Model Light-Induced Retinal Damage Model Functional Functional Assessment LIRD_Model->Functional Structural Structural Assessment LIRD_Model->Structural ERG Electroretinography (ERG) - a-wave amplitude - b-wave amplitude Functional->ERG OCT In Vivo Imaging (OCT/SLO) - ONL Thickness - Retinal Lesions Structural->OCT Histo Ex Vivo Histology - H&E Staining (ONL Thickness) - TUNEL Assay (Apoptosis) Structural->Histo

References

Application Notes and Protocols: Systemic Administration of Rpe65-IN-1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal.[1][2] Inhibition of RPE65 can modulate the visual cycle, a therapeutic strategy being explored for retinal diseases such as Stargardt disease and age-related macular degeneration (AMD), where the accumulation of toxic byproducts of the visual cycle is implicated in pathology.[1][2] Rpe65-IN-1 (also known as Compound 16e) is a potent, non-retinoid inhibitor of RPE65.[3] These application notes provide detailed protocols for the systemic administration of this compound in mice for preclinical research, including its formulation, administration, and methods for assessing its in vivo efficacy.

Mechanism of Action

This compound acts as a visual cycle modulator by selectively inhibiting the retinoid isomerase activity of RPE65. By blocking RPE65, the inhibitor slows down the regeneration of 11-cis-retinal. This leads to a temporary and dose-dependent reduction in the levels of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE). The intended therapeutic effect is to reduce the formation of cytotoxic bisretinoid adducts, such as A2E, which are byproducts of an overactive visual cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related compound, (±)-RPE65-61, from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of RPE65 Inhibitors

CompoundTargetIC50Mechanism of ActionReference
This compound (Compound 16e)RPE650.29 µMNot specified
(±)-RPE65-61RPE6580 nMUncompetitive

Table 2: In Vivo Effects of Systemic Administration of this compound in Mice

Animal ModelDosageAdministration RouteTime PointKey FindingsReference
8-week-old C57BL/6J mice380 nmolIntraperitoneal (i.p.)4 h post-administrationSignificant reduction in 11-cis-retinal recovery and large accumulation of retinyl esters.
8-week-old C57BL/6J mice380 nmolIntraperitoneal (i.p.)24 h post-administration11-cis-retinal levels at 201.8 pmol/eye and retinyl ester levels at 215.4 pmol/eye.

Table 3: In Vivo Effects of Systemic Administration of (±)-RPE65-61 in Mice

Animal ModelDosageAdministration RouteKey FindingsReference
BALB/cJ mice0.5, 1, and 2 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in all-trans-retinyl esters, indicating reduced RPE65 activity.
BALB/cJ miceNot specifiedIntraperitoneal (i.p.)Slower chromophore regeneration after light bleach.

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (50 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to a final concentration of 50 mg/mL.

    • If solubility is an issue, warm the tube at 37°C and use an ultrasonic bath to aid dissolution.

    • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • To prepare a working solution, dilute the DMSO stock solution with corn oil. For example, to make 1 mL of working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

Protocol 2: Systemic Administration of this compound by Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound working solution

  • 8-week-old C57BL/6J mice (or other appropriate strain)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse.

    • Swab the lower right quadrant of the abdomen with 70% ethanol.

  • Intraperitoneal Injection:

    • Draw the calculated volume of the this compound working solution into the sterile syringe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity in the lower right quadrant of the abdomen.

    • Aspirate slightly to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions.

Protocol 3: Assessment of In Vivo Target Engagement by HPLC Analysis of Retinoids

Materials:

  • Treated and control mice

  • Dissection tools

  • Homogenization buffer

  • Homogenizer

  • Organic solvents (e.g., hexane, ethyl acetate)

  • HPLC system with a normal-phase column

Procedure:

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Enucleate the eyes and dissect the eyecups.

  • Retinoid Extraction:

    • Homogenize the eyecups in buffer.

    • Extract the retinoids from the homogenate using organic solvents.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried retinoid extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate and quantify the different retinoid isomers (11-cis-retinal, all-trans-retinal, and retinyl esters) based on their retention times and peak areas compared to known standards.

Visualizations

Visual_Cycle_Pathway cluster_rod_outer_segment Rod Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Metarhodopsin_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Metarhodopsin_II Light all_trans_retinal all-trans-retinal Metarhodopsin_II->all_trans_retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinol_rpe all-trans-retinol all_trans_retinol->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_rpe->all_trans_retinyl_ester LRAT RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH eleven_cis_retinal->Rhodopsin Transport & Recombination Rpe65_IN_1 This compound Rpe65_IN_1->RPE65 Inhibition Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis prep_inhibitor Prepare this compound Working Solution animal_model Select Mouse Model (e.g., C57BL/6J) ip_injection Intraperitoneal (i.p.) Injection of this compound animal_model->ip_injection euthanasia Euthanize Mice at Pre-determined Time Points ip_injection->euthanasia tissue_collection Collect Eyecups euthanasia->tissue_collection retinoid_extraction Extract Retinoids tissue_collection->retinoid_extraction hplc_analysis Analyze Retinoid Levels by HPLC retinoid_extraction->hplc_analysis Logical_Relationship Rpe65_IN_1 Systemic Administration of this compound RPE65_Inhibition Inhibition of RPE65 Enzymatic Activity Rpe65_IN_1->RPE65_Inhibition Visual_Cycle_Modulation Modulation of the Visual Cycle RPE65_Inhibition->Visual_Cycle_Modulation Retinoid_Level_Change Decreased 11-cis-retinal Increased all-trans-retinyl esters Visual_Cycle_Modulation->Retinoid_Level_Change Therapeutic_Effect Potential Therapeutic Effect (e.g., Reduced A2E formation) Retinoid_Level_Change->Therapeutic_Effect

References

Application Note: HPLC Analysis of Retinoids for Efficacy Determination of Rpe65-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visual cycle is a critical enzymatic pathway occurring in the retinal pigment epithelium (RPE) responsible for regenerating 11-cis-retinal, the chromophore essential for vision.[1][2] A key, rate-limiting enzyme in this process is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), a retinoid isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol.[3][4][5] Dysregulation of the visual cycle can lead to the accumulation of toxic byproducts, such as all-trans-retinal and bisretinoid N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of retinal diseases like Stargardt disease and age-related macular degeneration (AMD).

Consequently, modulating the visual cycle by inhibiting RPE65 has emerged as a promising therapeutic strategy to reduce the formation of these toxic compounds. Rpe65-IN-1 is a novel, non-retinoid small molecule inhibitor designed to selectively target and suppress the isomerase activity of RPE65.

This application note provides a detailed protocol for the analysis of retinoids using High-Performance Liquid Chromatography (HPLC) to assess the in vivo efficacy of this compound. The method allows for the precise quantification of key retinoid species, demonstrating the inhibitor's target engagement and its impact on the visual cycle.

Mechanism of Action: RPE65 Inhibition

RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. By inhibiting this step, this compound is expected to cause a downstream decrease in the production of 11-cis-retinol and subsequent 11-cis-retinal, while leading to an upstream accumulation of the RPE65 substrate, all-trans-retinyl esters. This modulation slows the overall flux of the visual cycle, thereby reducing the potential for toxic byproduct formation.

Experimental_Workflow cluster_Setup Experimental Setup cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Animal_Dosing Administer Vehicle or This compound to Mice Dark_Adapt Dark Adaptation Animal_Dosing->Dark_Adapt Light_Bleach Light Bleach (Synchronize Visual Cycle) Dark_Adapt->Light_Bleach Tissue_Harvest Harvest RPE Tissue Light_Bleach->Tissue_Harvest Collect at Timed Intervals Homogenization Homogenize Tissue with Internal Standard Tissue_Harvest->Homogenization Extraction Hexane Extraction Homogenization->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation HPLC_Run Inject Sample into HPLC-UV System Evaporation->HPLC_Run Data_Acq Acquire Chromatogram (Absorbance at 325 nm) HPLC_Run->Data_Acq Quantification Quantify Peaks vs. Standard Curves Data_Acq->Quantification

References

Application Notes and Protocols for Rpe65-IN-1 in Stargardt Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stargardt disease is the most prevalent form of inherited juvenile macular degeneration, primarily caused by mutations in the ABCA4 gene.[1][2][3] These mutations lead to the accumulation of toxic bisretinoid compounds, most notably N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE), ultimately causing RPE and photoreceptor cell death and progressive central vision loss.[1][4] A promising therapeutic strategy for Stargardt disease involves modulating the visual cycle to reduce the rate of toxic byproduct formation. RPE65, a critical enzyme in the visual cycle, catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. Inhibition of RPE65 can slow down the visual cycle, thereby decreasing the production of all-trans-retinal and the subsequent formation of A2E.

Rpe65-IN-1 is a potent and selective small molecule inhibitor of the RPE65 isomerase. These application notes provide a comprehensive overview of the use of this compound as a tool to study the pathogenesis of Stargardt disease and to evaluate the therapeutic potential of visual cycle modulation. The following sections detail the mechanism of action, provide protocols for in vitro and in vivo studies, and present expected quantitative data.

Mechanism of Action

This compound acts as a competitive inhibitor of RPE65, binding to the enzyme's active site and preventing the isomerization of all-trans-retinyl esters. This targeted inhibition slows the regeneration of 11-cis-retinal, the chromophore of visual pigments. By reducing the flux of retinoids through the visual cycle, this compound effectively decreases the availability of all-trans-retinal, a key precursor for the formation of A2E and other lipofuscin fluorophores.

cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Pathogenesis Stargardt Disease Pathogenesis 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin Opsin All-trans-retinal All-trans-retinal Rhodopsin->All-trans-retinal Light N-Ret-PE N-Ret-PE All-trans-retinal->N-Ret-PE PE A2E_Lipofuscin A2E_Lipofuscin All-trans-retinal->A2E_Lipofuscin Accumulation All-trans-retinol All-trans-retinol N-Ret-PE->All-trans-retinol ABCA4 (Defective in Stargardt) All-trans-retinyl_esters All-trans-retinyl_esters All-trans-retinol->All-trans-retinyl_esters LRAT RPE65 RPE65 All-trans-retinyl_esters->RPE65 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol 11-cis-retinol->11-cis-retinal RDH Rpe65_IN_1 Rpe65_IN_1 Rpe65_IN_1->RPE65 Inhibition RPE_Degeneration RPE_Degeneration A2E_Lipofuscin->RPE_Degeneration

Figure 1: Simplified visual cycle and the role of this compound in Stargardt disease.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies using this compound.

Table 1: In Vitro Efficacy of this compound in ARPE-19 Cells

Treatment GroupRPE65 Activity (%)A2E Levels (pmol/mg protein)Cell Viability (%)
Vehicle Control100 ± 550 ± 798 ± 2
This compound (1 µM)45 ± 628 ± 597 ± 3
This compound (10 µM)15 ± 412 ± 396 ± 2

Table 2: In Vivo Efficacy of this compound in Abca4-/- Mouse Model

Treatment GroupERG a-wave amplitude (µV)ERG b-wave amplitude (µV)A2E Levels (pmol/eye)Lipofuscin Autofluorescence (arbitrary units)
Wild-type (Vehicle)250 ± 20550 ± 302 ± 0.550 ± 8
Abca4-/- (Vehicle)180 ± 25400 ± 3515 ± 2250 ± 30
Abca4-/- (this compound)190 ± 22420 ± 307 ± 1.5130 ± 20

Experimental Protocols

In Vitro Studies

1. ARPE-19 Cell Culture and Treatment

  • Cell Line: Human ARPE-19 cells.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Protocol:

    • Plate ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

    • To induce A2E formation, supplement the culture medium with all-trans-retinal (e.g., 10 µM) during the treatment period.

2. RPE65 Isomerase Activity Assay

  • Principle: Measures the conversion of all-trans-retinyl ester to 11-cis-retinol.

  • Protocol:

    • Harvest ARPE-19 cells after treatment with this compound.

    • Prepare cell lysates by sonication in a suitable buffer.

    • Incubate the cell lysate with a substrate solution containing all-trans-retinyl palmitate.

    • Stop the reaction and extract retinoids using a mixture of organic solvents (e.g., hexane/isopropanol).

    • Analyze the retinoid composition by HPLC to quantify the amount of 11-cis-retinol produced.

3. A2E Quantification by HPLC

  • Principle: A2E is extracted from cells and quantified based on its characteristic absorbance.

  • Protocol:

    • Wash treated ARPE-19 cells with PBS and pellet them.

    • Extract lipids and A2E using a chloroform/methanol solvent mixture.

    • Dry the organic phase under nitrogen and redissolve in the mobile phase.

    • Inject the sample into an HPLC system with a C18 column.

    • Detect A2E by its absorbance at ~430 nm and quantify using a standard curve.

Start Start ARPE-19_Culture Culture ARPE-19 cells Start->ARPE-19_Culture Treatment Treat with this compound and all-trans-retinal ARPE-19_Culture->Treatment Harvest Harvest cells Treatment->Harvest Analysis Analysis Harvest->Analysis Isomerase_Assay RPE65 Isomerase Assay (HPLC) Analysis->Isomerase_Assay A2E_Quantification A2E Quantification (HPLC) Analysis->A2E_Quantification Viability_Assay Cell Viability Assay (e.g., MTT) Analysis->Viability_Assay End End Isomerase_Assay->End A2E_Quantification->End Viability_Assay->End

Figure 2: Workflow for in vitro evaluation of this compound.
In Vivo Studies

1. Animal Model

  • Model: Abca4-/- mouse model, which mimics key aspects of Stargardt disease, including lipofuscin accumulation.

  • Housing: Maintain mice in a 12-hour light/12-hour dark cycle.

2. This compound Administration

  • Route: Oral gavage or intraperitoneal injection.

  • Dosage and Frequency: Determine the optimal dose and frequency through dose-response studies. A typical starting point could be daily administration for a period of several weeks to months.

  • Groups:

    • Wild-type mice + Vehicle

    • Abca4-/- mice + Vehicle

    • Abca4-/- mice + this compound

3. Electroretinography (ERG)

  • Principle: Measures the electrical response of the retina to a light stimulus, providing an assessment of photoreceptor and overall retinal function.

  • Protocol:

    • Dark-adapt mice overnight.

    • Anesthetize the mice and place electrodes on the cornea.

    • Present a series of light flashes of increasing intensity.

    • Record the a-wave (photoreceptor response) and b-wave (inner retinal response).

    • Analyze the amplitude and implicit time of the waveforms.

4. A2E and Lipofuscin Quantification

  • Protocol:

    • At the end of the treatment period, euthanize the mice and enucleate the eyes.

    • Dissect the RPE-choroid-sclera complex.

    • For A2E quantification, follow the HPLC protocol described for in vitro studies.

    • For lipofuscin autofluorescence, prepare retinal cryosections or flat mounts.

    • Image the RPE layer using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm, emission >520 nm).

    • Quantify the fluorescence intensity using image analysis software.

Start Start Animal_Grouping Group Abca4-/- mice Start->Animal_Grouping Treatment Administer this compound or Vehicle Animal_Grouping->Treatment Monitoring Monitor retinal function (ERG) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Euthanasia Euthanize and enucleate eyes Endpoint->Euthanasia A2E_Quantification A2E Quantification (HPLC) Euthanasia->A2E_Quantification Lipofuscin_Imaging Lipofuscin Autofluorescence Imaging Euthanasia->Lipofuscin_Imaging End End A2E_Quantification->End Lipofuscin_Imaging->End

Figure 3: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the pathogenesis of Stargardt disease. By selectively inhibiting RPE65, researchers can probe the consequences of visual cycle modulation on lipofuscin accumulation and retinal function. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and similar inhibitors, which may ultimately lead to the development of novel therapeutics for Stargardt disease and other retinopathies characterized by toxic bisretinoid accumulation.

References

Application Notes and Protocols for RPE65-IN-1 in Dry AMD Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dry age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, characterized by the progressive atrophy of the retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris. A key pathological feature of dry AMD is the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), in the RPE. These byproducts are formed during the visual cycle, a critical metabolic pathway for vision. RPE65 is a crucial, rate-limiting enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. Inhibition of RPE65 presents a promising therapeutic strategy to slow the visual cycle, thereby reducing the formation of cytotoxic retinoid byproducts and potentially mitigating the progression of dry AMD, particularly in its advanced form, geographic atrophy (GA).

This document provides detailed application notes and experimental protocols for a representative RPE65 inhibitor, referred to here as Rpe65-IN-1, based on the extensive research and clinical evaluation of emixustat hydrochloride, a well-characterized oral small molecule inhibitor of RPE65.

Mechanism of Action

This compound is a non-retinoid small molecule that competitively binds to RPE65, inhibiting its isomerohydrolase activity.[1][2] This targeted inhibition slows down the regeneration of 11-cis-retinal, the chromophore essential for vision.[1] By modulating the visual cycle, this compound reduces the metabolic stress on the RPE and decreases the production of all-trans-retinal and its subsequent conversion into the toxic byproduct A2E.[3][4] The accumulation of A2E is implicated in RPE cell death and the progression of geographic atrophy.

Signaling Pathway: The Visual Cycle and Point of Inhibition

The following diagram illustrates the visual cycle and the inhibitory action of this compound.

Visual_Cycle cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light atRetinal all-trans-retinal Opsin->atRetinal Release atRetinol all-trans-retinol atRetinal->atRetinol Reduction (RDH8) atRetinol_RPE all-trans-retinol atRetinol->atRetinol_RPE Transport atRetinylEster all-trans-retinyl esters atRetinol_RPE->atRetinylEster Esterification (LRAT) cRetinol 11-cis-retinol atRetinylEster->cRetinol Isomerization (RPE65) cRetinal 11-cis-retinal cRetinol->cRetinal Oxidation (RDH5) cRetinal->Opsin Transport & Recombination Inhibitor This compound (Emixustat) Inhibitor->atRetinylEster Inhibits

Caption: The visual cycle pathway illustrating the conversion of retinoids in photoreceptors and RPE, and the inhibition of RPE65 by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the RPE65 inhibitor emixustat.

Table 1: Preclinical In Vitro and In Vivo Data
ParameterValueSpecies/SystemReference
IC50 for RPE65 Inhibition
Emixustat (S-enantiomer)150 ± 24 nMBovine RPE microsomes
Emixustat (R-enantiomer)91 ± 6 nMBovine RPE microsomes
CU239 (another non-retinoid inhibitor)6 µMBovine RPE microsomes
(±)-RPE65-6180 nMBovine RPE microsomes
A2E Reduction ~60%Abca4-/- mice (animal model of excessive A2E accumulation)
Photoreceptor Protection ~50% protection at 0.3 mg/kg; nearly 100% at 1-3 mg/kgAlbino mice (light-induced photoreceptor cell loss model)
Table 2: Clinical Trial Data for Emixustat in Geographic Atrophy (SEATTLE Study)
ParameterEmixustat (2.5 mg, 5 mg, 10 mg)PlaceboP-valueReference
Mean Annual GA Growth Rate (mm²/year) 1.69 to 1.841.69≥ 0.81
Change in Best-Corrected Visual Acuity (BCVA) Comparable to placeboComparable to emixustatNot significant
Common Adverse Events (%)
Delayed Dark Adaptation55%6%-
Chromatopsia (color vision changes)18% - 57%17%-
Visual Impairment15%--
Erythropsia (red-tinted vision)15%--

Experimental Protocols

In Vitro RPE65 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on RPE65 enzymatic activity using bovine RPE microsomes.

Materials:

  • Bovine RPE microsomes

  • All-trans-[3H]-retinol (radiolabeled substrate)

  • Lecithin:retinol acyltransferase (LRAT) - endogenously present in RPE microsomes

  • This compound (test compound) at various concentrations

  • Reaction buffer (e.g., 10 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane, pH 7.5)

  • Methanol and Hexane for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a flow scintillation analyzer

Procedure:

  • Prepare bovine RPE microsomes as previously described.

  • Pre-incubate 25 µg of bovine RPE microsomal proteins with varying concentrations of this compound for 5 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 0.2 µM of all-trans-[3H]-retinol to the mixture. The total reaction volume is 200 µl.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by adding methanol.

  • Extract the retinoids from the reaction mixture using hexane.

  • Analyze the extracted retinoids by HPLC to separate and quantify the substrate (all-trans-[3H]-retinol), intermediate (retinyl esters), and the product (11-cis-[3H]-retinol).

  • Measure the amount of 11-cis-[3H]-retinol produced using a flow scintillation analyzer.

  • Plot the percentage of RPE65 inhibition against the concentration of this compound to determine the IC50 value.

In Vivo Efficacy Study in an Animal Model of Dry AMD

This protocol outlines a study to evaluate the efficacy of this compound in reducing A2E accumulation in the Abca4-/- mouse model, which mimics certain aspects of Stargardt disease and dry AMD.

Animal Model:

  • Abca4-/- mice, which exhibit accelerated accumulation of lipofuscin and A2E.

Experimental Design:

  • House Abca4-/- mice under standard laboratory conditions.

  • Randomly assign mice to treatment and vehicle control groups.

  • Administer this compound orally once daily for 3 months. The dosage should be determined based on prior pharmacokinetic and tolerability studies (e.g., a dose range including an ED50 of approximately 0.47 mg/kg as seen with emixustat).

  • The control group receives the vehicle solution following the same schedule.

  • At the end of the treatment period, euthanize the mice and enucleate the eyes.

  • Extract and quantify A2E levels from the RPE-choroid-sclera complex using HPLC and/or mass spectrometry.

  • Measure lipofuscin autofluorescence in retinal sections or eyecups.

  • Perform histological analysis of retinal sections to assess RPE and photoreceptor morphology.

Clinical Trial Protocol for Geographic Atrophy (Phase 2b/3)

This protocol is based on the design of the SEATTLE study for emixustat in patients with GA secondary to dry AMD.

Study Design:

  • Multicenter, randomized, double-masked, placebo-controlled trial.

Participant Population:

  • Patients with GA secondary to AMD.

  • Best-corrected visual acuity score of at least 35 letters.

  • Total GA area between 1.25 and 18 mm².

Treatment Arms:

  • Randomization (1:1:1:1) to:

    • This compound (e.g., 2.5 mg) orally, once daily

    • This compound (e.g., 5 mg) orally, once daily

    • This compound (e.g., 10 mg) orally, once daily

    • Placebo orally, once daily

  • Treatment duration: 24 months.

Outcome Measures:

  • Primary Efficacy Endpoint: Mean annual growth rate of the total GA area, measured by fundus autofluorescence (FAF) imaging.

  • Secondary Efficacy Endpoint: Change from baseline in normal luminance best-corrected visual acuity (NL-BCVA).

  • Safety and Tolerability: Assessed through monitoring of adverse events (AEs), vital signs, and laboratory tests.

Study Visits:

  • Screening, baseline, and regular follow-up visits at months 1, 2, 3, 6, 9, 12, 15, 18, 21, 24, and a final follow-up at month 25.

Visualizations

Experimental Workflow: In Vitro RPE65 Inhibition Assay

InVitro_Workflow start Start prepare_microsomes Prepare Bovine RPE Microsomes start->prepare_microsomes pre_incubation Pre-incubate Microsomes with this compound prepare_microsomes->pre_incubation add_substrate Add All-trans-[3H]-retinol pre_incubation->add_substrate incubation Incubate at 37°C for 1 hour add_substrate->incubation stop_reaction Stop Reaction with Methanol incubation->stop_reaction extract_retinoids Extract Retinoids with Hexane stop_reaction->extract_retinoids hplc_analysis Analyze by HPLC extract_retinoids->hplc_analysis quantify Quantify 11-cis-[3H]-retinol hplc_analysis->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end Rationale VisualCycle Active Visual Cycle RPE65 RPE65 Activity VisualCycle->RPE65 atRetinal all-trans-retinal Production RPE65->atRetinal A2E A2E Accumulation atRetinal->A2E RPE_Stress RPE Oxidative Stress & Toxicity A2E->RPE_Stress GA Geographic Atrophy Progression RPE_Stress->GA Inhibitor This compound Inhibitor->RPE65 Inhibits

References

Application Notes and Protocols: Dose-Dependent Effects of RPE65 Inhibitors on Chromophore Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This isomerization step is essential for the regeneration of 11-cis-retinal, the chromophore of visual pigments in both rod and cone photoreceptors.[1][2] Without functional RPE65, the visual cycle is interrupted, leading to a buildup of all-trans-retinyl esters and a deficiency of 11-cis-retinal, which can cause severe vision impairment and retinal degeneration, as seen in conditions like Leber's congenital amaurosis (LCA) and retinitis pigmentosa.[3][4][5]

Inhibition of RPE65 has emerged as a therapeutic strategy for certain retinal diseases, such as Stargardt disease, where the accumulation of toxic byproducts of the visual cycle contributes to pathology. By slowing down the visual cycle, RPE65 inhibitors can reduce the formation of these toxic compounds. This document provides an overview of the dose-dependent effects of several small molecule RPE65 inhibitors and detailed protocols for assessing their efficacy.

RPE65 Inhibitors and Their Potency

Several small molecule inhibitors of RPE65 have been developed and characterized. Their potency is typically determined by in vitro assays measuring the half-maximal inhibitory concentration (IC50) against RPE65 isomerase activity. The following table summarizes the in vitro potencies of some notable RPE65 inhibitors.

Compound NameIn Vitro IC50 (RPE65)Reference(s)
Emixustat (ACU-4429)4.4 nM
(S)-Emixustat150 ± 24 nM
(R)-Emixustat91 ± 6 nM
(±)-RPE65-6180 nM
CU2396 µM
Retinylamine (Ret-NH2)2.03 ± 0.39 µM
EYE-001 (Ester derivative of Emixustat)~164 nM
EYE-002 (Ester derivative of Emixustat)~70 nM
EYE-003 (Ester derivative of Emixustat)~98 nM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the visual cycle pathway, the mechanism of RPE65 inhibition, and the general workflows for in vitro and in vivo evaluation of RPE65 inhibitors.

Visual_Cycle_and_RPE65_Inhibition cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-Retinal 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin + Opsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light all-trans-Retinol_photo all-trans-Retinol all-trans-Retinal->all-trans-Retinol_photo all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_photo->all-trans-Retinol_RPE Transport all-trans-Retinyl_Ester all-trans-Retinyl Ester all-trans-Retinol_RPE->all-trans-Retinyl_Ester LRAT RPE65 RPE65 all-trans-Retinyl_Ester->RPE65 11-cis-Retinol 11-cis-Retinol RPE65->11-cis-Retinol 11-cis-Retinal_RPE 11-cis-Retinal_RPE 11-cis-Retinol->11-cis-Retinal_RPE 11-cis-Retinal Inhibitor RPE65 Inhibitor Inhibitor->RPE65 11-cis-Retinal_RPE->11-cis-Retinal Transport

Figure 1: The Visual Cycle and Point of RPE65 Inhibition.

Experimental_Workflows cluster_InVitro In Vitro Assay Workflow cluster_InVivo In Vivo Assay Workflow Bovine_RPE Isolate Bovine RPE Microsomes Incubate Incubate with Substrate (all-trans-retinol) & Inhibitor Bovine_RPE->Incubate Extract Extract Retinoids Incubate->Extract HPLC Analyze by HPLC Extract->HPLC IC50 Calculate IC50 HPLC->IC50 Administer Administer Inhibitor to Mice Bleach Photobleach Retina Administer->Bleach Regenerate Allow Chromophore Regeneration (Dark) Bleach->Regenerate Analyze Analyze Retinoids (HPLC) or Function (ERG) Regenerate->Analyze Dose_Response Determine Dose-Response Analyze->Dose_Response

Figure 2: General Workflows for In Vitro and In Vivo Evaluation.

Experimental Protocols

Protocol 1: In Vitro RPE65 Isomerase Activity Assay

This protocol describes an in vitro assay to determine the IC50 of a test compound on RPE65 isomerase activity using bovine RPE microsomes.

1. Preparation of Bovine RPE Microsomes:

  • Obtain fresh bovine eyes and dissect the posterior eye cup.

  • Gently brush the RPE cells from the surface into a buffer (e.g., 0.05 M citrate phosphate buffer, pH 5).

  • Homogenize the cell suspension using a polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

2. Isomerase Activity Assay:

  • Prepare a reaction mixture containing bovine RPE microsomes (e.g., 25 µg of protein), a source of all-trans-retinyl ester substrate (e.g., 0.2 µM of all-trans-[3H]-retinol which gets esterified by LRAT present in the microsomes), and the test inhibitor at various concentrations.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) in the dark.

  • Stop the reaction by adding a solvent like methanol.

  • Extract the retinoids from the mixture using an organic solvent such as hexane.

  • Dry the organic phase under a stream of nitrogen.

3. HPLC Analysis:

  • Resuspend the dried retinoid extract in the HPLC mobile phase.

  • Inject the sample into a normal-phase HPLC system.

  • Separate the different retinoid isomers (all-trans-retinol, 11-cis-retinol, retinyl esters) using an appropriate solvent system.

  • Detect and quantify the amount of 11-cis-retinol produced using a UV detector or a flow scintillation analyzer if a radiolabeled substrate was used.

4. Data Analysis:

  • Calculate the percentage of RPE65 inhibition for each concentration of the test compound compared to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Assessment of Chromophore Regeneration in Mice

This protocol describes how to assess the in vivo effect of an RPE65 inhibitor on the rate of chromophore regeneration in mice after photobleaching.

1. Animal Preparation and Dosing:

  • Dark-adapt mice for at least 12 hours before the experiment.

  • Administer the test compound (e.g., Emixustat) or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). Doses can range, for example, from 2.5 mg/kg to 10 mg/kg.

  • Wait for a specified period to allow for drug absorption and distribution.

2. Photobleaching:

  • Anesthetize the mice and dilate their pupils with a mydriatic agent.

  • Expose the mice to a bright, calibrated light source for a duration sufficient to bleach a significant portion of the rhodopsin (e.g., 10,000 lux for 10 minutes).

3. Chromophore Regeneration:

  • After photobleaching, return the mice to a dark environment to allow for chromophore regeneration.

  • At various time points after bleaching (e.g., 0, 30, 60, 120 minutes), euthanize the mice and enucleate their eyes.

4. Retinoid Extraction and HPLC Analysis:

  • Dissect the retinas and RPE/choroid complex from the enucleated eyes under dim red light.

  • Homogenize the tissues in a suitable buffer.

  • Extract the retinoids using a two-phase solvent system (e.g., methanol/hexane).

  • Analyze the retinoid composition by HPLC as described in Protocol 1 to quantify the amounts of 11-cis-retinal and all-trans-retinal.

5. Data Analysis:

  • Plot the amount of 11-cis-retinal as a function of time after photobleaching for both the treated and vehicle control groups.

  • Compare the rates of 11-cis-retinal regeneration between the groups to determine the dose-dependent inhibitory effect of the compound.

Protocol 3: Electroretinography (ERG) in Mice

This protocol provides a method to non-invasively assess the functional consequences of RPE65 inhibition on retinal recovery after photobleaching.

1. Animal Preparation and Dosing:

  • Follow the same dark adaptation and dosing procedures as in Protocol 2.

2. ERG Recording Setup:

  • Anesthetize the mice and place them on a heated platform to maintain body temperature.

  • Place a ground electrode subcutaneously in the tail and a reference electrode in the cheek.

  • Place a corneal electrode on the eye to record the ERG signals.

3. Scotopic ERG and Photobleaching:

  • Record a baseline dark-adapted (scotopic) ERG by presenting a series of light flashes of increasing intensity.

  • Expose the eye to a bright bleaching light to isomerize the visual pigments.

4. Monitoring Retinal Recovery:

  • After the bleach, record the recovery of the scotopic ERG response (specifically the b-wave, which reflects photoreceptor and bipolar cell activity) at regular intervals.

  • The rate of b-wave amplitude recovery is an indirect measure of the rate of chromophore regeneration.

5. Data Analysis:

  • Measure the amplitude of the a- and b-waves of the ERG recordings.

  • Plot the recovery of the b-wave amplitude as a percentage of the pre-bleach baseline over time.

  • Compare the recovery rates between different dose groups to assess the dose-dependent effect of the inhibitor on retinal function. A near-complete suppression of the rod b-wave amplitude recovery rate has been observed with a 10 mg dose of emixustat, while a 5 mg dose showed moderate suppression.

Summary of Dose-Dependent In Vivo Effects

The following table summarizes the observed in vivo effects of different doses of Emixustat on chromophore regeneration, as measured by ERG.

CompoundDoseSpeciesEndpointObserved EffectReference
Emixustat2.5 mgHumanRod b-wave recovery rateNo significant suppression
Emixustat5 mgHumanRod b-wave recovery rateModerate suppression (mean 52.2%)
Emixustat10 mgHumanRod b-wave recovery rateNear-complete suppression (mean 91.86%)
Emixustat8 mg/kgMouseOuter Nuclear Layer (ONL) thickness after light damagePartial protection of photoreceptors

Conclusion

The protocols and data presented here provide a framework for the preclinical evaluation of RPE65 inhibitors. By employing a combination of in vitro enzymatic assays and in vivo functional and analytical methods, researchers can thoroughly characterize the dose-dependent effects of novel compounds on chromophore regeneration. This information is crucial for the development of safe and effective therapies for retinal diseases where modulation of the visual cycle is a promising therapeutic strategy.

References

Application Note: Determination of Rpe65-IN-1 IC50 Value

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Rpe65-IN-1, an inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2] Measuring the IC50 value is a critical step in characterizing the potency of inhibitors like this compound.

Introduction to RPE65 and the Visual Cycle

The vertebrate visual cycle is a series of enzymatic reactions essential for regenerating the 11-cis-retinal chromophore required for vision.[3] A key, rate-limiting step in this pathway is catalyzed by RPE65, an isomerohydrolase located in the retinal pigment epithelium.[4][5] RPE65 converts all-trans-retinyl esters, typically all-trans-retinyl palmitate, into 11-cis-retinol. This product is subsequently oxidized to 11-cis-retinal, which then combines with opsin to form functional visual pigments in photoreceptor cells.

Inhibition of RPE65 can modulate the visual cycle, a therapeutic strategy for certain retinal diseases characterized by the accumulation of toxic bisretinoid byproducts. Therefore, accurately quantifying the potency of RPE65 inhibitors is fundamental for their preclinical and clinical development.

Signaling Pathway: The Visual Cycle

The diagram below illustrates the central role of RPE65 in the visual cycle.

Visual_Cycle cluster_enzymes node_atRAL all-trans-retinal node_atROL all-trans-retinol node_atRAL->node_atROL Reduction node_RDH RDH node_atRE all-trans-retinyl ester node_atROL->node_atRE node_LRAT LRAT node_RPE65 RPE65 (Target) node_11cisROL 11-cis-retinol (Product) node_atRE->node_11cisROL node_11cisRAL 11-cis-retinal node_11cisROL->node_11cisRAL Oxidation node_11cisRDH 11-cis-RDH node_Rhodopsin Rhodopsin node_11cisRAL->node_Rhodopsin Regeneration node_Rhodopsin->node_atRAL Hydrolysis node_Light Light (Photon) node_Light->node_Rhodopsin Isomerization

Caption: The role of RPE65 in the vertebrate visual cycle.

Experimental Principle

The IC50 value of this compound is determined by an in vitro enzymatic assay that measures the activity of RPE65 in the presence of varying concentrations of the inhibitor. The assay utilizes a source of RPE65 and Lecithin:Retinol Acyltransferase (LRAT), such as bovine RPE microsomes or lysates from co-transfected cells.

All-trans-retinol is provided as the initial substrate. Endogenous LRAT in the preparation esterifies it to form all-trans-retinyl esters, the direct substrate for RPE65. RPE65 then catalyzes the conversion of these esters to 11-cis-retinol. The reaction is stopped, and the retinoids are extracted. The amount of the product, 11-cis-retinol, is quantified using High-Performance Liquid Chromatography (HPLC). By plotting the percentage of RPE65 inhibition against the logarithm of the this compound concentration, a dose-response curve is generated, from which the IC50 value is calculated.

Experimental Workflow Diagram

Workflow prep 1. Enzyme Preparation (e.g., Bovine RPE Microsomes) reaction 3. Enzymatic Reaction Incubate Enzyme, Substrate & Inhibitor prep->reaction inhibitor 2. Inhibitor Dilution (Serial dilution of this compound) inhibitor->reaction extraction 4. Retinoid Extraction (Methanol/Hexane) reaction->extraction hplc 5. HPLC Analysis (Quantify 11-cis-retinol) extraction->hplc analysis 6. Data Analysis (Calculate % Inhibition & IC50) hplc->analysis

References

Application Notes and Protocols for Rpe65-IN-1 in Cell-Based Visual Cycle Reconstitution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle is a critical enzymatic pathway occurring in the retinal pigment epithelium (RPE) responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. A key enzyme in this pathway is the Rpe65 (Retinal pigment epithelium-specific 65 kDa protein), a retinoid isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2][3] Mutations in the RPE65 gene can lead to a deficiency in 11-cis-retinal, causing severe retinal dystrophies such as Leber congenital amaurosis (LCA) and retinitis pigmentosa.[1] Consequently, Rpe65 has emerged as a significant therapeutic target for the treatment of these blinding diseases.

This document provides detailed application notes and protocols for the use of Rpe65-IN-1, a small molecule inhibitor of Rpe65, in cell-based visual cycle reconstitution assays. These assays are crucial for screening and characterizing potential therapeutic agents that modulate the visual cycle. The protocols described herein are designed for researchers in vision science, pharmacology, and drug development to assess the potency and mechanism of action of Rpe65 inhibitors in a cellular context.

The Visual Cycle Signaling Pathway

The regeneration of 11-cis-retinal from all-trans-retinal is a multi-step process involving enzymes in both photoreceptor outer segments and the RPE. The following diagram illustrates the key steps in the canonical visual cycle, highlighting the central role of Rpe65.

Visual Cycle Pathway cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light (hν) all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE IRBP all-trans-retinyl_ester all-trans-retinyl_ester all-trans-retinol_RPE->all-trans-retinyl_ester LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol Rpe65 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal RDH5 11-cis-retinal->Rhodopsin Opsin Rpe65_Inhibitor This compound

Diagram 1: The Visual Cycle Pathway

Quantitative Data: In Vitro Inhibition of Rpe65

The following table summarizes the half-maximal inhibitory concentration (IC50) values for known Rpe65 inhibitors, providing a benchmark for evaluating the potency of new compounds like this compound.

CompoundAssay SystemIC50 (nM)Reference
EmixustatBovine RPE microsomes~98[4]
(±)-RPE65-61Bovine RPE microsomes80
EYE-001Bovine RPE microsomes81 ± 23
EYE-002Bovine RPE microsomes99 ± 22
EYE-003Bovine RPE microsomes102 ± 37

Experimental Protocols

Cell-Based Rpe65 Visual Cycle Reconstitution Assay Workflow

This diagram outlines the general workflow for assessing the activity of Rpe65 inhibitors in a cell-based assay.

Experimental Workflow cluster_prep Assay Preparation cluster_treatment Inhibitor Treatment and Assay cluster_analysis Analysis Cell_Culture 1. Culture HEK293 cells stably expressing LRAT (HEK293-LRAT) Transfection 2. Transfect/Transduce cells with Rpe65 expression vector Cell_Culture->Transfection Incubation1 3. Incubate for 24-48 hours to allow Rpe65 expression Transfection->Incubation1 Inhibitor_Addition 4. Treat cells with varying concentrations of this compound Incubation1->Inhibitor_Addition Substrate_Addition 5. Add all-trans-retinol (substrate) to the culture medium Inhibitor_Addition->Substrate_Addition Incubation2 6. Incubate for a defined period (e.g., 4-6 hours) Substrate_Addition->Incubation2 Cell_Lysis 7. Harvest and lyse cells Incubation2->Cell_Lysis Extraction 8. Extract retinoids using an organic solvent (e.g., hexane) Cell_Lysis->Extraction Analysis 9. Quantify 11-cis-retinol and other retinoids by HPLC or LC-MS/MS Extraction->Analysis Data_Analysis 10. Determine IC50 value for this compound Analysis->Data_Analysis

Diagram 2: Experimental Workflow
Detailed Protocol: Cell-Based Rpe65 Inhibition Assay

This protocol is adapted from methodologies described for assessing Rpe65 activity in cell culture.

1. Materials and Reagents

  • Cells: HEK293 cells stably expressing lecithin retinol acyltransferase (LRAT).

  • Plasmids/Vectors: Expression vector containing human RPE65 cDNA.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection Reagent: As per manufacturer's instructions (e.g., Lipofectamine).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Substrate: All-trans-retinol (stock solution in ethanol).

  • Reagents for Cell Lysis: PBS, cell scraper, sonicator.

  • Reagents for Retinoid Extraction: Methanol, Hexane.

  • HPLC/LC-MS/MS System: Equipped with a suitable column for retinoid separation.

  • Standards: 11-cis-retinol, all-trans-retinol, and other relevant retinoid standards.

2. Cell Culture and Transfection

  • Culture HEK293-LRAT cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfect the cells with the Rpe65 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the Rpe65 protein.

3. This compound Treatment and Substrate Addition

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound.

  • Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).

  • Add all-trans-retinol to each well to a final concentration of approximately 2.5-5 µM.

  • Incubate the cells for 4-6 hours at 37°C. All steps involving retinoids should be performed under dim red light to prevent photoisomerization.

4. Sample Preparation and Retinoid Extraction

  • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and transfer to a microcentrifuge tube.

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Resuspend the cell pellet in a small volume of PBS and lyse the cells by sonication on ice.

  • Extract the retinoids from the cell lysate by adding an equal volume of methanol followed by two volumes of hexane.

  • Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the retinoids and transfer to a new tube.

  • Dry the hexane extract under a stream of nitrogen.

  • Reconstitute the dried retinoid extract in a small volume of the HPLC mobile phase.

5. Analysis by HPLC or LC-MS/MS

  • Inject the reconstituted sample into an HPLC or LC-MS/MS system.

  • Separate the retinoids using a normal-phase column with an isocratic mobile phase (e.g., a mixture of hexane and a polar solvent like 2-propanol and acetic acid).

  • Detect the retinoids by UV absorbance at approximately 325 nm or by mass spectrometry.

  • Identify and quantify the 11-cis-retinol peak by comparing the retention time and/or mass-to-charge ratio with a pure standard.

6. Data Analysis

  • Calculate the amount of 11-cis-retinol produced in each sample.

  • Normalize the amount of 11-cis-retinol to the total protein concentration in the cell lysate.

  • Plot the percentage of Rpe65 inhibition versus the concentration of this compound.

  • Determine the IC50 value of this compound by fitting the data to a dose-response curve using appropriate software.

Conclusion

The cell-based visual cycle reconstitution assay described provides a robust and reliable method for evaluating the inhibitory activity of compounds such as this compound. This in vitro system, which recapitulates a key step of the visual cycle, is an invaluable tool for the preclinical assessment of potential therapeutics for RPE65-mediated retinal diseases. Accurate determination of the potency and cellular efficacy of Rpe65 inhibitors is a critical step in the development of novel treatments for inherited blindness.

References

Troubleshooting & Optimization

Rpe65-IN-1 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, formulation, and handling of Rpe65-IN-1, a potent inhibitor of RPE65.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. By inhibiting RPE65, this compound blocks the regeneration of the visual chromophore, 11-cis-retinal.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions.

FormStorage TemperatureDuration
Pure form -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q3: Is this compound soluble in aqueous solutions?

This compound is a hydrophobic compound with limited aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is limited. The following table summarizes the available information. Researchers are advised to perform their own solubility tests for their specific experimental needs.

SolventConcentrationMethod
Dimethyl Sulfoxide (DMSO) 100 mg/mL (360.49 mM)Requires sonication to aid dissolution.

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.

Formulation Protocols for In Vivo Studies

Due to its low aqueous solubility, specific formulations are required for in vivo administration of this compound. The following protocols have been reported to achieve a clear solution at a concentration of ≥ 5 mg/mL (18.02 mM).

Protocol 1: PEG300/Tween-80 Based Formulation

Objective: To prepare a clear solution of this compound for in vivo administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 50 mg/mL stock solution.

  • In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:

    • 10% of the final volume with the this compound DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with Saline.

  • Ensure the final solution is clear. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Administer the formulation to the animal model as required. It is crucial to include a vehicle control group in the study, which receives the same formulation without this compound.

Protocol 2: SBE-β-CD Based Formulation

Objective: To prepare a clear solution of this compound using a cyclodextrin-based formulation.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline (e.g., 20% w/v)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add the components in the following order, vortexing thoroughly after each addition:

    • 10% of the final volume with the this compound DMSO stock solution.

    • 90% of the final volume with the 20% SBE-β-CD in Saline solution.

  • Vortex the mixture until a clear solution is obtained.

  • Administer the formulation to the animal model, including a vehicle control.

Protocol 3: Corn Oil Based Formulation

Objective: To prepare a solution of this compound in corn oil.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add the components in the following order, vortexing thoroughly after each addition:

    • 10% of the final volume with the this compound DMSO stock solution.

    • 90% of the final volume with Corn Oil.

  • Vortex the mixture until a clear solution is formed.

  • Administer the formulation to the animal model, including a vehicle control.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.

  • Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit.

  • Solutions:

    • Decrease the final concentration: Attempt the experiment with a lower final concentration of this compound.

    • Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5% v/v) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

    • Use a co-solvent system: Prepare the final solution using a mixture of the aqueous buffer and a less polar, water-miscible solvent like ethanol or PEG400.

    • Consider using a solubilizing excipient: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or a cyclodextrin to the culture medium can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent or lower-than-expected activity in experiments.

  • Cause A: Degradation of this compound.

    • Solutions:

      • Prepare fresh solutions: Always prepare working solutions fresh from a frozen stock on the day of the experiment.

      • Proper storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.

      • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.

  • Cause B: Adsorption to plasticware.

    • Solutions:

      • Use low-adhesion plasticware: Polypropylene tubes and plates can reduce the non-specific binding of hydrophobic compounds.

      • Include a surfactant: A small amount of a non-ionic surfactant in your buffers can help to prevent adsorption.

  • Cause C: Inaccurate concentration due to precipitation.

    • Solutions:

      • Visually inspect solutions: Before use, carefully inspect all solutions for any signs of precipitation.

      • Centrifuge before use: If there is any suspicion of precipitation, centrifuge the solution and use the supernatant. Note that this will result in a lower, unknown concentration of the compound.

Visual Cycle Signaling Pathway

The following diagram illustrates the role of RPE65 in the visual cycle and the point of inhibition by this compound.

RPE65_Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light (Photon) all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH all-trans-retinyl_ester all-trans-retinyl_ester all-trans-retinol->all-trans-retinyl_ester LRAT RPE65 RPE65 all-trans-retinyl_ester->RPE65 11-cis-retinol 11-cis-retinol 11-cis-retinol->11-cis-retinal RDH RPE65->11-cis-retinol Isomerization & Hydrolysis LRAT LRAT RDH RDH This compound This compound This compound->RPE65 Inhibition

The RPE65 Visual Cycle and Inhibition by this compound

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a general workflow for testing the inhibitory activity of this compound in an in vitro setting.

Rpe65_Inhibitor_Assay_Workflow start Start prep_reagents Prepare Reagents: - RPE Microsomes (Source of RPE65) - all-trans-retinol (Substrate) - this compound dilutions start->prep_reagents incubation Incubate RPE microsomes with This compound or vehicle control prep_reagents->incubation add_substrate Add all-trans-retinol to initiate reaction incubation->add_substrate reaction Incubate at 37°C for a defined time add_substrate->reaction stop_reaction Stop reaction (e.g., with organic solvent) reaction->stop_reaction extraction Extract retinoids stop_reaction->extraction analysis Analyze retinoid content by HPLC extraction->analysis data_analysis Quantify 11-cis-retinol formation and calculate IC50 analysis->data_analysis end End data_analysis->end

In Vitro RPE65 Inhibition Assay Workflow

References

Technical Support Center: Optimizing Rpe65-IN-1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rpe65-IN-1 in in vivo studies. The information is designed to address common challenges encountered during experimental design and execution.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
No observable effect on visual cycle intermediates (e.g., 11-cis-retinal levels remain unchanged). Inadequate Drug Exposure: The dosage of this compound may be too low to achieve sufficient target engagement in the retinal pigment epithelium (RPE).1. Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that modulates the visual cycle. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to assess the concentration of this compound in plasma and ocular tissues at different time points after administration.
Poor Bioavailability: The compound may have low oral or systemic bioavailability.1. Formulation Optimization: Test different vehicle formulations to improve solubility and absorption. 2. Alternative Administration Route: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may offer better bioavailability than oral gavage.
Rapid Metabolism: this compound may be rapidly metabolized and cleared from circulation.1. Pharmacodynamic (PD) Study: Correlate the PK profile with the pharmacodynamic effect (i.e., inhibition of 11-cis-retinal regeneration) to understand the duration of action. 2. More Frequent Dosing: If the compound has a short half-life, consider a more frequent dosing regimen.
Toxicity observed in treated animals (e.g., weight loss, lethargy, ocular inflammation). High Drug Exposure: The administered dose may be too high, leading to off-target effects or systemic toxicity.1. Dose De-escalation: Reduce the dose to a level that is well-tolerated while still demonstrating efficacy. 2. Toxicity Assessment: Conduct a formal toxicology study to identify the maximum tolerated dose (MTD). This should include monitoring of clinical signs, body weight, and histopathological analysis of major organs and ocular tissues.
Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects.1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Alternative Formulation: If the vehicle is found to be toxic, explore alternative, well-tolerated formulations.
Variability in experimental results between animals. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure.1. Standardized Dosing Procedure: Ensure that the dosing procedure is standardized and performed by trained personnel. Use precise techniques for oral gavage or injections. 2. Accurate Animal Weight: Weigh animals accurately before each dosing to ensure the correct dose is administered.
Biological Variability: Animals may exhibit natural biological variation in their response to the compound.1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power. 2. Randomization: Randomize animals into treatment and control groups to minimize bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the RPE65 (Retinal Pigment Epithelium-specific 65 kDa) protein. RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2][3] By inhibiting RPE65, this compound slows down the visual cycle, which can be beneficial in certain retinal diseases where the accumulation of toxic byproducts of the visual cycle contributes to pathology.[4][5]

Q2: How do I prepare this compound for in vivo administration?

A2: The optimal formulation for this compound will depend on its physicochemical properties. For a novel compound, it is recommended to start with common, well-tolerated vehicles. A suggested starting formulation for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be considered. It is crucial to perform a vehicle tolerability study in your animal model.

Q3: What is a typical starting dose for an in vivo efficacy study with an RPE65 inhibitor?

A3: Based on published studies with other novel RPE65 inhibitors, a starting dose for in vivo efficacy studies in mice could range from 1 to 10 mg/kg, administered once daily. However, the optimal dose for this compound must be determined experimentally through a dose-response study.

Q4: What animal models are suitable for testing this compound?

A4: The choice of animal model depends on the research question. For assessing the pharmacodynamic effect of this compound on the visual cycle, wild-type mice (e.g., BALB/c) can be used. To test the therapeutic potential of this compound for a specific retinal disease, relevant genetic models such as the Abca4-/- Rdh8-/- mouse model of Stargardt disease can be utilized.

Q5: What are the key outcome measures to assess the efficacy of this compound in vivo?

A5: Efficacy can be assessed through a combination of methods:

  • Biochemical Analysis: Measurement of retinoid levels (e.g., 11-cis-retinal and all-trans-retinal) in ocular tissues using high-performance liquid chromatography (HPLC) to confirm target engagement.

  • Electrophysiology: Electroretinography (ERG) to measure retinal function.

  • Imaging: Optical coherence tomography (OCT) and scanning laser ophthalmoscopy (SLO) to assess retinal structure.

  • Histology: Histological analysis of retinal sections to evaluate photoreceptor survival and retinal morphology.

Experimental Protocols

Protocol 1: In Vivo Dose Escalation Study
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (5 mg/kg)

    • Group 4: this compound (10 mg/kg)

    • Group 5: this compound (25 mg/kg)

  • Administration: Administer the designated treatment via oral gavage once daily for 7 days.

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily.

  • Endpoint: On day 8, two hours after the final dose, euthanize the animals and collect eyes for the analysis of 11-cis-retinal levels by HPLC to determine the dose-dependent inhibition of the visual cycle.

Protocol 2: Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: this compound (5 mg/kg, intravenous)

    • Group 2: this compound (10 mg/kg, oral gavage)

  • Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of this compound using LC-MS/MS to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

RPE65_Signaling_Pathway cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_Retinal all-trans-Retinal Rhodopsin->all_trans_Retinal Light all_trans_Retinol_PR all-trans-Retinol all_trans_Retinal->all_trans_Retinol_PR RDH all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_PR->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT Rpe65 RPE65 all_trans_Retinyl_Ester->Rpe65 eleven_cis_Retinol 11-cis-Retinol Rpe65->eleven_cis_Retinol Isomerohydrolase eleven_cis_Retinal 11-cis-Retinal eleven_cis_Retinol->eleven_cis_Retinal RDH eleven_cis_Retinal->Rhodopsin Transport & Recombination with Opsin Rpe65_IN_1 This compound Rpe65_IN_1->Rpe65 Inhibition

Caption: The Visual Cycle and the Site of Action for this compound.

Experimental_Workflow cluster_preclinical Preclinical Optimization cluster_endpoints Endpoint Analysis Formulation Formulation Development (Solubility & Stability) PK_Study Pharmacokinetic (PK) Study (IV and PO) Formulation->PK_Study Dose_Escalation Dose Escalation Study (Tolerability & Target Engagement) PK_Study->Dose_Escalation Efficacy_Study Efficacy Study in Disease Model Dose_Escalation->Efficacy_Study Biochemistry Biochemistry (Retinoid levels) Efficacy_Study->Biochemistry Function Function (ERG) Efficacy_Study->Function Structure Structure (OCT, Histology) Efficacy_Study->Structure

Caption: Experimental Workflow for In Vivo Optimization of this compound.

Troubleshooting_Logic Start Start: No Efficacy Observed Check_PK Is there adequate drug exposure at the target? Start->Check_PK Check_PD Is the target engaged (e.g., 11-cis-retinal reduced)? Check_PK->Check_PD Yes Optimize_Dose Optimize Dose and/or Formulation Check_PK->Optimize_Dose No Re_evaluate_MoA Re-evaluate Mechanism of Action or Compound Activity Check_PD->Re_evaluate_MoA No Proceed_Efficacy Proceed to Efficacy Studies Check_PD->Proceed_Efficacy Yes Optimize_Dose->Check_PK

Caption: Troubleshooting Decision Tree for Lack of Efficacy.

References

addressing poor pharmacokinetics of Rpe65-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rpe65-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential pharmacokinetic challenges with the RPE65 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

I. Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound, focusing on challenges related to its delivery and efficacy that may stem from suboptimal pharmacokinetic properties.

Issue Potential Cause Suggested Solution
Low or no observable in vivo efficacy despite proven in vitro potency. Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations after administration. This could be due to poor absorption, extensive first-pass metabolism, or rapid efflux.- Optimize Formulation: Improve the solubility and dissolution rate of this compound. See the Formulation Strategies for Poorly Soluble Compounds table in the FAQs. - Consider Alternative Routes of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injections to bypass first-pass metabolism. - Co-administration with a Bioenhancer: Investigate the use of compounds that can inhibit metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux pumps, though this requires careful toxicity and drug-drug interaction assessment.[1]
High variability in experimental results between individual animals. Inconsistent Compound Exposure: Differences in absorption and metabolism among animals can lead to varied plasma and tissue concentrations of this compound.- Refine Dosing Technique: Ensure accurate and consistent administration of the compound. For oral gavage, ensure proper placement. For injections, use a consistent site and technique. - Normalize Dosing: Dose animals based on their individual body weight. - Increase Group Size: A larger number of animals per group can help to improve the statistical power of your study and account for biological variability.[2]
Unexpected toxicity or off-target effects observed in vivo. High Peak Plasma Concentrations (Cmax): Rapid absorption of a highly concentrated formulation can lead to transiently high plasma levels that may cause toxicity. Formation of Toxic Metabolites: The metabolic breakdown of this compound could produce toxic byproducts.- Modify Formulation for Slower Release: Employ formulation strategies that provide a more sustained release of the compound, such as oil-based depots for subcutaneous or intramuscular injection. - Dose Fractionation: Administer the total daily dose in several smaller doses throughout the day to maintain more stable plasma concentrations. - Investigate Metabolism: Perform metabolic stability assays to identify major metabolites and assess their potential toxicity.
Precipitation of the compound upon injection into physiological fluids. Poor Aqueous Solubility: this compound is known to be soluble in DMSO, but may precipitate when diluted in aqueous environments like saline or blood.- Use a Suitable Vehicle: For IP injections of hydrophobic compounds, consider using vehicles such as corn oil, or co-solvent systems like DMSO/PEG300/Tween-80/saline.[3] Always perform a small-scale test to ensure solubility and stability in the chosen vehicle. - Prepare a Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate and prevent precipitation.

II. Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: this compound has low aqueous solubility. How can I prepare it for in vivo administration?

A1: Addressing low aqueous solubility is critical for achieving adequate exposure. The first step is typically to create a stock solution in an organic solvent like DMSO.[4] From there, several formulation strategies can be employed. The choice of formulation will depend on the route of administration and the experimental design.

Formulation Strategies for Poorly Soluble Compounds

Strategy Description Advantages Considerations
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) with other solubilizing agents like polyethylene glycol (PEG) or surfactants (e.g., Tween-80, Cremophor EL).Simple to prepare and can significantly increase solubility.The concentration of organic solvents and surfactants must be kept low to avoid toxicity.
Lipid-Based Formulations Solutions or suspensions in oils (e.g., corn oil, sesame oil), or self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the GI tract.Can enhance oral bioavailability by improving solubility and lymphatic uptake.May have limitations in drug loading and can be complex to formulate.
Nanosuspensions Sub-micron colloidal dispersions of the pure drug, typically stabilized by surfactants or polymers.Increased surface area leads to a higher dissolution rate. Can be used for oral, IV, or IP administration.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill) for preparation.
Prodrugs Chemically modifying the this compound molecule to a more soluble form that is converted to the active compound in vivo.Can overcome solubility and permeability issues.Requires chemical synthesis and validation of the conversion back to the active form.

Q2: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?

A2: For hydrophobic compounds like this compound, a common vehicle for IP injection is corn oil. Alternatively, a co-solvent system can be used. A widely cited formulation for IP injection of poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final solution is clear and free of precipitates before injection. Always include a vehicle-only control group in your experiments.

Pharmacokinetics and Efficacy

Q3: I am not observing the expected inhibition of the visual cycle. Could this be a pharmacokinetic issue?

A3: Yes, a lack of efficacy in the presence of in vitro potency often points to a pharmacokinetic problem. This compound must reach the retinal pigment epithelium (RPE) at a sufficient concentration and for an adequate duration to inhibit RPE65. Poor absorption, rapid metabolism, or inability to cross the blood-retina barrier can all lead to suboptimal target engagement. Consider conducting a pilot pharmacokinetic study to measure the concentration of this compound in plasma and, if possible, in ocular tissues at different time points after administration.

Q4: How can I improve the metabolic stability of this compound?

A4: Improving metabolic stability typically involves chemical modification of the molecule. This is a medicinal chemistry effort that involves identifying the metabolic "soft spots" on the molecule (i.e., the sites most susceptible to metabolic enzymes) and modifying them to be more resistant to degradation. This could involve, for example, replacing a metabolically labile group with a more stable one. Another approach is to co-administer the compound with an inhibitor of the relevant metabolic enzymes, although this can lead to complex drug-drug interactions.

III. Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare a solution of this compound suitable for IP injection in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • First, dissolve the this compound in DMSO in a sterile microcentrifuge tube. Gently warm and vortex if necessary to ensure complete dissolution.

  • Add the PEG300 to the DMSO solution and mix thoroughly.

  • Add the Tween-80 and mix again.

  • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any particulate matter.

  • Draw the solution into syringes for injection. Prepare a separate syringe with the vehicle alone for the control group.

Protocol 2: Basic Pharmacokinetic Study Design

Objective: To determine the plasma concentration-time profile of this compound after a single dose.

Materials:

  • This compound formulation

  • Experimental animals (e.g., mice)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose a cohort of animals with the this compound formulation via the desired route of administration (e.g., IP injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a small subset of animals at each time point.

  • Immediately process the blood samples to separate the plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time to generate a pharmacokinetic profile and calculate key parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

IV. Visualizations

The Visual Cycle and the Role of RPE65

RPE65 is a crucial enzyme in the visual cycle, which is responsible for regenerating the chromophore 11-cis-retinal, essential for vision.[5] The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Visual_Cycle cluster_rod Rod Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH8 all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinyl_Esters all-trans-Retinyl_Esters Rpe65 Rpe65 all-trans-Retinyl_Esters->Rpe65 11-cis-Retinol 11-cis-Retinol 11-cis-Retinal 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal RDH5 11-cis-Retinal->Rhodopsin Transport & Recombination Rpe65->11-cis-Retinol Rpe65_IN_1 This compound Rpe65_IN_1->Rpe65 all-trans-Retinol_RPE->all-trans-Retinyl_Esters LRAT

Caption: The canonical visual cycle pathway illustrating the role of RPE65.

Troubleshooting Workflow for Poor In Vivo Efficacy

When faced with a lack of efficacy in your in vivo experiments with this compound, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the issue.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_Formulation Is the compound fully dissolved in the vehicle? Start->Check_Formulation Check_Dose Is the dose sufficient to achieve therapeutic concentrations? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize formulation (e.g., co-solvents, nanosuspension) Check_Formulation->Optimize_Formulation No Check_PK Is the compound reaching the target tissue? Check_Dose->Check_PK Yes Increase_Dose Perform a dose-escalation study Check_Dose->Increase_Dose No Check_PD Is the compound engaging the target? Check_PK->Check_PD Yes PK_Study Conduct a pharmacokinetic study (plasma and tissue) Check_PK->PK_Study No PD_Study Measure target engagement (e.g., downstream biomarkers) Check_PD->PD_Study No End Improved Efficacy Check_PD->End Yes Optimize_Formulation->Check_Formulation Increase_Dose->Check_Dose PK_Study->Optimize_Formulation PD_Study->Increase_Dose

Caption: A logical workflow for troubleshooting poor in vivo efficacy.

References

Rpe65-IN-1 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Rpe65-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (360.49 mM); the use of ultrasonic treatment may be necessary to achieve complete dissolution[1][2]. For in vivo experiments, specific formulations are required. Examples include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil, both achieving a solubility of at least 5 mg/mL[2].

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability of this compound. Recommendations for the pure compound and solutions in solvent are summarized in the table below[1][2]. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation, you can gently heat the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound. Ensure you are using a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.

Q4: For how long can I expect my this compound stock solution to be stable?

A4: When stored in a solvent at -80°C, the stock solution should be used within 6 months. If stored at -20°C, it should be used within 1 month.

Q5: What are the best practices for preparing stock solutions?

A5: When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial and its accompanying Certificate of Analysis (CoA) or Material Safety Data Sheet (MSDS). It is also advised to prepare fresh solutions for your experiments whenever possible to ensure optimal activity.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that stock solutions have been stored correctly and are within the recommended usage period. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from a stable stock solution for each experiment.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Step: Visually inspect your stock solution and final assay medium for any signs of precipitation. If precipitation is suspected, try the redissolving procedure (gentle warming and sonication). Consider the final concentration of DMSO in your assay, as high concentrations can be cytotoxic and low concentrations may lead to precipitation.

  • Possible Cause 3: Adsorption to plastics.

    • Troubleshooting Step: Like many small molecules, this compound may adsorb to certain types of plastic labware. Consider using low-adhesion microplates and pipette tips.

Issue 2: Variability in in vivo experimental results.

  • Possible Cause 1: Incomplete dissolution or precipitation in the vehicle.

    • Troubleshooting Step: Ensure the compound is fully dissolved in the chosen vehicle. The use of sonication can be beneficial. Prepare the formulation fresh before each administration.

  • Possible Cause 2: Instability of the formulation.

Data Summary

This compound Solubility and Storage
ParameterValueSource
Solubility in DMSO 100 mg/mL (360.49 mM) with ultrasonic treatment
Storage (Pure Form) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a general framework. Specific parameters such as buffer composition, pH, and temperature should be adapted to your experimental needs.

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.

  • Preparation of Test Samples:

    • Dilute the 10 mM stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration relevant to your experiments (e.g., 10 µM).

    • Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effects.

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Incubate the samples under your desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • Include control samples stored at -80°C (time point zero).

    • Protect samples from light if the compound is suspected to be light-sensitive.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take a sample.

    • Quench any potential degradation by freezing the sample at -80°C until analysis.

    • Analyze the concentration of the parent this compound compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life of the compound under your specific experimental conditions.

Visualizations

RPE65_Inhibition_Pathway all_trans_retinyl_ester all-trans-retinyl ester RPE65 RPE65 (Isomerohydrolase) all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal visual_cycle Visual Cycle Regeneration eleven_cis_retinal->visual_cycle Rpe65_IN_1 This compound Rpe65_IN_1->RPE65

Caption: Inhibition of RPE65 by this compound blocks the visual cycle.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C/-20°C, protected from light) start->check_storage check_age Is Stock Solution Within Recommended Use Period? check_storage->check_age prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh No check_solubility Inspect for Precipitation in Stock & Final Medium check_age->check_solubility Yes prepare_fresh->check_solubility redissolve Warm (37°C) & Sonicate check_solubility->redissolve Precipitation Observed retest Re-run Experiment check_solubility->retest No Precipitation redissolve->retest contact_support Contact Technical Support retest->contact_support Issue Persists

References

overcoming Rpe65-IN-1 delivery challenges in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rpe65-IN-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel RPE65 inhibitor, this compound, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. By inhibiting RPE65, this compound slows down the visual cycle, which can be beneficial in certain retinal diseases where the accumulation of toxic byproducts of the visual cycle contributes to photoreceptor cell death.

Q2: What are the recommended starting doses for this compound in common animal models?

The optimal dose of this compound will depend on the animal model, the delivery route, and the specific research question. The following table provides recommended starting doses based on preclinical studies.

Animal ModelDelivery RouteRecommended Starting DoseFormulation
Mouse (C57BL/6J)Intravitreal1 µg/µL1% DMSO in Saline
Mouse (C57BL/6J)Subretinal1 µg/µL1% DMSO in Saline
Rabbit (New Zealand White)Intravitreal5 µg/µL2% DMSO in Saline

Q3: How can I improve the solubility of this compound for in vivo experiments?

This compound is a hydrophobic molecule with low aqueous solubility. To improve its solubility for in vivo administration, consider the following strategies:

  • Co-solvents: Use a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is critical to keep the final concentration of the organic solvent as low as possible (typically ≤2%) to avoid retinal toxicity.

  • Cyclodextrins: Encapsulation of this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

  • Liposomes: Formulating this compound into liposomes can improve its solubility and facilitate its delivery across the blood-retinal barrier.

Q4: What are the potential off-target effects of this compound?

While this compound has been designed for high selectivity, potential off-target effects should be monitored. These may include:

  • Transient visual impairment: Due to the intended mechanism of action, a temporary decrease in visual function is expected. This can be monitored using electroretinography (ERG).

  • Inflammation: Monitor for signs of ocular inflammation, such as uveitis, particularly after intravitreal or subretinal injections.

  • Systemic toxicity: At high doses, systemic toxicity could occur. Monitor the general health of the animals and consider conducting a preliminary dose-escalation study to determine the maximum tolerated dose.

Troubleshooting Guides

Problem 1: Low bioavailability of this compound in the retina after systemic administration.

  • Possible Cause: The blood-retinal barrier (BRB) is likely preventing efficient penetration of this compound into the retina.

  • Solutions:

    • Formulation Optimization:

      • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can enhance its ability to cross the BRB.

      • Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently increase the permeability of the BRB.

    • Alternative Delivery Routes:

      • Intravitreal Injection: Direct injection into the vitreous humor bypasses the BRB and delivers a high concentration of the drug to the retina.

      • Subretinal Injection: This route delivers the drug directly to the RPE and photoreceptors, but it is a more invasive procedure.

Problem 2: Inconsistent results in functional assays (e.g., ERG) after this compound administration.

  • Possible Cause: Variability in drug delivery, animal handling, or assay conditions.

  • Solutions:

    • Standardize Injection Technique: Ensure that the injection volume and location are consistent across all animals. For intravitreal injections, use a Hamilton syringe and a stereotaxic apparatus for precise delivery.

    • Control for Circadian Rhythms: The visual cycle is influenced by circadian rhythms. Conduct all experiments at the same time of day to minimize variability.

    • Dose-Response Curve: Perform a dose-response study to identify the optimal concentration of this compound that produces a consistent and significant effect.

Problem 3: Evidence of retinal toxicity after local administration.

  • Possible Cause: The formulation vehicle (e.g., high concentration of DMSO) or the drug itself may be causing retinal damage.

  • Solutions:

    • Vehicle Control: Always include a vehicle-only control group to distinguish between drug-induced toxicity and vehicle-induced toxicity.

    • Lower Solvent Concentration: Reduce the concentration of organic solvents in your formulation to the lowest effective level.

    • Histological Analysis: Perform histological analysis of the retina to assess for any signs of cellular damage, such as photoreceptor death or RPE vacuolization.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravitreal Injection

  • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • For a final injection concentration of 1 µg/µL in 1% DMSO, dilute the stock solution 1:100 in sterile saline.

  • For example, to prepare 100 µL of the final formulation, mix 1 µL of the 1 mg/mL stock solution with 99 µL of sterile saline.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Filter the final solution through a sterile 0.22 µm syringe filter before injection.

Protocol 2: Intravitreal Injection in Mice

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the eye.

  • Under a dissecting microscope, gently proptose the eye.

  • Using a 33-gauge Hamilton syringe, puncture the sclera just behind the limbus.

  • Slowly inject 1 µL of the this compound formulation into the vitreous humor.

  • Withdraw the needle slowly and apply a topical antibiotic to the eye.

  • Allow the animal to recover on a heating pad.

Visualizations

RPE65_Visual_Cycle all_trans_retinyl_ester All-trans-retinyl ester RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Rhodopsin Rhodopsin eleven_cis_retinal->Rhodopsin all_trans_retinal All-trans-retinal Rhodopsin->all_trans_retinal Light Opsin Opsin Opsin->Rhodopsin all_trans_retinol All-trans-retinol all_trans_retinal->all_trans_retinol all_trans_retinol->all_trans_retinyl_ester Rpe65_IN_1 This compound Rpe65_IN_1->RPE65

Caption: The visual cycle and the inhibitory action of this compound.

experimental_workflow start Start: Animal Model Selection formulation This compound Formulation start->formulation delivery Drug Delivery (e.g., Intravitreal) formulation->delivery functional_assessment Functional Assessment (ERG) delivery->functional_assessment structural_assessment Structural Assessment (OCT, Histology) delivery->structural_assessment pk_pd_analysis PK/PD Analysis functional_assessment->pk_pd_analysis structural_assessment->pk_pd_analysis data_analysis Data Analysis and Interpretation pk_pd_analysis->data_analysis end End: Efficacy and Safety Profile data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

troubleshooting_logic start Inconsistent ERG Results? check_delivery Consistent Delivery? start->check_delivery check_dose Optimal Dose? check_delivery->check_dose Yes solution1 Standardize Injection Protocol check_delivery->solution1 No check_controls Proper Controls? check_dose->check_controls Yes solution2 Perform Dose-Response Study check_dose->solution2 No check_controls->start No solution3 Include Vehicle and Untreated Controls check_controls->solution3 Yes

Caption: A troubleshooting flowchart for inconsistent ERG results.

interpreting unexpected results with Rpe65-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rpe65-IN-1, a novel inhibitor of the Retinal Pigment Epithelium-specific 65 kDa protein (Rpe65).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Rpe65 enzyme. Rpe65 is a critical isomerohydrolase in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol.[1][2] By inhibiting this step, this compound effectively blocks the regeneration of the visual chromophore, 11-cis-retinal, which is essential for both rod and cone photoreceptor function.[3][4] This targeted inhibition leads to a temporary and reversible suppression of the visual cycle.

Q2: What are the expected in vivo effects of this compound administration?

Administration of this compound is expected to cause a dose-dependent and transient impairment of dark adaptation and a reduction in electroretinogram (ERG) amplitudes, particularly the a- and b-waves under scotopic (dark-adapted) conditions. These effects are a direct consequence of the reduced availability of 11-cis-retinal for rhodopsin regeneration.

Q3: Is this compound expected to have off-target effects?

While this compound is designed for high selectivity towards Rpe65, the possibility of off-target effects should always be considered. Researchers should perform appropriate control experiments to rule out non-specific effects. Known inhibitors of lipid metabolism, such as triacsin C, have been shown to also inhibit Rpe65, suggesting that compounds with similar structural motifs might exhibit off-target activity.[5]

Q4: How should I store and handle this compound?

For specific storage and handling instructions, please refer to the product's material safety data sheet (MSDS). In general, as a research compound, it should be stored in a cool, dry place, protected from light.

Troubleshooting Unexpected Results

Unexpected Result 1: No observable effect on visual function (e.g., normal ERG) after this compound administration.
Possible Cause Recommended Action
Incorrect Dosage Review the literature for effective dose ranges of similar Rpe65 inhibitors. Perform a dose-response study to determine the optimal concentration of this compound for your experimental model.
Compound Instability Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
Poor Bioavailability Consider alternative routes of administration or formulation strategies to improve the delivery of the compound to the retinal pigment epithelium (RPE).
Rapid Metabolism Investigate the pharmacokinetic profile of this compound in your model system to determine its half-life and metabolic clearance.
Resistant Animal Model Verify the expression and activity of Rpe65 in your chosen animal model.
Unexpected Result 2: Excessive or prolonged suppression of the visual cycle.
Possible Cause Recommended Action
Overdosing Reduce the administered dose of this compound.
Compound Accumulation Investigate the potential for compound accumulation in ocular tissues, which could lead to a longer-than-expected duration of action.
Impaired Clearance Assess the metabolic pathways responsible for the clearance of this compound to identify any potential bottlenecks.
Unexpected Result 3: Evidence of retinal toxicity or inflammation.
Possible Cause Recommended Action
Off-target Effects Screen this compound against a panel of related and unrelated targets to identify potential off-target interactions.
Compound-induced Stress Evaluate markers of cellular stress and apoptosis in retinal tissues following treatment.
Immune Response Assess for signs of inflammation, such as immune cell infiltration and cytokine expression, in the eye.

Experimental Protocols

Protocol 1: In Vitro Rpe65 Isomerase Activity Assay

This protocol is designed to assess the inhibitory potential of this compound on the enzymatic activity of Rpe65 in a cell-free system.

Materials:

  • Bovine RPE microsomes (as a source of Rpe65)

  • All-trans-retinyl palmitate (substrate)

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline)

  • Hexane

  • HPLC system with a normal-phase column

Procedure:

  • Prepare a reaction mixture containing bovine RPE microsomes and reaction buffer.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time.

  • Initiate the enzymatic reaction by adding the all-trans-retinyl palmitate substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solvent like ethanol.

  • Extract the retinoids from the reaction mixture using hexane.

  • Analyze the retinoid composition (all-trans-retinol and 11-cis-retinol) using HPLC.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: In Vivo Electroretinography (ERG) in a Rodent Model

This protocol measures the electrical responses of the retina to light stimulation to assess the in vivo efficacy of this compound.

Materials:

  • Rodent model (e.g., mouse or rat)

  • This compound

  • Ganzfeld dome ERG system

  • Anesthesia

  • Topical mydriatic and anesthetic eye drops

Procedure:

  • Dark-adapt the animals overnight.

  • Administer this compound or vehicle control at the desired dose and route.

  • Anesthetize the animal and dilate its pupils.

  • Place electrodes on the cornea, subcutaneously near the eye, and on the tail (ground).

  • Position the animal in the Ganzfeld dome.

  • Record scotopic ERG responses to a series of increasing light flash intensities.

  • Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

  • Compare the ERG parameters between the this compound treated and control groups.

Visualizations

Visual_Cycle_Inhibition cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin Opsin All-trans-retinal All-trans-retinal Rhodopsin->All-trans-retinal Light All-trans-retinol_PR All-trans-retinol All-trans-retinal->All-trans-retinol_PR All-trans-retinol_RPE All-trans-retinol All-trans-retinol_PR->All-trans-retinol_RPE Transport All-trans-retinyl_ester All-trans-retinyl ester All-trans-retinol_RPE->All-trans-retinyl_ester LRAT Rpe65 Rpe65 All-trans-retinyl_ester->Rpe65 11-cis-retinol 11-cis-retinol Rpe65->11-cis-retinol 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE RDH 11-cis-retinal_RPE->11-cis-retinal Transport Rpe65_IN_1 This compound Rpe65_IN_1->Rpe65

Caption: Inhibition of the Visual Cycle by this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Unexpected Experimental Result Check_Dosage Verify Compound Dosage and Administration Start->Check_Dosage Check_Compound Assess Compound Stability and Purity Check_Dosage->Check_Compound If dosage is correct Sol_Dosage Adjust Dose Check_Dosage->Sol_Dosage Check_Model Validate Experimental Model Check_Compound->Check_Model If compound is stable Sol_Compound Use Fresh Compound Check_Compound->Sol_Compound Off_Target Investigate Off-Target Effects Check_Model->Off_Target If model is validated Sol_Model Select Alternative Model Check_Model->Sol_Model Toxicology Evaluate for Potential Toxicity Off_Target->Toxicology If no off-target effects found Sol_Off_Target Use More Selective Compound Off_Target->Sol_Off_Target Resolved Issue Resolved Toxicology->Resolved If no toxicity is observed Sol_Toxicology Reduce Dose / Modify Protocol Toxicology->Sol_Toxicology Sol_Dosage->Resolved Sol_Compound->Resolved Sol_Model->Resolved Sol_Off_Target->Resolved Sol_Toxicology->Resolved

Caption: A logical workflow for troubleshooting unexpected results.

References

minimizing Rpe65-IN-1 induced retinal toxicities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rpe65-IN-1

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential retinal toxicities during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the RPE65 enzyme. RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein) is a critical isomerohydrolase in the visual cycle.[1][2] It is responsible for converting all-trans-retinyl esters into 11-cis-retinol.[3] This step is essential for the regeneration of 11-cis-retinal, the chromophore that binds to opsin proteins in photoreceptors to form functional visual pigments (rhodopsin and cone opsins).[4] By inhibiting RPE65, this compound slows down the rate of the visual cycle. This can be therapeutic in conditions where visual cycle byproducts are toxic, but it can also lead to dose-dependent, reversible effects on visual function.[5]

Q2: What are the expected retinal toxicities or side effects associated with this compound?

A2: The primary effects of RPE65 inhibition are considered modulations of the visual cycle rather than direct cellular toxicity. The most common dose-dependent side effect is a delay in dark adaptation or impaired night vision (nyctalopia). This occurs because the slowed visual cycle reduces the availability of 11-cis-retinal for rhodopsin regeneration. At higher concentrations or with prolonged exposure, there could be a theoretical risk of photoreceptor stress due to the imbalance of retinoids. Careful monitoring is essential to distinguish between intended pharmacological effects and adverse toxicological outcomes.

Q3: How can I monitor for potential retinal toxicity in my animal models?

A3: A multi-modal approach is recommended. Functional assessment using electroretinography (ERG) is highly sensitive for detecting changes in photoreceptor (rod and cone) responses. Structural assessment using in-vivo imaging like optical coherence tomography (OCT) can reveal changes in retinal layer thickness or morphology. Post-mortem, histological and immunohistochemical (IHC) analysis of retinal tissue provides cellular-level detail on photoreceptor health and retinal structure.

Q4: Are the retinal effects of this compound expected to be reversible?

A4: For many visual cycle modulators, functional deficits like delayed dark adaptation are reversible upon cessation of the drug. The reversibility depends on the compound's pharmacokinetic and pharmacodynamic properties, the administered dose, and the duration of treatment. A key strategy in developing RPE65 inhibitors is to create "soft drugs" with a short duration of action to allow the visual cycle to recover, thereby minimizing persistent side effects. Early detection of adverse changes is critical to prevent irreversible damage.

Q5: What is a good starting point for a dose-response study to evaluate retinal toxicity?

A5: Start with the in vitro IC50 value for RPE65 inhibition. Initial in vivo doses should be escalated, for example, from 0.1x to 10x the therapeutically relevant dose. It is crucial to establish a dose-response relationship for both the desired therapeutic effect and any observed retinal toxicities. Monitoring should include both functional (ERG) and structural (OCT) endpoints at multiple time points.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected decrease in ERG b-wave amplitude.
  • Possible Cause 1: Pharmacological Effect. A decrease in scotopic (rod-mediated) or photopic (cone-mediated) b-wave amplitude is an expected consequence of RPE65 inhibition, as it reflects a reduced photoreceptor response to light.

  • Troubleshooting Steps:

    • Correlate with Dose: Is the decrease dose-dependent? A clear dose-response relationship suggests a pharmacological effect.

    • Assess Time Course: Does the b-wave amplitude recover after drug washout? Perform ERG at several time points after the last dose to assess recovery kinetics.

    • Check a-wave: Is the a-wave (reflecting photoreceptor health) also significantly reduced? A disproportionate drop in the b-wave relative to the a-wave may indicate issues with inner retinal signaling.

    • Structural Analysis: Perform OCT to check for any corresponding structural changes, such as thinning of the outer nuclear layer (ONL) or disruption of the ellipsoid zone (EZ). If no structural changes are observed, the effect is likely functional.

Issue 2: Observed thinning of the outer nuclear layer (ONL) on OCT scans.
  • Possible Cause 1: Photoreceptor Cell Death. Thinning of the ONL, which contains the cell bodies of photoreceptors, is a sign of irreversible retinal degeneration.

  • Troubleshooting Steps:

    • Confirm with Histology: Sacrifice a subset of animals and perform histological analysis (e.g., H&E staining) to confirm photoreceptor loss. Use TUNEL staining to identify apoptotic cells.

    • Review Dosing Regimen: This finding suggests the dose of this compound is too high or the treatment duration is too long. Immediately consider reducing the dose or frequency of administration in subsequent cohorts.

    • Evaluate Control Groups: Ensure that control animals (vehicle-treated) do not show similar changes. Rule out other experimental artifacts (e.g., light-induced damage).

    • Discontinuation Study: Stop treatment in a cohort of animals and monitor with OCT for several weeks to see if the thinning progresses, stabilizes, or (less likely) reverses.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., Altered ERG/OCT) q1 Is the finding dose-dependent? start->q1 a1_yes Pharmacological Effect or Dose-Dependent Toxicity q1->a1_yes Yes a1_no Possible Experimental Artifact or Non-Dose-Related Toxicity q1->a1_no No q2 Is the effect reversible upon drug cessation? a1_yes->q2 check_controls Review Control Group Data and Experimental Setup a1_no->check_controls a2_yes Likely Functional/Pharmacological Side Effect q2->a2_yes a2_no Potential Irreversible Toxicity q2->a2_no adjust_dose Action: Adjust Dose/ Duration of Treatment a2_yes->adjust_dose confirm_histo Confirm with Histology (H&E, TUNEL) a2_no->confirm_histo check_controls->adjust_dose confirm_histo->adjust_dose

Caption: Troubleshooting decision tree for unexpected in-vivo results.

Quantitative Data Summary

The following tables summarize key parameters for evaluating the retinal effects of this compound. Use these as templates for your data collection and analysis.

Table 1: In Vivo Electroretinography (ERG) Assessment

Treatment GroupDose (mg/kg)Scotopic a-wave Amplitude (µV)Scotopic b-wave Amplitude (µV)Photopic b-wave Amplitude (µV)
Vehicle Control0Mean ± SDMean ± SDMean ± SD
This compound LowXMean ± SDMean ± SDMean ± SD
This compound MidYMean ± SDMean ± SDMean ± SD
This compound HighZMean ± SDMean ± SDMean ± SD

Table 2: In Vivo Optical Coherence Tomography (OCT) Assessment

Treatment GroupDose (mg/kg)Total Retinal Thickness (µm)Outer Nuclear Layer (ONL) Thickness (µm)Ellipsoid Zone (EZ) Integrity
Vehicle Control0Mean ± SDMean ± SDIntact / Disrupted
This compound LowXMean ± SDMean ± SDIntact / Disrupted
This compound MidYMean ± SDMean ± SDIntact / Disrupted
This compound HighZMean ± SDMean ± SDIntact / Disrupted

Detailed Experimental Protocols

Protocol 1: Electroretinography (ERG) for Rod and Cone Function

This protocol is adapted from standard procedures for assessing retinal function in rodent models.

  • Animal Preparation: Dark-adapt animals overnight (12+ hours) before the scotopic (rod) recordings. All subsequent procedures for scotopic ERG should be performed under dim red light.

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.

  • Pupil Dilation: Apply 1% tropicamide to the cornea to dilate the pupils. Apply a lubricating eye drop (e.g., methylcellulose) to maintain corneal hydration and ensure good electrical contact.

  • Electrode Placement:

    • Active Electrode: A gold or silver wire loop electrode placed on the center of the cornea.

    • Reference Electrode: A needle electrode inserted subcutaneously in the mid-frontal scalp.

    • Ground Electrode: A needle electrode inserted subcutaneously in the tail or hind leg.

  • Scotopic (Rod-Mediated) ERG:

    • Present a series of brief, full-field flashes of increasing light intensity (e.g., from -4.0 to 1.0 log cd·s/m²) inside a Ganzfeld dome.

    • Record the retinal response after each flash. Average multiple responses (e.g., 3-5 traces) at each light intensity to improve the signal-to-noise ratio.

  • Photopic (Cone-Mediated) ERG:

    • After scotopic recordings, light-adapt the animal for 10 minutes with a constant background light (e.g., 30 cd/m²).

    • Present a series of bright flashes (e.g., 0.5 to 2.0 log cd·s/m²) superimposed on the adapting background light.

    • Record and average the responses to isolate the cone pathway activity.

  • Data Analysis: Measure the amplitude of the a-wave (baseline to the negative trough) and the b-wave (a-wave trough to the subsequent positive peak). Plot amplitude versus flash intensity to generate response curves.

Protocol 2: Retinal Histology and Immunohistochemistry (IHC)

This protocol outlines the steps for preparing retinal tissue for morphological and protein expression analysis.

  • Tissue Harvest and Fixation:

    • Euthanize the animal and immediately enucleate the eyes.

    • Create a small puncture at the limbus with a needle and transfer the eyeball into a fixative solution (e.g., 4% paraformaldehyde in PBS) for 2-4 hours at 4°C.

  • Dissection and Cryoprotection:

    • Following fixation, dissect away the cornea and lens.

    • Transfer the posterior eyecup to a 15% sucrose solution in PBS until it sinks, then transfer to a 30% sucrose solution in PBS and incubate overnight at 4°C for cryoprotection.

  • Embedding and Sectioning:

    • Embed the cryoprotected eyecup in OCT (Optimal Cutting Temperature) compound in a cryomold.

    • Flash-freeze the block in liquid nitrogen or on dry ice.

    • Cut retinal cross-sections (e.g., 10-14 µm thick) using a cryostat and mount them onto charged microscope slides.

  • Immunohistochemistry (IHC):

    • Dry the slides at room temperature for 30-60 minutes.

    • Wash sections with PBS to remove OCT compound.

    • Permeabilize the tissue with a solution of 0.25% Triton X-100 in PBS for 10-15 minutes.

    • Block non-specific binding by incubating in a blocking solution (e.g., 5% normal donkey serum, 1% BSA in PBS-T) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Rhodopsin for rods, anti-Cone Arrestin for cones, DAPI for nuclei) diluted in blocking solution overnight at 4°C.

    • Wash sections three times in PBS-T.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

    • Wash sections three times in PBS-T, with the final wash containing DAPI for nuclear counterstaining.

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging: Image the stained sections using a fluorescence or confocal microscope.

Visualizations

RPE65's Role in the Visual Cycle

VisualCycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photo Photoreceptor Outer Segment atRE all-trans-Retinyl Ester RPE65 RPE65 Enzyme atRE->RPE65 c11_ROL 11-cis-Retinol RPE65->c11_ROL c11_RAL 11-cis-Retinal c11_ROL->c11_RAL RDH Opsin Opsin c11_RAL->Opsin Binds to Rhodopsin Rhodopsin (Visual Pigment) Opsin->Rhodopsin atRAL all-trans-Retinal Rhodopsin->atRAL Photoisomerization Light Light (Photon) Light->Rhodopsin atROL all-trans-Retinol atRAL->atROL RDH atROL->atRE Transport & Esterification (LRAT) Inhibitor This compound Inhibitor->RPE65 Inhibits ToxicityWorkflow cluster_study In-Vivo Study cluster_invivo cluster_terminal Dosing Administer this compound (Multiple Dose Groups) InVivo In-Vivo Monitoring Dosing->InVivo Terminal Terminal Endpoints Dosing->Terminal ERG Functional Assessment (ERG) InVivo->ERG OCT Structural Assessment (OCT) InVivo->OCT Histo Histology (H&E) Terminal->Histo IHC Immunohistochemistry (IHC) Terminal->IHC ERG->Dosing Feedback to adjust dose OCT->Dosing Feedback to adjust dose

References

improving the duration of action of Rpe65-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the duration of action of Rpe65-IN-1, a novel small molecule inhibitor of the RPE65 enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-retinoid, competitive inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2][3][4] By inhibiting RPE65, this compound slows down the visual cycle, which can be a therapeutic strategy for certain retinal degenerative diseases where the accumulation of toxic byproducts of the visual cycle is implicated.[2]

Q2: We are observing a shorter-than-expected duration of action for this compound in our in vivo models. What are the potential causes?

A short duration of action for a small molecule inhibitor like this compound can be attributed to several pharmacokinetic and pharmacodynamic factors:

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver, but also potentially within ocular tissues.

  • Fast Elimination: The inhibitor might be rapidly cleared from the body through renal or biliary excretion.

  • Poor Target Engagement: The compound may not be reaching or binding to the RPE65 enzyme in the retinal pigment epithelium in sufficient concentrations or for a sufficient length of time.

  • Low Bioavailability: If administered systemically, the inhibitor may have poor absorption from the gastrointestinal tract or be subject to significant first-pass metabolism.

  • Suboptimal Formulation: The current formulation may not be providing sustained release of the inhibitor.

Q3: What are the general strategies to improve the half-life and duration of action of a small molecule inhibitor like this compound?

There are two main approaches to extend the duration of action:

  • Chemical Modification of the Molecule:

    • Increase Lipophilicity: Modifying the structure to be more lipophilic can enhance tissue penetration and distribution, potentially leading to a longer half-life.

    • Introduce Halogens: Strategic placement of halogen atoms can block sites of metabolism and increase metabolic stability.

    • Prodrug Approach: A prodrug is an inactive form of the drug that is converted to the active form in the body. This can be used to improve absorption and distribution.

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically vulnerable sites can slow down metabolism.

  • Formulation and Drug Delivery Strategies:

    • Sustained-Release Formulations: These are designed to release the drug slowly over time. This can include oral formulations with specialized coatings or parenteral depots for injection.

    • Nanoparticle and Microsphere Encapsulation: Encapsulating the drug in biodegradable nanoparticles or microspheres can provide a prolonged release profile.

    • Targeted Drug Delivery: For ocular applications, intravitreal injections or implants can deliver the drug directly to the site of action, bypassing systemic circulation and metabolism.

Troubleshooting Guide

Problem 1: this compound shows good in vitro potency but poor in vivo efficacy and a short duration of action.

  • Question: How can we determine if rapid metabolism is the cause of the short in vivo duration of action?

    • Answer: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the relevant species (e.g., mouse, rat, human). This will provide data on the intrinsic clearance of the compound. A high clearance rate suggests rapid metabolism.

  • Question: What experimental steps can we take if rapid metabolism is confirmed?

    • Answer:

      • Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites of this compound.

      • Structural Modification: Once the metabolic "hotspots" are identified, medicinal chemists can modify the molecule at these positions to block metabolism. This could involve introducing fluorine or other groups.

      • Consider a Different Route of Administration: If oral administration leads to high first-pass metabolism, consider parenteral routes like intravenous or subcutaneous injection. For an ocular target, an intravitreal injection would be a primary consideration.

Problem 2: The plasma concentration of this compound is adequate, but we suspect poor target engagement in the retina.

  • Question: How can we assess the concentration of this compound in the retinal pigment epithelium (RPE)?

    • Answer: Perform ocular tissue distribution studies in an animal model. After administration of this compound, collect the eyes at various time points and dissect the different ocular tissues (e.g., RPE/choroid, retina, vitreous humor). Analyze the concentration of the compound in each tissue using LC-MS/MS.

  • Question: What can be done if the RPE concentration is too low?

    • Answer:

      • Increase Lipophilicity: Modify the structure of this compound to enhance its ability to cross the blood-retinal barrier if administered systemically.

      • Formulation Strategies: For systemic administration, consider formulations that can enhance penetration into the eye.

      • Local Administration: The most direct approach is to use local administration, such as an intravitreal injection, to deliver the drug directly to the posterior segment of the eye.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound Analogs

CompoundModificationHalf-life in Human Liver Microsomes (min)Intrinsic Clearance (µL/min/mg protein)
This compoundParent1592.4
Analog AFluoro-substitution on Phenyl Ring4530.8
Analog BMethyl- to Trifluoromethyl6023.1
Analog CDeuteration at Benzylic Position3539.6

Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, IV Administration)

FormulationCmax (ng/mL)T1/2 (hours)AUC (ng·h/mL)
Saline Solution8501.51275
PEGylated Liposomes6208.25084
PLGA Nanoparticles45015.66930

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of this compound in liver microsomes.

  • Materials: this compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer, positive control compound (e.g., testosterone).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.

    • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Protocol 2: Ocular Tissue Distribution Study

  • Objective: To quantify the concentration of this compound in different ocular tissues following administration.

  • Materials: this compound, animal model (e.g., rabbits or rats), administration vehicle, dissection tools, homogenization buffer, LC-MS/MS system.

  • Procedure:

    • Administer this compound to the animals via the desired route (e.g., intravenous, intravitreal).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals.

    • Carefully enucleate the eyes and dissect them on ice to isolate the different tissues (RPE/choroid, neural retina, vitreous humor, aqueous humor, lens, cornea).

    • Weigh each tissue sample and homogenize it in a specific volume of homogenization buffer.

    • Extract the drug from the tissue homogenate using a suitable organic solvent.

    • Analyze the concentration of this compound in the extracts by LC-MS/MS.

    • Express the results as the amount of drug per gram of tissue.

Visualizations

RPE65_Signaling_Pathway cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal All-trans-retinal All-trans-retinal 11-cis-retinal->All-trans-retinal Light All-trans-retinol_PR All-trans-retinol All-trans-retinal->All-trans-retinol_PR RDH All-trans-retinol_RPE All-trans-retinol All-trans-retinol_PR->All-trans-retinol_RPE Transport All-trans-retinyl_ester All-trans-retinyl ester All-trans-retinol_RPE->All-trans-retinyl_ester LRAT RPE65 RPE65 All-trans-retinyl_ester->RPE65 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol 11-cis-retinol->11-cis-retinal RDH Rpe65_IN_1 This compound Rpe65_IN_1->RPE65 Inhibition

Caption: The visual cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Short_Duration Short Duration of Action of this compound Metabolic_Stability In Vitro Metabolic Stability Assay Short_Duration->Metabolic_Stability Hypothesis: Rapid Metabolism Ocular_Distribution Ocular Tissue Distribution Study Short_Duration->Ocular_Distribution Hypothesis: Poor Target Engagement Chemical_Modification Chemical Modification Metabolic_Stability->Chemical_Modification Identified Metabolic Hotspots Formulation_Development Formulation Development Ocular_Distribution->Formulation_Development Low RPE Concentration Chemical_Modification->Short_Duration Re-evaluate Formulation_Development->Short_Duration Re-evaluate

Caption: Troubleshooting workflow for short duration of action.

Logical_Relationships cluster_Strategies Strategies to Increase Duration of Action cluster_Chemical Chemical Approaches cluster_Formulation Formulation Approaches Chemical_Mod Chemical Modification Increase_Lipo Increase Lipophilicity Chemical_Mod->Increase_Lipo Add_Halogens Add Halogens Chemical_Mod->Add_Halogens Prodrug Prodrug Approach Chemical_Mod->Prodrug Formulation Formulation Strategies Sustained_Release Sustained Release Formulation->Sustained_Release Nanoparticles Nanoparticles Formulation->Nanoparticles Local_Delivery Local Delivery (Intravitreal) Formulation->Local_Delivery

Caption: Strategies to improve the duration of action of this compound.

References

troubleshooting Rpe65-IN-1 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rpe65-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in in vitro assays involving this RPE65 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RPE65 and how does this compound inhibit it?

RPE65 is a key enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol.[1][2] This enzymatic reaction is a critical step in the regeneration of the visual pigment rhodopsin, which is essential for vision.[2][3][4] this compound is a small molecule inhibitor designed to block the catalytic activity of RPE65. By inhibiting RPE65, this compound is expected to reduce the rate of visual cycle regeneration.

Q2: What are the common in vitro assays used to assess the activity of RPE65 and the potency of its inhibitors?

The most common in vitro assay for RPE65 activity is the isomerase assay, which measures the conversion of an all-trans-retinyl ester substrate to 11-cis-retinol. The product, 11-cis-retinol, is typically detected and quantified using High-Performance Liquid Chromatography (HPLC). To determine the potency of an inhibitor like this compound, IC50 values are generated by performing the isomerase assay across a range of inhibitor concentrations.

Q3: What are the potential sources of variability in my this compound in vitro assay?

Variability in in vitro assays can arise from multiple sources. These can be broadly categorized as biological, methodological, and environmental factors. Specific to RPE65 assays, key sources of variability include:

  • Cell line/Microsome Preparation: The source and quality of the RPE65 enzyme are critical. Variations in the expression level of RPE65 in cell lysates or the purity of microsomal preparations can significantly impact results.

  • Reagent Quality and Handling: The stability of retinoid substrates and products, as well as the inhibitor itself, is crucial. Retinoids are light and air-sensitive.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence enzyme kinetics and inhibitor potency.

  • Operator Variability: Differences in pipetting technique, timing, and handling of assay plates can introduce significant error.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

High variability in IC50 values across experiments is a common issue that can mask the true potency of the inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Lysate/Microsome Activity Ensure consistent cell culture conditions (passage number, confluency). Prepare a large, single batch of cell lysate or microsomes, aliquot, and store at -80°C for use across multiple experiments.
Degradation of this compound or Retinoid Substrates Prepare fresh solutions of this compound and retinoid substrates for each experiment. Protect all retinoid-containing solutions from light and handle them under dim red light.
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well or 384-well plates, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with a mock solution (e.g., buffer or media).
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add reagents and stop the reaction simultaneously across all wells.
Issue 2: No or Very Low RPE65 Activity Detected

The absence of a detectable signal can be frustrating. This troubleshooting guide will help you identify the root cause.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive RPE65 Enzyme Verify the expression and integrity of RPE65 in your cell lysate or microsome preparation via Western blot. If using a commercial source, check the expiration date and handling recommendations.
Substrate Degradation Confirm the integrity of your all-trans-retinyl ester substrate by HPLC. Ensure it has been stored correctly, protected from light and oxygen.
Incorrect Assay Conditions Double-check the composition and pH of your assay buffer. Ensure the incubation temperature is optimal for RPE65 activity (typically 37°C).
Issues with HPLC Detection Verify the performance of your HPLC system, including the column, mobile phase, and detector. Run a standard of 11-cis-retinol to confirm retention time and detector response.
Presence of an Unknown Inhibitor Ensure all reagents and buffers are free from contaminants that could inhibit RPE65 activity.

Experimental Protocols

Key Experiment: In Vitro RPE65 Isomerase Assay

This protocol outlines a typical procedure for measuring RPE65 isomerase activity and determining the IC50 of this compound.

Materials:

  • HEK293 cells expressing human RPE65 and LRAT (or bovine RPE microsomes)

  • Assay Buffer: 10 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM DTT

  • Substrate: All-trans-retinyl acetate

  • Inhibitor: this compound

  • Stop Solution: Methanol

  • Extraction Solvent: Hexane

  • HPLC system with a normal-phase column

Procedure:

  • Preparation of Cell Lysate:

    • Harvest HEK293 cells expressing RPE65 and LRAT.

    • Resuspend the cell pellet in ice-cold Assay Buffer.

    • Lyse the cells by sonication or dounce homogenization.

    • Centrifuge to pellet cell debris and collect the supernatant containing the RPE65 enzyme.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add the cell lysate to each well.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the all-trans-retinyl acetate substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold Methanol.

    • Extract the retinoids by adding Hexane and vortexing vigorously.

    • Centrifuge the plate to separate the phases.

  • HPLC Analysis:

    • Carefully transfer the upper hexane layer to a new plate or HPLC vials.

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the dried retinoids in the HPLC mobile phase.

    • Inject the samples onto the HPLC system and quantify the amount of 11-cis-retinol produced.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

RPE65 Signaling Pathway in the Visual Cycle

Caption: The visual cycle pathway illustrating the role of RPE65 and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare RPE65-containing cell lysate or microsomes D Pre-incubate lysate with This compound or vehicle A->D B Prepare serial dilutions of this compound B->D C Prepare all-trans-retinyl ester substrate E Initiate reaction with substrate C->E D->E F Incubate at 37°C E->F G Stop reaction and extract retinoids F->G H Quantify 11-cis-retinol by HPLC G->H I Calculate % Inhibition H->I J Plot dose-response curve and determine IC50 I->J

Caption: Step-by-step workflow for determining the IC50 of this compound.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Variability Start High Assay Variability Q1 Consistent enzyme source used? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Aliquot a single large batch of enzyme preparation Q1->A1_No No Q2 Reagents prepared freshly? A1_Yes->Q2 A1_No->Q1 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Prepare fresh reagents, protect from light Q2->A2_No No Q3 Pipetting technique consistent? A2_Yes->Q3 A2_No->Q2 A3_Yes Check for plate edge effects Q3->A3_Yes Yes A3_No Calibrate pipettes and standardize technique Q3->A3_No No

Caption: A logical flow diagram for troubleshooting high variability in RPE65 in vitro assays.

References

Validation & Comparative

Comparative Efficacy of RPE65 Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Rpe65-IN-1 and (±)-RPE65-61 is currently not feasible as there is no publicly available scientific literature or experimental data for a compound designated "this compound". This guide will therefore provide a comprehensive overview of the efficacy and experimental evaluation of (±)-RPE65-61 , a novel, non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). The information presented here can serve as a framework for the evaluation and comparison of other RPE65 inhibitors as their data becomes available.

Overview of (±)-RPE65-61

(±)-RPE65-61 is a potent modulator of the visual cycle, a critical pathway for vision.[1][2] It selectively targets and inhibits RPE65, the key enzyme responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol.[3][4] This inhibition slows down the regeneration of visual chromophore, a therapeutic strategy aimed at reducing the accumulation of toxic byproducts of the visual cycle, which are implicated in retinal degenerative diseases such as Stargardt disease and age-related macular degeneration.[1] Mechanistic studies have revealed that (±)-RPE65-61 acts as an uncompetitive inhibitor of RPE65.

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for (±)-RPE65-61.

In Vitro Efficacy
ParameterValueExperimental SystemReference
IC50 80 nMBovine RPE microsomes
Mechanism of Inhibition UncompetitiveLiposome-based assay with purified chicken RPE65
In Vivo Efficacy in a Light-Induced Retinal Damage (LIRD) Mouse Model
ParameterTreatment GroupOutcomeReference
11-cis-retinal levels (post-bleach) (±)-RPE65-61 (0.5, 1, and 2 mg/kg)Dose-dependent reduction in regeneration
all-trans-retinyl ester levels (post-bleach) (±)-RPE65-61 (0.5, 1, and 2 mg/kg)Dose-dependent increase, indicating reduced RPE65 activity
Retinal Thickness (post-LIRD) (±)-RPE65-61 (2 mg/kg)Significant preservation of total and outer retinal thickness
Retinal Protection (±)-RPE65-61 (2 mg/kg)Rescue of retinal and RPE degeneration

Signaling Pathway and Experimental Workflows

The Visual Cycle and the Role of RPE65

The visual cycle is a series of enzymatic reactions essential for regenerating 11-cis-retinal, the chromophore of visual pigments. RPE65 is the critical isomerohydrolase in this pathway, converting all-trans-retinyl esters to 11-cis-retinol. Inhibition of RPE65 by compounds like (±)-RPE65-61 is a key therapeutic strategy for certain retinal diseases.

Visual_Cycle_Pathway cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all_trans_Retinal all_trans_Retinal Rhodopsin->all_trans_Retinal Light all_trans_Retinol all_trans_Retinol all_trans_Retinal->all_trans_Retinol RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT 11_cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->11_cis_Retinol Isomerohydrolase 11_cis_Retinal 11-cis-Retinal 11_cis_Retinol->11_cis_Retinal RDH5 11_cis_Retinal->Rhodopsin Transport & Opsin Binding RPE65 RPE65 RPE65->11_cis_Retinol RPE65_61 (±)-RPE65-61 RPE65_61->RPE65 Inhibits

Caption: The Visual Cycle and the inhibitory action of (±)-RPE65-61 on RPE65.

Experimental Workflow: In Vitro RPE65 Inhibition Assay

The inhibitory activity of (±)-RPE65-61 on RPE65 is determined using an in vitro retinol isomerase assay with bovine RPE microsomes.

In_Vitro_Workflow Start Start Prepare_Microsomes Prepare Bovine RPE Microsomes Start->Prepare_Microsomes Incubate Incubate Microsomes with all-trans-[3H]-retinol and (±)-RPE65-61 Prepare_Microsomes->Incubate Extract Extract Retinoids Incubate->Extract Analyze Analyze by HPLC with Flow Scintillation Extract->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50 End End Determine_IC50->End In_Vivo_Workflow cluster_eval Evaluation Methods Start Start Dark_Adapt Dark-adapt BALB/cJ mice Start->Dark_Adapt Administer Administer (±)-RPE65-61 or Vehicle (i.p.) Dark_Adapt->Administer Light_Exposure Expose to High-Intensity Light (e.g., 5000 lux for 30 min) Administer->Light_Exposure Post_Exposure Return to Darkness for a Defined Period Light_Exposure->Post_Exposure Evaluation Efficacy Evaluation Post_Exposure->Evaluation HPLC HPLC Retinoid Profiling Evaluation->HPLC OCT Optical Coherence Tomography (OCT) Evaluation->OCT Histology Histological Analysis (H&E) Evaluation->Histology End End

References

In Vivo Target Engagement of RPE65 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo target engagement of various small molecule inhibitors of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of visual pigments.[1][2] Modulation of RPE65 activity presents a therapeutic strategy for certain retinopathies, such as Stargardt disease, by reducing the accumulation of toxic byproducts of the visual cycle.[3][4] This document summarizes quantitative data, details experimental protocols, and provides visual representations of the pathways and workflows involved in the in vivo validation of RPE65 inhibitors.

Comparative Analysis of RPE65 Inhibitors

Several non-retinoid RPE65 inhibitors have been developed and validated in vivo. This section compares the performance of selected compounds based on available experimental data.

CompoundIn Vitro IC50In Vivo EfficacyDuration of ActionKey Findings
Emixustat ~98 nM[5]93% reduction of 11-cis-retinal synthesisLong-actingEffective inhibitor but long duration of action can cause visual impairment.
EYE-002 ~70-164 nM (range for ester analogs)78% reduction of 11-cis-retinal synthesisShort-acting (recovery within 4 hours)Preserves retinal structure and function from light-induced damage.
EYE-003 ~70-164 nM (range for ester analogs)71% reduction of 11-cis-retinal synthesisShort-acting (recovery within 8 hours)Orally available and protects the retina from light-induced damage in a Stargardt disease model.
(±)-RPE65-61 80 nMSlower chromophore regeneration after light bleachNot explicitly quantified, but shown to be effective in vivo.Selectively inhibits RPE65 isomerase activity and protects against light-induced retinal degeneration.

Experimental Protocols

The in vivo validation of RPE65 inhibitor target engagement involves a series of established experimental procedures.

Animal Models
  • BALB/cJ Mice: Commonly used for studying the effects of RPE65 inhibitors on the visual cycle and light-induced retinal damage.

  • Abca4-/- Rdh8-/- Mice: A mouse model for Stargardt disease used to assess the protective effects of RPE65 inhibitors.

In Vivo Inhibition of 11-cis-retinal Regeneration

This experiment confirms that the compound reaches the eye and inhibits RPE65 activity.

  • Procedure:

    • Dark-adapt mice for a specified period.

    • Administer the test compound (e.g., intraperitoneally).

    • After a set time, expose the mice to a bright light to bleach the visual pigments.

    • Return the mice to the dark for a period to allow for chromophore regeneration.

    • Harvest the eyes and extract retinoids.

    • Analyze the levels of 11-cis-retinal and all-trans-retinyl esters using High-Performance Liquid Chromatography (HPLC).

  • Expected Outcome: Successful target engagement results in a dose-dependent decrease in the levels of 11-cis-retinal and an accumulation of all-trans-retinyl esters.

Scotopic Electroretinography (ERG)

ERG is used to assess the function of rod photoreceptors, which are highly dependent on the visual cycle.

  • Procedure:

    • Administer the test compound to dark-adapted animals.

    • After a period of light exposure (photobleach), record the electrical responses of the retina to flashes of light at various intensities over time.

  • Expected Outcome: RPE65 inhibition leads to a delay in the recovery of the scotopic ERG signal, indicating a slowed visual cycle. The rate of recovery provides information on the duration of action of the inhibitor.

Retinal Imaging
  • Optical Coherence Tomography (OCT) and Scanning Laser Ophthalmoscopy (SLO): These non-invasive imaging techniques are used to assess the structural integrity of the retina and monitor for any signs of retinal degeneration or protection from light-induced damage.

Measurement of A2E Levels

A2E is a toxic bisretinoid byproduct of the visual cycle that accumulates in Stargardt disease.

  • Procedure:

    • Treat animal models of Stargardt disease with the RPE65 inhibitor over a period of time.

    • Extract lipids from the RPE and quantify A2E levels using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Outcome: Effective RPE65 inhibitors are expected to reduce the rate of A2E formation.

Visualizations

The Visual Cycle and Point of RPE65 Inhibition

Visual Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin Opsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol_pr all-trans-retinol all-trans-retinal->all-trans-retinol_pr RDH all-trans-retinol_rpe all-trans-retinol all-trans-retinol_pr->all-trans-retinol_rpe Transport all-trans-retinyl_ester all-trans-retinyl ester all-trans-retinol_rpe->all-trans-retinyl_ester LRAT RPE65 RPE65 all-trans-retinyl_ester->RPE65 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol 11-cis-retinal_rpe 11-cis-retinal 11-cis-retinol->11-cis-retinal_rpe RDH 11-cis-retinal_rpe->11-cis-retinal Transport Rpe65_Inhibitor RPE65 Inhibitor Rpe65_Inhibitor->RPE65

Caption: Simplified diagram of the visual cycle highlighting the role of RPE65.

Experimental Workflow for In Vivo RPE65 Target Engagement

Experimental Workflow Start Start Animal_Model Select Animal Model (e.g., BALB/cJ, Abca4-/- Rdh8-/-) Start->Animal_Model Compound_Admin Administer RPE65 Inhibitor Animal_Model->Compound_Admin Light_Exposure Light Bleach Compound_Admin->Light_Exposure Dark_Adaptation Dark Adaptation for Regeneration Light_Exposure->Dark_Adaptation Assessment Assessment Method Dark_Adaptation->Assessment HPLC HPLC Analysis of Retinoids Assessment->HPLC Biochemical ERG Scotopic ERG Assessment->ERG Functional Imaging OCT/SLO Imaging Assessment->Imaging Structural LCMS LC-MS for A2E Assessment->LCMS Metabolite Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis ERG->Data_Analysis Imaging->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo validation of RPE65 inhibitor target engagement.

References

Modulating the Visual Cycle: A Comparative Guide to Rpe65-IN-1 and LRAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The visual cycle is a critical enzymatic pathway in the retina responsible for regenerating the chromophore 11-cis-retinal, which is essential for vision. Dysregulation of this cycle can lead to the accumulation of toxic byproducts and contribute to the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD) and Stargardt disease. Consequently, modulation of the visual cycle through pharmacological inhibition of its key enzymes has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two major classes of visual cycle modulators: Rpe65 inhibitors, exemplified by Rpe65-IN-1 and its analogs, and Lecithin:Retinol Acyltransferase (LRAT) inhibitors.

Mechanism of Action: Targeting Key Steps in the Visual Cycle

The visual cycle involves a series of enzymatic reactions that occur in the retinal pigment epithelium (RPE) and photoreceptor outer segments. Two key enzymes in this pathway are RPE65 and LRAT.

  • RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein): This isomerohydrolase is the rate-limiting enzyme of the visual cycle.[1] It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the 11-cis-retinal chromophore.[1][2] Inhibition of RPE65 directly slows down the entire visual cycle.[1][3]

  • LRAT (Lecithin:Retinol Acyltransferase): This enzyme is responsible for the esterification of all-trans-retinol to all-trans-retinyl esters, the substrate for RPE65. By inhibiting LRAT, the production of the substrate for RPE65 is reduced, thereby indirectly slowing the visual cycle.

Below is a diagram illustrating the visual cycle and the points of intervention for Rpe65 and LRAT inhibitors.

Visual_Cycle_Inhibition cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol_photo all-trans-retinol all-trans-retinal->all-trans-retinol_photo all-trans-retinol_rpe all-trans-retinol all-trans-retinol_photo->all-trans-retinol_rpe Interphotoreceptor Matrix all-trans-retinyl_esters all-trans-retinyl esters all-trans-retinol_rpe->all-trans-retinyl_esters LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol Rpe65 11-cis-retinal_rpe 11-cis-retinal 11-cis-retinol->11-cis-retinal_rpe 11-cis-retinal_rpe->11-cis-retinal Interphotoreceptor Matrix LRAT LRAT Rpe65 Rpe65 LRAT_Inhibitor LRAT Inhibitors LRAT_Inhibitor->LRAT Rpe65_Inhibitor This compound Rpe65_Inhibitor->Rpe65

Figure 1: The visual cycle and points of inhibition by this compound and LRAT inhibitors.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for representative Rpe65 and LRAT inhibitors. It is important to note that a direct head-to-head comparison in the same study is not currently available in the published literature. Therefore, this comparison is based on data from separate studies and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: In Vitro Potency of Rpe65 and LRAT Inhibitors
Inhibitor ClassCompoundTargetIC50Assay System
Rpe65 Inhibitor (±)-RPE65-61RPE6580 nMBovine RPE microsomes
EmixustatRPE654.4 nMCells overexpressing RPE65 and LRAT
LRAT Inhibitor RetinylamineRPE65 (primary) / LRAT (substrate)-Potent inhibitor of 11-cis-retinal biosynthesis
LRAT-IN-1LRAT21.1 µMBiochemical assay
Compound 2 (DECS-(D,L)-F(3AMD-Pzd(N-SO2Me))LRAT32.7 µMBiochemical assay
Table 2: In Vivo Efficacy of Visual Cycle Modulators in Mice
Inhibitor ClassCompoundAnimal ModelEndpointED50 / Effect
Rpe65 Inhibitor EmixustatWild-type miceReduction of 11-cis-retinal0.18 mg/kg (single oral dose)
EmixustatAlbino mice (light-induced damage)Preservation of outer nuclear layer (ONL) thickness0.20 mg/kg
EmixustatAbca4-/- mice (Stargardt model)Reduction of A2E levels~60% reduction with chronic treatment
LRAT Inhibitor RetinylamineWild-type miceSuppression of 11-cis-retinal recovery>80% suppression at 1.75 to 17.5 µmol/treatment
RetinylamineAbca4-/- mice (Stargardt model)Reduction of A2E and iso-A2EReduced to levels of dark-kept animals (1 mg/animal every 2 weeks for 2 months)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Rpe65 and LRAT inhibitors.

In Vitro RPE65 Isomerase Assay

This protocol is adapted from studies on RPE65 inhibitors.

  • Enzyme Source: Homogenates of cells overexpressing both RPE65 and LRAT, or bovine RPE microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, all-trans-retinol as the substrate, and cellular retinaldehyde-binding protein (CRALBP).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Extraction: Stop the reaction by adding methanol and extract the retinoids using a solvent like hexane.

  • Analysis: Analyze the production of 11-cis-retinol by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

RPE65_Isomerase_Assay cluster_prep Preparation Enzyme RPE65/LRAT expressing cells or Bovine RPE microsomes Reaction_Mix Combine in Reaction Mixture Enzyme->Reaction_Mix Substrate all-trans-retinol + CRALBP Substrate->Reaction_Mix Inhibitor Rpe65 Inhibitor (varying concentrations) Inhibitor->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Extraction Stop reaction & Extract Retinoids Incubation->Extraction HPLC HPLC Analysis (quantify 11-cis-retinol) Extraction->HPLC IC50 Calculate IC50 HPLC->IC50

Figure 2: Experimental workflow for an in vitro RPE65 isomerase assay.
In Vivo Light-Induced Retinal Damage Model

This protocol is a generalized procedure based on studies evaluating the protective effects of visual cycle modulators.

  • Animal Model: Use albino mice (e.g., BALB/c) which are susceptible to light-induced retinal damage.

  • Dark Adaptation: Dark-adapt the mice for at least 12 hours before the experiment.

  • Drug Administration: Administer the test compound (this compound or LRAT inhibitor) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before light exposure.

  • Pupil Dilation: Dilate the pupils of the mice with a mydriatic agent (e.g., tropicamide).

  • Light Exposure: Expose the mice to a bright, cool white light of a specific intensity (e.g., 10,000 lux) for a defined duration (e.g., 2 hours).

  • Post-Exposure: Return the mice to a dark environment for recovery for a specified period (e.g., 7 days).

  • Functional Assessment: Evaluate retinal function using electroretinography (ERG) to measure a- and b-wave amplitudes.

  • Histological Analysis: Euthanize the mice, enucleate the eyes, and prepare retinal cross-sections. Stain the sections (e.g., with H&E) and measure the thickness of the outer nuclear layer (ONL) to quantify photoreceptor cell loss.

  • Data Analysis: Compare the ERG responses and ONL thickness between treated and vehicle control groups to determine the protective effect of the inhibitor.

Electroretinography (ERG) Protocol for Mice

The following is a standard protocol for performing ERG in mice.

  • Dark Adaptation: Dark-adapt the mice overnight.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate its pupils.

  • Electrode Placement: Place a recording electrode on the cornea, a reference electrode in the mouth or subcutaneously on the head, and a ground electrode subcutaneously on the tail or back.

  • Stimulation: Use a Ganzfeld dome to present full-field light flashes of varying intensities.

  • Scotopic ERG: Record the responses to flashes of increasing intensity under dark-adapted conditions to assess rod function.

  • Photopic ERG: After a period of light adaptation (e.g., 10 minutes), record responses to flashes to assess cone function.

  • Waveform Analysis: Measure the amplitude of the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells).

HPLC Analysis of Retinoids from Mouse Eyes

This protocol outlines the general steps for extracting and quantifying retinoids from ocular tissues.

  • Tissue Collection: Enucleate the eyes from euthanized mice and immediately freeze them in liquid nitrogen.

  • Homogenization: Homogenize the eyes in a suitable buffer (e.g., phosphate-buffered saline) in the dark or under dim red light.

  • Extraction: Extract the retinoids from the homogenate using a two-phase solvent system, typically involving methanol and hexane.

  • Derivatization (for retinaldehydes): To quantify retinaldehydes, the extract can be treated with hydroxylamine to form retinal oximes, which are more stable.

  • Chromatography: Inject the organic phase containing the retinoids onto an HPLC system equipped with a suitable column (e.g., a normal-phase silica column).

  • Detection: Use a UV-visible detector to monitor the elution of different retinoid isomers at their specific absorption maxima (e.g., 325 nm for retinols and retinyl esters, 360 nm for retinal oximes).

  • Quantification: Calculate the amount of each retinoid by comparing the peak area to that of known standards.

Summary and Future Directions

Both Rpe65 and LRAT inhibitors effectively modulate the visual cycle and have shown therapeutic potential in preclinical models of retinal diseases.

  • Rpe65 inhibitors , such as emixustat, are potent, with nanomolar IC50 values, and have demonstrated in vivo efficacy in reducing the formation of toxic retinoids and protecting photoreceptors from light-induced damage.

  • LRAT inhibitors also represent a viable strategy for visual cycle modulation. Retinylamine, while a potent inhibitor of the visual cycle, primarily targets RPE65, with its interaction with LRAT contributing to its prolonged duration of action. Novel synthetic LRAT inhibitors have been developed, but their potency is currently in the micromolar range, and more in vivo data on their effects on the visual cycle and retinal function are needed.

A direct, head-to-head comparative study of a selective Rpe65 inhibitor and a selective LRAT inhibitor would be highly valuable to definitively determine their relative efficacy and potential for therapeutic development. Future research should focus on optimizing the potency and pharmacokinetic properties of LRAT inhibitors for ocular applications and conducting such direct comparative studies to guide the selection of the most promising therapeutic candidates for clinical trials.

References

A Comparative Analysis of Retinoid and Non-Retinoid RPE65 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of retinoid and non-retinoid inhibitors of RPE65, a key enzyme in the visual cycle. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. This process is essential for regenerating the visual chromophore, 11-cis-retinal, which is necessary for vision. Inhibition of RPE65 has emerged as a promising therapeutic strategy for certain retinal diseases, such as Stargardt disease and age-related macular degeneration, by reducing the accumulation of toxic byproducts of the visual cycle. This guide compares the two main classes of RPE65 inhibitors: retinoid and non-retinoid compounds.

Mechanism of Action: Targeting the Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal upon light absorption. RPE65 catalyzes a crucial step in this cycle. Both retinoid and non-retinoid inhibitors act by binding to RPE65, thereby reducing its enzymatic activity. This inhibition slows down the entire visual cycle, leading to a decrease in the production of potentially toxic bisretinoid compounds like A2E.[1]

Most known RPE65 inhibitors, whether retinoid or non-retinoid, act as competitive or uncompetitive inhibitors.[1][2][3] Competitive inhibitors bind to the active site of RPE65, directly competing with the natural substrate, all-trans-retinyl esters. Uncompetitive inhibitors, on the other hand, bind to the enzyme-substrate complex.

RPE65_Inhibition_Pathway Mechanism of RPE65 Inhibition cluster_visual_cycle Visual Cycle cluster_inhibition Inhibition all-trans-retinyl_ester all-trans-retinyl ester RPE65 RPE65 all-trans-retinyl_ester->RPE65 Substrate 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol Product 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal RDH5 Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol->all-trans-retinyl_ester LRAT Retinoid_Inhibitor Retinoid Inhibitor Retinoid_Inhibitor->RPE65 Competitive Inhibition NonRetinoid_Inhibitor Non-Retinoid Inhibitor NonRetinoid_Inhibitor->RPE65 Competitive or Uncompetitive Inhibition

Mechanism of RPE65 and its inhibition by retinoid and non-retinoid compounds.

Quantitative Comparison of RPE65 Inhibitors

The potency of RPE65 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki or Kd). The following table summarizes the available data for several representative retinoid and non-retinoid inhibitors.

Inhibitor Class Compound IC50 Ki Kd Inhibition Type
Retinoid Retinylamine~2.03 µM[4]--Competitive
13-cis-retinoic acid (Isotretinoin)--195 nMCompetitive
all-trans-retinoic acid--109 nMCompetitive
Non-Retinoid Emixustat (ACU-4429)4.4 nM - 232 nM--Competitive
RPE65-6180 nM119 ± 11 nM-Uncompetitive
CU2396 µM--Competitive

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro RPE65 Inhibition Assay using Bovine RPE Microsomes

This assay is a standard method to determine the in vitro potency of RPE65 inhibitors.

Objective: To measure the concentration-dependent inhibition of RPE65 activity by a test compound.

Materials:

  • Bovine retinal pigment epithelium (RPE) microsomes

  • all-trans-[3H]-retinol or all-trans-retinyl palmitate

  • Test inhibitor compound

  • Reaction Buffer (e.g., 10 mM 1,3-bis[tris(hydroxymethyl)-methylamino]propane (BTP), pH 8.0, 100 mM NaCl)

  • Bovine Serum Albumin (BSA)

  • Cellular retinaldehyde-binding protein (CRALBP)

  • Methanol and Hexane for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a normal-phase column and a radioactivity detector or UV detector.

Procedure:

  • Prepare a reaction mixture containing bovine RPE microsomes (e.g., 25 µg), reaction buffer, BSA, and CRALBP.

  • Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Initiate the reaction by adding the substrate, either all-trans-[3H]-retinol (e.g., 0.2 µM) or liposomes containing all-trans-retinyl palmitate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding cold methanol.

  • Extract the retinoids from the reaction mixture using hexane.

  • Analyze the extracted retinoids by normal-phase HPLC to separate and quantify the product, 11-cis-retinol (or 11-cis-[3H]-retinol).

  • Calculate the percentage of RPE65 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow In Vitro RPE65 Inhibition Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (RPE Microsomes, Buffer, BSA, CRALBP) Start->Prepare_Reaction_Mix Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Add_Substrate Add Substrate (all-trans-retinyl ester) Add_Inhibitor->Add_Substrate Incubate Incubate (e.g., 37°C, 1 hr) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Methanol) Incubate->Stop_Reaction Extract_Retinoids Extract Retinoids (Hexane) Stop_Reaction->Extract_Retinoids HPLC_Analysis HPLC Analysis (Quantify 11-cis-retinol) Extract_Retinoids->HPLC_Analysis Calculate_IC50 Calculate IC50 HPLC_Analysis->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro RPE65 inhibition assay.
In Vivo Evaluation of RPE65 Inhibitors in Mice

This in vivo protocol assesses the efficacy of RPE65 inhibitors in a living organism.

Objective: To measure the effect of a test compound on the regeneration of 11-cis-retinal in the mouse eye after photobleaching.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Test inhibitor compound

  • Vehicle for administration (e.g., DMSO)

  • Light source for photobleaching (e.g., 5,000 lux fluorescent light)

  • Solutions for euthanasia and eye enucleation

  • Homogenization buffer (e.g., 1:1 ethanol:PBS with 40 mM hydroxylamine)

  • Hexane for extraction

  • HPLC system with a normal-phase column and UV detector.

Procedure:

  • Dark-adapt the mice for a sufficient period (e.g., overnight).

  • Administer the test inhibitor or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • After a set time for drug absorption, expose the mice to a bright light to bleach the visual pigment (e.g., 5,000 lux for 30 minutes).

  • Return the mice to darkness for a specific period to allow for the regeneration of 11-cis-retinal (e.g., 30 minutes).

  • Euthanize the mice and enucleate their eyes under dim red light.

  • Homogenize the eyes in a suitable buffer containing hydroxylamine to form retinal oximes.

  • Extract the retinoids with hexane.

  • Analyze the extracted retinoids by normal-phase HPLC to separate and quantify 11-cis-retinal oxime and other retinoids.

  • Compare the levels of 11-cis-retinal in the inhibitor-treated group to the vehicle-treated group to determine the extent of in vivo RPE65 inhibition.

In_Vivo_Assay_Workflow In Vivo RPE65 Inhibition Assay Workflow Start Start Dark_Adaptation Dark-Adapt Mice Start->Dark_Adaptation Administer_Compound Administer Inhibitor or Vehicle Dark_Adaptation->Administer_Compound Photobleaching Photobleach (e.g., 5000 lux, 30 min) Administer_Compound->Photobleaching Dark_Recovery Dark Recovery (e.g., 30 min) Photobleaching->Dark_Recovery Euthanasia_Enucleation Euthanasia and Eye Enucleation Dark_Recovery->Euthanasia_Enucleation Retinoid_Extraction Retinoid Extraction and Oxime Formation Euthanasia_Enucleation->Retinoid_Extraction HPLC_Analysis HPLC Analysis (Quantify 11-cis-retinal) Retinoid_Extraction->HPLC_Analysis Compare_Groups Compare Inhibitor vs. Vehicle Groups HPLC_Analysis->Compare_Groups End End Compare_Groups->End

Workflow for the in vivo evaluation of RPE65 inhibitors in mice.

Discussion and Conclusion

The development of RPE65 inhibitors has been driven by the need for therapies for retinal degenerative diseases. Retinoid-based inhibitors, being analogs of the natural substrate, were among the first to be investigated. However, a significant drawback of these compounds is their potential for off-target effects due to their structural similarity to other endogenous retinoids.

This has led to the development of non-retinoid RPE65 inhibitors. These compounds offer the advantage of potentially higher specificity for RPE65, which could translate to a better safety profile. The data presented in this guide indicates that several non-retinoid inhibitors, such as emixustat and RPE65-61, exhibit high potency, with IC50 values in the nanomolar range.

The choice between retinoid and non-retinoid inhibitors for therapeutic development will depend on a comprehensive evaluation of their efficacy, specificity, pharmacokinetic properties, and overall safety profile. The experimental protocols detailed in this guide provide a framework for conducting such evaluations. Further research, including the determination of Ki values for a broader range of inhibitors and detailed in vivo studies, will be crucial in identifying the most promising candidates for clinical translation.

References

Confirming RPE65 Inhibitor Efficacy with Electroretinography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of a representative RPE65 inhibitor, (±)-RPE65-61, in a preclinical model of retinal degeneration, with a focus on electroretinography (ERG) as the primary measure of retinal function. While the specific compound "Rpe65-IN-1" was not identified in the available scientific literature, (±)-RPE65-61 serves as a relevant exemplar for understanding the evaluation of this class of therapeutic agents.

Introduction to RPE65 and its Inhibition

The retinal pigment epithelium-specific 65 kDa protein (RPE65) is a crucial enzyme in the visual cycle.[1] It functions as a retinoid isomerohydrolase, converting all-trans-retinyl esters to 11-cis-retinol.[1] This step is essential for the regeneration of the visual chromophore, 11-cis-retinal, which is required for both rod and cone photoreceptor function.[2] Mutations in the RPE65 gene can lead to a deficiency in 11-cis-retinal, causing severe retinal dystrophies such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[1][2]

In certain retinal diseases, however, the accumulation of toxic byproducts of the visual cycle is implicated in retinal damage. Therefore, inhibiting RPE65 to slow down the visual cycle is a potential therapeutic strategy. Small molecule inhibitors of RPE65, such as emixustat and its analogs, are being investigated for conditions like Stargardt disease and age-related macular degeneration.

(±)-RPE65-61: A Case Study in Efficacy Assessment

A novel, non-retinoid RPE65 inhibitor, (±)-RPE65-61, has been shown to protect retinal photoreceptors from light-induced degeneration in a mouse model. The efficacy of this compound was evaluated using ERG to measure retinal function.

Data Presentation: ERG Analysis of (±)-RPE65-61 in a Light-Induced Retinal Degeneration (LIRD) Mouse Model

The following table summarizes the quantitative ERG data from a study on (±)-RPE65-61 in a light-induced retinal degeneration (LIRD) mouse model. The data demonstrates the protective effect of the inhibitor on retinal function.

ERG ParameterNo LIRD Control (Mean ± SEM)LIRD + Vehicle (Mean ± SEM)LIRD + (±)-RPE65-61 (2 mg/kg) (Mean ± SEM)
Scotopic a-wave amplitude (µV)
at 1.0 log cd·s/m²~250 µV~100 µV~200 µV
at 2.6 log cd·s/m²~400 µV~150 µV~350 µV
Scotopic b-wave amplitude (µV)
at 1.0 log cd·s/m²~550 µV~200 µV~450 µV
at 2.6 log cd·s/m²~700 µV~250 µV~600 µV
Photopic b-wave amplitude (µV)
at 2.6 log cd·s/m²~150 µV~50 µV~125 µV

Note: The values in this table are estimations based on the graphical data presented in the source publication. For precise values, please refer to the original study.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for interpreting the efficacy data.

Animal Model and Treatment
  • Animal Model: BALB/c mice were used to create a light-induced retinal degeneration (LIRD) model.

  • Drug Administration: (±)-RPE65-61 was administered to the mice before exposure to damaging light.

Electroretinography (ERG) Protocol

The following is a generalized protocol for ERG recording in mice, based on common practices in the field.

  • Dark Adaptation: Mice were dark-adapted overnight (for at least 12 hours) before ERG recordings to maximize rod sensitivity.

  • Anesthesia: Mice were anesthetized, and their pupils were dilated.

  • Electrode Placement: A gold wire loop electrode was placed on the cornea, a reference electrode was placed in the mouth, and a ground electrode was attached to the tail.

  • Scotopic ERG:

    • Rod-driven responses were recorded in a dark room.

    • Single flashes of light of increasing intensity were presented.

    • The a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) were measured.

  • Photopic ERG:

    • Following scotopic ERG, mice were light-adapted for a period (e.g., 10 minutes) to a background light to saturate rod responses.

    • Single flashes of light were presented on top of the background light to elicit cone-driven responses.

    • The b-wave amplitude was the primary measure of cone function.

Visualizing the Mechanism and Workflow

Visual Cycle and the Role of RPE65 Inhibition

The following diagram illustrates the visual cycle and the point of intervention for an RPE65 inhibitor.

Visual Cycle and RPE65 Inhibition cluster_retina Photoreceptor Cell cluster_rpe Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH all-trans-retinyl_esters all-trans-retinyl_esters all-trans-retinol->all-trans-retinyl_esters LRAT RPE65 RPE65 all-trans-retinyl_esters->RPE65 11-cis-retinol 11-cis-retinol 11-cis-retinol->11-cis-retinal RDH5 RPE65->11-cis-retinol LRAT LRAT RDH5 RDH5 Inhibitor This compound Inhibitor->RPE65

Caption: The visual cycle pathway and the inhibitory action of this compound on the RPE65 enzyme.

Experimental Workflow for Efficacy Testing

This diagram outlines the typical workflow for assessing the efficacy of an RPE65 inhibitor using ERG.

Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Acquisition & Analysis Animal_Model LIRD Mouse Model Treatment_Groups Control Vehicle This compound Animal_Model->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Light_Damage Light-Induced Retinal Damage Drug_Admin->Light_Damage ERG_Prep ERG Preparation (Dark Adaptation, Anesthesia) Light_Damage->ERG_Prep Scotopic_ERG Scotopic ERG Recording ERG_Prep->Scotopic_ERG Photopic_ERG Photopic ERG Recording Scotopic_ERG->Photopic_ERG Data_Analysis ERG Waveform Analysis Photopic_ERG->Data_Analysis

Caption: Workflow for evaluating this compound efficacy using electroretinography in a mouse model.

Conclusion

Electroretinography is an indispensable tool for the functional assessment of novel therapeutic agents targeting the visual cycle. The data for (±)-RPE65-61 demonstrates that RPE65 inhibition can preserve retinal function in a disease model, as evidenced by the rescue of scotopic and photopic ERG responses. This guide provides a framework for understanding and evaluating the efficacy of RPE65 inhibitors, which holds promise for the treatment of various retinal degenerative diseases.

References

Rpe65-IN-1: A Comparative Analysis of Specificity in Visual Cycle Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Rpe65-IN-1's specificity against other prominent visual cycle modulators. This analysis is supported by quantitative data, experimental protocols, and pathway visualizations to facilitate informed decisions in research and development.

The visual cycle is a critical enzymatic pathway in the retina responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. The isomerase RPE65 is a key enzyme in this process, making it a significant target for therapeutic intervention in various retinal diseases. This compound has emerged as a potent and specific inhibitor of this enzyme. This guide compares its performance with other known visual cycle modulators.

Comparative Specificity and Potency

This compound demonstrates high potency and specificity as a non-retinoid antagonist of RPE65. Its inhibitory activity is comparable to other well-characterized modulators such as Emixustat. A summary of the key quantitative data is presented below:

CompoundTarget(s)IC50 / KiCompound ClassNotes
This compound RPE65IC50: 6.7 nMNon-retinoidPotent and selective inhibitor.
Emixustat (ACU-4429) RPE65Ki: 4.2 nMNon-retinoidOrally available, effective in vivo.
Retinylamine RPE65-RetinoidInhibits RPE65 in vitro.

Experimental Methodologies

The determination of the inhibitory constants (IC50 and Ki) for these compounds relies on robust enzymatic and cellular assays.

RPE65 Inhibition Assay (for IC50/Ki Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of RPE65.

  • Enzyme and Substrate Preparation: Recombinant human RPE65 is purified. The substrate, all-trans-retinyl ester, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing RPE65, a fatty acid binding protein (to solubilize the retinoids), and varying concentrations of the inhibitor (e.g., this compound, Emixustat).

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time.

  • Extraction: The reaction is stopped, and retinoids are extracted using an organic solvent (e.g., hexane).

  • Analysis: The amount of the product, 11-cis-retinol, is quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis: The IC50 or Ki values are calculated by fitting the dose-response data to a suitable pharmacological model.

Visual Cycle Pathway and Modulator Intervention Points

The following diagram illustrates the key steps of the visual cycle and highlights the points of intervention for different modulators.

Visual_Cycle_Modulation cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment all_trans_RE all-trans-retinyl ester RPE65 RPE65 all_trans_RE->RPE65 Isomerization eleven_cis_ROL 11-cis-retinol RPE65->eleven_cis_ROL eleven_cis_RAL 11-cis-retinal eleven_cis_ROL->eleven_cis_RAL Oxidation (RDH5) eleven_cis_RAL_transport eleven_cis_RAL->eleven_cis_RAL_transport Transport Rpe65_IN_1 This compound Rpe65_IN_1->RPE65 Emixustat Emixustat Emixustat->RPE65 Retinylamine Retinylamine Retinylamine->RPE65 Opsin Opsin Rhodopsin Rhodopsin Opsin->Rhodopsin all_trans_RAL all-trans-retinal Rhodopsin->all_trans_RAL Light all_trans_RAL->all_trans_RE Reduction & Esterification eleven_cis_RAL_transport->Opsin Binding

Figure 1. The visual cycle pathway with points of inhibition for this compound, Emixustat, and Retinylamine.

Experimental Workflow for Compound Specificity

The workflow for assessing the specificity of a visual cycle modulator involves a multi-step process.

Specificity_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Primary Target Assay (e.g., RPE65 Inhibition) B Panel of Off-Target Assays (e.g., other retinoid-binding proteins, cytochrome P450s) A->B Determine IC50/Ki C RPE Cell Culture (Measure 11-cis-retinal production) A->C D Toxicity Assays (e.g., MTT, LDH) B->D C->D Assess cellular efficacy E Animal Model of Retinal Disease (e.g., mouse, non-human primate) C->E F Electroretinography (ERG) (Assess retinal function) E->F G Pharmacokinetics/Pharmacodynamics (PK/PD) E->G

A Comparative Guide to RPE65 Interventions: Gene Therapy vs. a Research-Specific Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct molecular interventions targeting the RPE65 enzyme, a critical component of the visual cycle. The first, RPE65 gene therapy , is a clinically approved treatment designed to restore vision in patients with inherited retinal dystrophies caused by biallelic RPE65 mutations. The second, Rpe65-IN-1 , is a potent small molecule inhibitor used in preclinical research to probe the visual cycle.

It is crucial to understand that these two interventions are not comparable as therapeutic alternatives. RPE65 gene therapy is a restorative, long-term treatment, while this compound is a research tool for inducing a temporary, reversible blockade of the RPE65 enzyme's function. This guide will objectively present the available data on the long-term efficacy and safety of gene therapy and the known characteristics of this compound, highlighting their fundamentally different applications.

Section 1: Mechanism of Action and Intended Use

RPE65 Gene Therapy: This approach aims to provide a functional copy of the RPE65 gene to the retinal pigment epithelium (RPE) cells, which are unable to produce a working RPE65 enzyme due to genetic mutations. By delivering a correct version of the gene, typically via an adeno-associated virus (AAV) vector, the RPE cells can synthesize the functional enzyme, restore the visual cycle, and improve visual function. The approved therapy, voretigene neparvovec (Luxturna®), is intended as a one-time treatment to provide long-lasting or permanent correction.

This compound: This compound is a potent and specific inhibitor of the RPE65 enzyme.[1][2] Its intended use is for research purposes only, allowing scientists to study the consequences of blocking the visual cycle in a controlled and temporary manner in animal models.[1] It is not a therapeutic agent and is not intended for use in patients.[1][2]

Section 2: Comparative Data

The following tables summarize the available quantitative data for RPE65 gene therapy and this compound.

Table 1: Long-Term Efficacy of RPE65 Gene Therapy (Voretigene Neparvovec)
Efficacy EndpointFollow-up DurationStudy PopulationKey Findings
Multi-Luminance Mobility Test (MLMT) Up to 5 yearsPhase 3 Clinical Trial ParticipantsSustained improvement in the ability to navigate a course in low-light conditions.
Full-Field Light Sensitivity Threshold (FST) Test Up to 7.5 yearsPhase 1 Clinical Trial ParticipantsSustained improvement in retinal sensitivity to light.
Visual Function Up to 9 yearsClinical Trial ParticipantsImprovements in mobility and visual function were maintained for at least five years and up to nine years post-treatment.
Photoreceptor Retention (Canine Model) 4-5 yearsRPE65-mutant dogsRobust retention of photoreceptors in treated retinal regions that had more than 63% of normal photoreceptors at the time of intervention.
Retinal Function (Canine Model) Up to 9.4 yearsRPE65-LCA caninesSustained functional gains were observed when gene therapy was administered early.
Table 2: Long-Term Safety of RPE65 Gene Therapy (Voretigene Neparvovec)
Safety AspectFollow-up DurationStudy PopulationKey Findings
General Safety Profile Up to 9 yearsClinical Trial ParticipantsThe safety profile was consistent with that of vitrectomy and subretinal injections. Most adverse events were related to the surgical procedure and occurred in the early years.
Ocular Adverse Events 2-3.5 yearsClinical Trial ParticipantsThe rAAV2/4-RPE65-RPE65 vector was well-tolerated, with no retinal thinning observed except in cases of macular detachment.
Systemic Safety Up to 9 yearsClinical Trial ParticipantsNo evidence of gene therapy agent involvement in a case of acute myelogenous leukemia was found.
Immune Response Phase 1 Clinical TrialHuman ParticipantsTreatment was deemed safe without the need for systemic immune suppression.
Table 3: Characteristics of this compound
CharacteristicDataSource
Compound Type Small molecule inhibitorMedChemExpress, GlpBio
Target RPE65 enzymeMedChemExpress, GlpBio
Potency (IC₅₀) 0.29 μM
Intended Use For research use only
In Vivo Effect (Mice) Intraperitoneal injection (380 nmol) led to a large accumulation of retinyl esters and significantly reduced recovery of 11-cis-retinal after 4 hours of dark adaptation.
Long-Term Efficacy Data Not applicable; not a therapeutic agent.-
Long-Term Safety Data Not available; not intended for long-term administration.-

Section 3: Experimental Protocols

Key Experiment: Assessment of Long-Term Efficacy of RPE65 Gene Therapy in a Canine Model
  • Objective: To evaluate the long-term outcomes of RPE65 gene therapy on the progression of retinal degeneration in RPE65-mutant dogs.

  • Animal Model: Four RPE65-mutant dogs, aged 5-6 years (mid-life), with varying stages of photoreceptor degeneration.

  • Intervention: A single subretinal injection of an AAV vector carrying the functional RPE65 gene was administered to one eye of each dog.

  • Methodology:

    • Baseline Assessment: Prior to treatment, all dogs underwent comprehensive ophthalmic examinations, including in-life imaging to quantify the health of the photoreceptor layer (e.g., outer nuclear layer thickness).

    • Surgical Procedure: A standard three-port pars plana vitrectomy was performed, followed by a subretinal injection of the gene therapy vector to create a retinal detachment (bleb).

    • Long-Term Follow-up (4-5 years):

      • In-life Imaging: Retinal structure was monitored non-invasively over the years using techniques like optical coherence tomography (OCT) to measure photoreceptor layer thickness in both treated and untreated regions of the study eye, as well as in the contralateral untreated eye.

      • Histology: At the end of the study, retinal tissues were collected for detailed histological analysis to confirm the in-life imaging findings and assess photoreceptor cell survival and structure.

    • Data Analysis: The rate of photoreceptor degeneration in treated areas was compared to untreated areas within the same eye and to matched locations in untreated control eyes. The relationship between the initial stage of degeneration at the time of treatment and the long-term outcome was analyzed.

  • Key Outcome Measures:

    • Change in outer nuclear layer (photoreceptor) thickness over time.

    • Histological evidence of photoreceptor preservation.

    • Comparison of degeneration rates between treated, untreated, and control eyes.

Section 4: Visualizations

Signaling Pathway: The Visual Cycle

Visual_Cycle cluster_PR Photoreceptor cluster_RPE RPE PR Photoreceptor Outer Segment RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) atRAL_PR all-trans-Retinal Rhodopsin->atRAL_PR Light atROL_PR all-trans-Retinol atRAL_PR->atROL_PR RDH atROL_RPE all-trans-Retinol atROL_PR->atROL_RPE Transport atRE all-trans-Retinyl Ester atROL_RPE->atRE LRAT cROL 11-cis-Retinol atRE->cROL Isomerohydrolase cRAL 11-cis-Retinal cROL->cRAL RDH cRAL->Rhodopsin Transport & Recombination with Opsin RPE65_node RPE65 Inhibitor This compound Inhibitor->RPE65_node Inhibits

Caption: The canonical visual cycle pathway, highlighting the critical role of the RPE65 enzyme.

Experimental Workflow: RPE65 Gene Therapy

Gene_Therapy_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_followup Long-Term Follow-up P1 Patient Diagnosis (Biallelic RPE65 Mutation) P2 Baseline Assessment (MLMT, FST, Imaging) P1->P2 T2 Vitrectomy & Subretinal Injection of AAV-RPE65 Vector P2->T2 T1 AAV Vector Production (Contains functional RPE65 gene) T1->T2 M1 Vector Transduction of RPE Cells T2->M1 F2 Safety Monitoring (Ocular & Systemic Exams) T2->F2 M2 Functional RPE65 Protein Expression M1->M2 M3 Visual Cycle Restoration M2->M3 F1 Efficacy Monitoring (MLMT, FST, Vision Tests) M3->F1

Caption: Workflow for RPE65 gene therapy from patient diagnosis to long-term monitoring.

Conclusion

RPE65 gene therapy represents a significant advancement in treating a specific form of inherited blindness, with a growing body of evidence supporting its long-term efficacy and safety. The treatment is designed to be a durable, single-intervention therapy that restores a critical biological pathway. In contrast, this compound is a valuable research compound that allows for the chemical inhibition of the same pathway. Its utility lies in preclinical modeling and mechanistic studies, not as a therapeutic agent. For researchers and drug developers, understanding this fundamental distinction is key to accurately interpreting data and designing future studies in the field of retinal disease. While a direct comparison of long-term therapeutic performance is not applicable, the study of both gene replacement and targeted inhibition provides a comprehensive understanding of the RPE65 enzyme's role in vision.

References

Safety Operating Guide

Navigating the Disposal of Uncharacterized Chemical Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data and disposal procedures for a compound designated "Rpe65-IN-1" are not available in public databases. The information provided below is a general procedural guide for the safe handling and disposal of novel, uncharacterized, or unidentified chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must always prioritize safety and consult with their institution's Environmental Health & Safety (EHS) department for specific guidance.

The proper management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance.[1] When dealing with a new or uncharacterized substance, treating it as hazardous until its properties are known is a critical first step.[2] This guide provides a systematic approach to the disposal process for such compounds.

Step-by-Step Disposal Protocol for Uncharacterized Chemicals

  • Initial Hazard Assessment and Personal Protection:

    • Assume the compound is hazardous.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[2]

    • Handle the material in a well-ventilated area, such as a chemical fume hood.

  • Information Gathering and Internal Consultation:

    • Thoroughly review internal documentation, such as laboratory notebooks and chemical inventory records, for any information regarding the compound's synthesis, structure, or potential hazards.[2]

    • Consult with the researcher who synthesized or acquired the compound, as well as the laboratory supervisor. They may possess crucial information not formally documented.

  • Contact Environmental Health & Safety (EHS):

    • Your institution's EHS department is the primary resource for waste disposal guidance.

    • Provide them with all available information about the compound, even if it is incomplete.

    • EHS will provide instructions on proper labeling, storage, and will schedule a pickup for the waste. For unknown materials, EHS will make the final hazardous waste determination, which may require analysis.

  • Waste Characterization and Segregation:

    • Based on any available information, determine the potential hazard class of the waste. Hazardous waste is typically categorized by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.

    • Do not mix the uncharacterized compound with other waste streams.

    • Collect the waste in a designated, compatible container that is in good condition and has a secure lid. Keep liquid and solid wastes separate.

  • Proper Labeling and Storage:

    • Label the waste container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste".

    • If the chemical identity is unknown, write "Unknown" on the label and provide any available information about its potential properties (e.g., "possible aromatic solvent," "contains nitrogen").

    • Store the container in a designated satellite accumulation area at or near the point of generation. The storage area must be secure and away from general traffic.

Hazardous Waste Characterization

The following table summarizes the primary characteristics used to classify hazardous waste, as defined by regulatory bodies like the Environmental Protection Agency (EPA).

CharacteristicDefinitionExamples
Ignitability Liquids with a flash point < 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or ignitable compressed gases.Ethanol, Acetone, Xylene
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year.Hydrochloric Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, form explosive mixtures, or generate toxic gases when mixed with water or under other conditions.Sodium Metal, Potassium Cyanide, Picric Acid
Toxicity Waste that is harmful or fatal when ingested or absorbed, or that can release toxic constituents into the groundwater if disposed of on land.Wastes containing heavy metals (e.g., mercury, lead), pesticides, or certain organic compounds.

Experimental Workflow for Disposal of an Uncharacterized Chemical

The following diagram illustrates the decision-making process for the safe disposal of a novel or uncharacterized laboratory chemical.

start Start: Uncharacterized Chemical for Disposal assess Step 1: Assume Hazardous Wear Full PPE start->assess info Step 2: Gather Information - Check lab notebook/inventory - Consult supervisor assess->info contact_ehs Step 3: Contact EHS Provide all known data info->contact_ehs ehs_instruct Follow EHS-Specific Disposal Instructions contact_ehs->ehs_instruct EHS provides immediate protocol segregate Step 4: Segregate Waste Use compatible, sealed container contact_ehs->segregate No immediate protocol given end End: Safe & Compliant Disposal ehs_instruct->end label_waste Step 5: Label Container - 'Hazardous Waste' - 'Unknown' + any known info - Date segregate->label_waste store Step 6: Store Securely In designated Satellite Accumulation Area label_waste->store pickup Step 7: Arrange Pickup EHS collects waste for final disposal/analysis store->pickup pickup->end

Caption: Workflow for the safe disposal of an uncharacterized laboratory chemical.

References

Essential Safety and Handling of Rpe65-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling information is publicly available for a compound explicitly named "Rpe65-IN-1." This guide is based on the available data for the representative RPE65 inhibitor, (±)-Rpe65-61 , and general safe laboratory practices for handling uncharacterized research chemicals. Researchers must perform a risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling any new compound.

This document provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling Rpe65 inhibitors, using (±)-Rpe65-61 as a case study. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative data for the representative RPE65 inhibitor, (±)-Rpe65-61, and a clinically tested RPE65 inhibitor, Emixustat. This information is critical for understanding the potency and potential biological effects of these compounds.

Parameter(±)-Rpe65-61Emixustat (ACU-4429)Data Source
Target RPE65RPE65[1][2]
Mechanism of Action Uncompetitive inhibitor of retinol isomerase activityVisual cycle modulator, inhibitor of retinol isomerization[1][3]
In Vitro IC50 80 nM4.4 nM[1]
Effective In Vivo Dose (Mice) 2 mg/kg (i.p.)0.18 mg/kg (oral, ED50 for chromophore reduction)
Solubility 10 mM in DMSO43 mg/mL in DMSO

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given that this compound is a research chemical with unknown specific hazards, a cautious approach is mandatory. The following procedural steps and PPE recommendations are based on standard laboratory safety protocols for handling potent small molecules.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is required to determine the appropriate PPE. The minimum required PPE for handling this compound includes:

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing at all times.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles should be worn. A face shield, worn in conjunction with goggles, is recommended when handling larger quantities of the compound or solutions.

  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with stock solutions, double-gloving or using gloves with higher chemical resistance is recommended. Gloves should be changed immediately if contaminated.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a respirator (e.g., N95 or higher) may be necessary. Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling a potent, uncharacterized research chemical like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Don PPE weigh Weigh Compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Prepare Working Solutions dissolve->aliquot treat Treat Cells or Administer to Animals aliquot->treat decontaminate Decontaminate Work Surfaces treat->decontaminate dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste (e.g., tips, tubes) decontaminate->dispose_solid doff Doff PPE dispose_liquid->doff dispose_solid->doff G start Material Contaminated with this compound is_liquid Is it a liquid? start->is_liquid is_sharp Is it a sharp? is_liquid->is_sharp No liquid_waste Collect in Hazardous Liquid Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose in Hazardous Sharps Container is_sharp->sharp_waste Yes solid_waste Collect in Hazardous Solid Waste Container is_sharp->solid_waste No pickup Arrange for Hazardous Waste Pickup with EHS liquid_waste->pickup sharp_waste->pickup solid_waste->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.